molecular formula C17H14O5 B8049602 GR24

GR24

カタログ番号: B8049602
分子量: 298.29 g/mol
InChIキー: XHSDUVBUZOUAOQ-IMBONUEFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

GR24 is a useful research compound. Its molecular formula is C17H14O5 and its molecular weight is 298.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3E,3aR,8bS)-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-9-6-14(21-16(9)18)20-8-13-12-7-10-4-2-3-5-11(10)15(12)22-17(13)19/h2-6,8,12,14-15H,7H2,1H3/b13-8+/t12-,14+,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSDUVBUZOUAOQ-IMBONUEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(OC1=O)OC=C2C3CC4=CC=CC=C4C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H](OC1=O)O/C=C/2\[C@H]3CC4=CC=CC=C4[C@H]3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76974-79-3
Record name GR 24
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076974793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Mechanism of Action of GR24: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR24, a synthetic analog of strigolactones, has emerged as a critical tool for dissecting the intricate signaling cascade of this class of phytohormones. This technical guide provides a comprehensive overview of the molecular mechanism of this compound action, from its perception by the α/β-hydrolase receptor, DWARF14 (D14), to the downstream signaling events that regulate plant development. This document details the core processes of receptor binding, enzymatic hydrolysis, formation of the D14-D3/MAX2-SMXL signaling complex, and the subsequent ubiquitination and degradation of SMXL transcriptional repressors. Quantitative data on binding affinities and effective concentrations are presented, alongside detailed protocols for key experimental assays. Visual diagrams of the signaling pathway and experimental workflows are provided to facilitate a deeper understanding of this crucial biological process.

Introduction

Strigolactones (SLs) are a class of carotenoid-derived plant hormones that play a pivotal role in regulating various aspects of plant growth and development, including shoot branching, root architecture, and responses to environmental cues. This compound is a widely used synthetic SL analog that mimics the biological activity of natural SLs, making it an invaluable chemical probe for elucidating the SL signaling pathway.[1] Understanding the precise mechanism of action of this compound is fundamental for both basic plant biology research and the development of novel agrochemicals to improve crop performance.

The Core Mechanism: From Perception to Response

The canonical SL signaling pathway, as elucidated through studies utilizing this compound, involves a series of tightly regulated molecular events culminating in changes in gene expression. The key steps are outlined below.

Perception and Hydrolysis by the D14 Receptor

The primary receptor for this compound is DWARF14 (D14), a member of the α/β-hydrolase superfamily.[2] this compound binds to a hydrophobic pocket within the D14 protein.[2] Upon binding, D14 catalyzes the hydrolysis of this compound, cleaving the molecule into its ABC-ring and a reactive D-ring-derived intermediate. This hydrolysis is a critical step for receptor activation and is characterized by a very slow turnover rate, with approximately one molecule of this compound hydrolyzed per molecule of D14 every three minutes.[2]

Conformational Change and Complex Formation

The binding and hydrolysis of this compound induce a conformational change in the D14 receptor. This change is essential for its subsequent interaction with the F-box protein DWARF3 (D3) in rice or its ortholog MORE AXILLARY GROWTH 2 (MAX2) in Arabidopsis.[3] The this compound-activated D14, D3/MAX2, and a substrate repressor protein of the SMAX1-LIKE (SMXL) family form a ternary complex.[4]

Ubiquitination and Degradation of SMXL Repressors

D3/MAX2 is a component of a Skp-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[3] The formation of the D14-D3/MAX2-SMXL complex in the presence of this compound leads to the polyubiquitination of the SMXL protein.[1] Ubiquitinated SMXL proteins are then targeted for degradation by the 26S proteasome.[1][5]

Derepression of Downstream Genes

SMXL proteins act as transcriptional repressors. Their degradation relieves the repression of downstream target genes, leading to the physiological responses associated with strigolactone signaling, such as the inhibition of shoot branching.[4]

Quantitative Data

Binding Affinities of this compound to D14/HTL Receptors

The binding affinity of this compound to its receptors has been quantified for several plant species. The equilibrium dissociation constant (KD) is a measure of the binding affinity, with lower values indicating a stronger interaction.

Receptor ProteinPlant SpeciesKD (µM)Reference
VvD14cVitis vinifera0.00565[6]
ShHTL7Striga hermonthica0.93 ± 0.17[7]
AtD14Arabidopsis thalianaSub-micromolar range[8]
OsD14Oryza sativaSub-micromolar range[8]
Effective Concentrations of this compound in Biological Assays

The biological activity of this compound is concentration-dependent. The following table summarizes the effective concentrations of this compound used in common bioassays.

AssayPlant SpeciesThis compound ConcentrationEffectReference
Hypocotyl Growth InhibitionArabidopsis thaliana3 µMSignificant reduction in hypocotyl length[9]
Hypocotyl Growth InhibitionArabidopsis thaliana10 µMInhibition of hypocotyl elongation[10]
Hypocotyl Growth InhibitionArabidopsis thaliana25 µMStrong inhibition of hypocotyl elongation[9]
D14-D3 Interaction (AlphaScreen)Oryza sativa / Arabidopsis thaliana10 µMInduction of protein-protein interaction[3]
SMXL Protein DegradationArabidopsis thaliana1 µM (GR245DS)Decline in SMAX1D2-LUC bioluminescence[11]

Experimental Protocols

Recombinant Protein Expression and Purification

Objective: To produce purified D14, MAX2, and SMXL proteins for in vitro assays.

Protocol:

  • Cloning: The coding sequences of D14, MAX2, and SMXL genes are cloned into an appropriate expression vector (e.g., pET-28a for His-tag fusion or pGEX for GST-tag fusion).

  • Transformation: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic. The starter culture is then used to inoculate a larger volume of expression medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.4–0.8.[12]

  • Induction: Protein expression is induced by adding IPTG to a final concentration of 0.1-1 mM. The culture is then incubated for several hours at a lower temperature (e.g., 16-25°C) to improve protein solubility.[12]

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and lysozyme). The cells are lysed by sonication on ice.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation. The supernatant containing the soluble protein fraction is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins or Glutathione agarose for GST-tagged proteins).

  • Washing and Elution: The column is washed with a wash buffer containing a low concentration of the competing agent (e.g., 20-40 mM imidazole for His-tagged proteins). The bound protein is then eluted with an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole for His-tagged proteins).

  • Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.[13]

AlphaScreen Assay for D14-MAX2 Interaction

Objective: To quantitatively measure the this compound-dependent interaction between D14 and MAX2 in vitro.

Protocol:

  • Protein Preparation: Purified His-tagged D14 and GST-tagged MAX2 proteins are used.

  • Reaction Setup: Reactions are set up in a 384-well plate. Each well contains:

    • His-D14 protein (final concentration in the nM to µM range)

    • GST-MAX2 protein (final concentration in the nM to µM range)

    • This compound or DMSO (vehicle control) at various concentrations

    • AlphaScreen buffer (e.g., 50 mM MOPS, pH 7.4, 50 mM NaF, 50 mM CHAPS, 0.1% BSA)

  • Incubation: The plate is incubated at room temperature for 30-60 minutes to allow for protein interaction.

  • Bead Addition: A mixture of Ni-NTA coated Acceptor beads and Streptavidin-coated Donor beads (if using biotinylated GST antibody) or anti-GST Acceptor beads is added to each well in the dark.

  • Final Incubation: The plate is incubated in the dark at room temperature for 1-2 hours.

  • Signal Detection: The AlphaScreen signal is read using an appropriate plate reader (e.g., EnVision). The signal is generated when the Donor and Acceptor beads are brought into close proximity due to the interaction between D14 and MAX2.[14][15]

In Vivo Ubiquitination Assay

Objective: To detect the this compound-induced ubiquitination of SMXL proteins in plant cells.

Protocol:

  • Plant Material: Arabidopsis seedlings or protoplasts expressing a tagged version of the SMXL protein of interest (e.g., SMXL6-GFP) are used.

  • This compound Treatment: Seedlings or protoplasts are treated with this compound (e.g., 10 µM) or a mock solution for a specific time course (e.g., 10-60 minutes). To inhibit proteasomal degradation and allow accumulation of ubiquitinated proteins, a proteasome inhibitor such as MG132 (e.g., 50 µM) is often added prior to this compound treatment.[16]

  • Protein Extraction: Total proteins are extracted from the plant material using an extraction buffer containing protease and deubiquitinase inhibitors.

  • Immunoprecipitation: The tagged SMXL protein is immunoprecipitated from the total protein extract using an antibody against the tag (e.g., anti-GFP antibody) coupled to magnetic or agarose beads.

  • Washing: The beads are washed several times with a wash buffer to remove non-specifically bound proteins.

  • Elution: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with an anti-ubiquitin antibody to detect polyubiquitinated SMXL proteins. A high-molecular-weight smear is indicative of polyubiquitination. The membrane can also be probed with an antibody against the SMXL protein tag to confirm successful immunoprecipitation.[17]

Arabidopsis Hypocotyl Growth Inhibition Assay

Objective: To assess the biological activity of this compound by measuring its effect on hypocotyl elongation in Arabidopsis seedlings.

Protocol:

  • Seed Sterilization and Plating: Arabidopsis thaliana seeds (e.g., Col-0 wild type and max2 mutant) are surface-sterilized and plated on Murashige and Skoog (MS) agar (B569324) medium supplemented with different concentrations of this compound (e.g., 0, 1, 3, 10, 25 µM) or a vehicle control (e.g., acetone).[18]

  • Stratification: The plates are stratified at 4°C in the dark for 2-4 days to synchronize germination.

  • Growth Conditions: The plates are transferred to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).

  • Measurement: After a set period of growth (e.g., 5-7 days), the seedlings are imaged using a scanner or a microscope. The length of the hypocotyls is measured using image analysis software such as ImageJ.

  • Data Analysis: The average hypocotyl length and standard deviation are calculated for each treatment and genotype. The data can be plotted to generate a dose-response curve.[9]

Visualizations

Signaling Pathways

GR24_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm / Nucleus This compound This compound D14 D14 (Receptor) This compound->D14 Binding & Hydrolysis GR24_D14 This compound-D14 (Active Complex) D14->GR24_D14 MAX2 D3/MAX2 (F-box) GR24_D14->MAX2 Interaction SCF_complex SCF MAX2->SCF_complex Component of Ub_SMXL Ub-SMXL SCF_complex->Ub_SMXL Ubiquitination SMXL SMXL (Repressor) Repression Repression SMXL->Repression Proteasome 26S Proteasome Ub_SMXL->Proteasome Degraded_SMXL Degraded SMXL Proteasome->Degraded_SMXL Activation Activation Target_Genes Target Genes Repression->Target_Genes Activation->Target_Genes

Caption: The this compound signaling pathway.

Experimental Workflows

Experimental_Workflow cluster_protein_production Recombinant Protein Production cluster_interaction_assay Protein-Protein Interaction Assay (AlphaScreen) cluster_degradation_assay SMXL Degradation Assay (in vivo) Cloning Cloning into Expression Vector Transformation Transformation into E. coli Cloning->Transformation Expression Induction of Protein Expression Transformation->Expression Purification Affinity Chromatography Expression->Purification Reaction Incubate D14, MAX2 & this compound Purification->Reaction Beads Add Donor & Acceptor Beads Reaction->Beads Detection Measure Signal Beads->Detection Treatment Treat cells with This compound & MG132 IP Immunoprecipitate Tagged SMXL Treatment->IP WB Western Blot with anti-Ubiquitin Ab IP->WB

References

GR24 as a Synthetic Strigolactone Analog: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of GR24, a widely used synthetic analog of strigolactones (SLs). It is intended for researchers, scientists, and drug development professionals working in plant biology, agricultural biotechnology, and related fields. This document covers the chemical properties of this compound, its mechanism of action as a mimic of natural strigolactones, and its diverse applications in scientific research. Detailed experimental protocols for key bioassays are provided, along with a comprehensive summary of quantitative data on its bioactivity. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows using the DOT language for clear and concise representation.

Introduction

Strigolactones (SLs) are a class of carotenoid-derived plant hormones that play crucial roles in regulating various aspects of plant growth and development.[1] Initially identified as germination stimulants for parasitic weeds of the genera Striga and Orobanche, SLs are now recognized for their fundamental roles in controlling shoot branching, root architecture, and symbiotic interactions with arbuscular mycorrhizal fungi.[1][2] The low abundance of natural SLs in plants has necessitated the development of synthetic analogs for research purposes.[3] Among these, this compound has emerged as the most widely used and studied synthetic strigolactone analog due to its high bioactivity and commercial availability.[4]

This compound is a racemic mixture of two enantiomeric pairs, with the GR245DS stereoisomer mimicking the structure of 5-deoxystrigol (B197688), a natural strigolactone.[5][6] Its ability to elicit a wide range of SL responses has made it an invaluable tool for dissecting the strigolactone signaling pathway and understanding its physiological effects.

Chemical Properties and Stereoisomers

This compound is a butenolide-containing compound with the chemical formula C₁₇H₁₄O₅ and a molecular weight of 298.29 g/mol .[7] The synthesis of this compound typically results in a racemic mixture containing four stereoisomers due to two chiral centers.[8] These stereoisomers exhibit differential bioactivity, highlighting the stereospecificity of the strigolactone perception machinery.[9]

The four main stereoisomers are:

  • GR245DS : The (+)-enantiomer that mimics the configuration of natural 5-deoxystrigol and is primarily perceived by the DWARF14 (D14) receptor.[6][10]

  • GR24ent-5DS : The (-)-enantiomer of 5-deoxystrigol, which is recognized by the KARRIKIN INSENSITIVE 2 (KAI2) receptor.[9][10]

  • GR244DO : An analog of 4-deoxyorobanchol.[10]

  • GR24ent-4DO : The enantiomer of GR244DO.[10]

The differential activity of these stereoisomers provides a powerful tool to dissect the distinct signaling pathways mediated by D14 and KAI2.[9]

Mechanism of Action: The D14/KAI2 Signaling Pathway

This compound, like natural strigolactones, is perceived by α/β-hydrolase receptors.[11] In angiosperms, two main receptors are involved: DWARF14 (D14), the primary receptor for canonical strigolactones, and KARRIKIN INSENSITIVE 2 (KAI2), which perceives karrikins (smoke-derived compounds) and some non-canonical SLs, including the ent-5DS stereoisomer of this compound.[12][13][14]

The binding of this compound to the catalytic pocket of D14 induces a conformational change in the receptor, which promotes its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2) and members of the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors (specifically SMXL6, SMXL7, and SMXL8 in Arabidopsis).[15][16] This interaction leads to the ubiquitination and subsequent degradation of the SMXL proteins by the 26S proteasome.[15] The removal of these repressors allows for the expression of downstream target genes that regulate various developmental processes, such as the inhibition of shoot branching.

The signaling pathway initiated by the binding of GR24ent-5DS to KAI2 also involves MAX2 but targets different SMXL proteins (SMAX1 and SMXL2) for degradation, leading to distinct physiological responses, such as the regulation of seed germination and seedling development.[16]

Signaling Pathway Diagram

Strigolactone_Signaling cluster_perception Perception cluster_complex SCF Complex Formation cluster_degradation Repressor Degradation cluster_response Cellular Response This compound This compound (5DS) D14 D14 Receptor This compound->D14 Binding & Hydrolysis MAX2 MAX2 (F-box) D14->MAX2 Interaction SCF SCF Complex MAX2->SCF SMXL7 SMXL7 (Repressor) SCF->SMXL7 Ubiquitination Proteasome 26S Proteasome SMXL7->Proteasome Degradation TargetGenes Target Gene Expression Branching Inhibition of Shoot Branching TargetGenes->Branching

Caption: this compound perception and signaling through the D14 receptor.

Quantitative Data on this compound Bioactivity

The following tables summarize quantitative data on the effects of this compound and its stereoisomers on various plant developmental processes.

Table 1: Effect of this compound Stereoisomers on Arabidopsis Seed Germination

CompoundConcentration (µM)Germination (%)Reference
Mock010 ± 5[9]
GR245DS112 ± 6[9]
GR24ent-5DS185 ± 8[9]
GR244DO115 ± 7[9]
GR24ent-4DO113 ± 5[9]
KAR₁190 ± 5[9]

Table 2: Concentration-Dependent Effect of this compound on Arabidopsis Primary Root Length and Lateral Root Density

GenotypeThis compound Concentration (µM)Primary Root Length (% of Control)Lateral Root Density (% of Control)Reference
Wild-type (Col-0)1.25115 ± 5-[17]
Wild-type (Col-0)2.5125 ± 675 ± 8[17][18]
Wild-type (Col-0)5.090 ± 760 ± 7[18]
Wild-type (Col-0)10.070 ± 855 ± 9[18]
max2-12.5102 ± 598 ± 6[18]

Table 3: Binding Affinity of this compound to the D14 Receptor

LigandReceptorMethodKd / IC50 (µM)Reference
[³H]-GR24Rice D14Scintillation Proximity AssayIC₅₀ = 2.5[19]
(±)-GR24Arabidopsis D14Intrinsic Protein FluorescenceKd = 1.8 ± 0.3[20]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Arabidopsis Seed Germination Assay

Objective: To determine the effect of this compound on seed germination.

Materials:

  • Arabidopsis thaliana seeds (e.g., ecotype Landsberg erecta)

  • Petri dishes (6 cm)

  • Filter paper

  • This compound stock solution (10 mM in acetone)

  • Murashige and Skoog (MS) medium, 0.5x, with 0.8% (w/v) agar (B569324)

  • Sterile water

  • Ethanol (B145695) (70%)

  • Bleach solution (e.g., 20% commercial bleach)

  • Growth chamber (22°C, 16h light/8h dark photoperiod)

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Remove ethanol and add 1 mL of bleach solution. Vortex for 5-10 minutes.

    • Wash seeds 5 times with sterile water.

  • Plating:

    • Prepare MS agar plates containing the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM). Add this compound from the stock solution to the molten agar after it has cooled to ~50°C.

    • Resuspend sterilized seeds in 0.1% sterile agar solution and pipette onto the plates.

  • Stratification:

    • Wrap the plates in aluminum foil and store at 4°C for 3 days to break dormancy.

  • Germination:

    • Transfer the plates to a growth chamber.

    • Score germination (radicle emergence) daily for 7 days.

  • Data Analysis:

    • Calculate the germination percentage for each treatment.

Root Architecture Analysis in Arabidopsis

Objective: To quantify the effect of this compound on primary root length and lateral root density.

Materials:

  • Arabidopsis thaliana seedlings

  • Square Petri dishes (12x12 cm)

  • MS medium (as above)

  • This compound stock solution

  • Ruler or digital scanner

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seedling Growth:

    • Grow sterilized seeds on vertical square Petri dishes containing MS medium with different concentrations of this compound.

  • Imaging:

    • After a specified growth period (e.g., 10-14 days), scan the plates at high resolution.

  • Measurement:

    • Use ImageJ or similar software to measure the length of the primary root.

    • Count the number of emerged lateral roots.

    • Calculate lateral root density (number of lateral roots per cm of primary root).

Hypocotyl Elongation Assay

Objective: To assess the inhibitory effect of this compound on hypocotyl elongation.

Materials:

  • Arabidopsis thaliana seeds

  • Petri dishes

  • MS medium

  • This compound stock solution

  • Growth chamber with controlled light conditions (e.g., continuous white, red, blue, or dark)

Procedure:

  • Plating and Stratification: As described in the seed germination assay.

  • Growth Conditions:

    • After stratification, expose plates to light for 4-6 hours to induce germination.

    • Wrap plates in aluminum foil for dark treatment or place under specific light conditions.

  • Measurement:

    • After 4-5 days, carefully remove seedlings and place them on a flat surface.

    • Scan or photograph the seedlings and measure the hypocotyl length using ImageJ.

Visualizations of Experimental Workflows

Seed Germination Assay Workflow

Seed_Germination_Workflow start Start sterilize Surface Sterilize Seeds start->sterilize plate Plate on this compound-containing MS Agar sterilize->plate stratify Stratify at 4°C (3 days, dark) plate->stratify grow Transfer to Growth Chamber (16h light/8h dark) stratify->grow score Score Germination (Daily for 7 days) grow->score analyze Calculate Germination Percentage score->analyze end End analyze->end

Caption: Workflow for the Arabidopsis seed germination assay with this compound.

Protein-Protein Interaction (Yeast Two-Hybrid) Workflow

Y2H_Workflow start Start constructs Clone D14 into bait vector (BD) and SMXL7 into prey vector (AD) start->constructs transform Co-transform yeast with bait and prey plasmids constructs->transform select_transformants Select on medium lacking Leucine and Tryptophan transform->select_transformants interaction_test Plate on selective medium (-Leu, -Trp, -His) +/- this compound select_transformants->interaction_test reporter_assay Perform β-galactosidase assay for quantitative analysis interaction_test->reporter_assay end End reporter_assay->end

Caption: Workflow for Yeast Two-Hybrid analysis of this compound-dependent protein interactions.

Conclusion

This compound is an indispensable tool for research in strigolactone biology. Its well-characterized chemical properties, stereoisomers with distinct bioactivities, and its ability to faithfully mimic the action of natural strigolactones have greatly advanced our understanding of SL perception, signaling, and physiological function. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers aiming to utilize this compound in their studies. Future research will likely focus on leveraging this compound and its analogs to further elucidate the intricate regulatory networks governed by strigolactones and to develop novel applications in agriculture and beyond.

References

The Biological Activity of GR24 in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR24, a synthetic analog of strigolactones (SLs), has emerged as a pivotal tool in the study of plant development and physiology. Strigolactones are a class of plant hormones that regulate a wide array of processes, including shoot branching, root architecture, and responses to environmental stimuli.[1][2][3] Due to the low abundance of natural strigolactones, the synthetic and stable analog this compound is widely utilized in research to elucidate the molecular mechanisms of SL action.[4][5] This technical guide provides an in-depth overview of the biological activity of this compound in plants, focusing on its signaling pathways, physiological effects, and experimental applications.

Core Signaling Pathway of this compound

The perception and signaling of this compound, mimicking natural strigolactones, involve a core pathway centered around the α/β-hydrolase DWARF14 (D14) and the F-box protein MORE AXILLARY GROWTH 2 (MAX2).[1][6] The process begins with the binding and hydrolysis of this compound by D14. This interaction induces a conformational change in D14, allowing it to interact with MAX2. MAX2 is a component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. The formation of the D14-GR24-MAX2 complex leads to the ubiquitination and subsequent degradation of transcriptional repressors from the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family. The degradation of SMXL proteins de-represses the expression of downstream target genes, ultimately leading to various physiological responses.[7]

GR24_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound D14 D14 (Receptor) This compound->D14 Binding & Hydrolysis MAX2 MAX2 (F-box protein) D14->MAX2 Conformational change & Interaction SCF_complex SCF Complex MAX2->SCF_complex Part of SMXL SMXL (Repressor) SCF_complex->SMXL Ubiquitination Proteasome 26S Proteasome SMXL->Proteasome Degradation Target_Genes Target Genes SMXL->Target_Genes Repression Ub Ubiquitin Ub->SCF_complex Proteasome->Target_Genes De-repression Physiological_Responses Physiological Responses Target_Genes->Physiological_Responses Expression

Caption: this compound Signaling Pathway.

Physiological Effects of this compound

Exogenous application of this compound has been shown to influence a wide range of developmental processes in plants.

Regulation of Shoot Architecture

One of the most well-characterized roles of strigolactones, and by extension this compound, is the inhibition of shoot branching or tillering. By suppressing the outgrowth of axillary buds, this compound helps to maintain apical dominance. This effect is often studied in Arabidopsis thaliana and pea mutants with excessive branching phenotypes, where the application of this compound can rescue the wild-type phenotype.[1]

Modulation of Root System Architecture

The effect of this compound on root development is complex and often dependent on the concentration and the plant's nutritional status. Generally, this compound can influence primary root length, lateral root formation, and root hair elongation.[3][8] It has been observed that lower concentrations of this compound can promote primary root elongation, while higher concentrations can be inhibitory.[8] Furthermore, this compound interacts with auxin to modulate lateral root development.[8]

Stimulation of Mycorrhizal Symbiosis

In the rhizosphere, strigolactones exuded by plant roots act as signaling molecules to stimulate the germination of symbiotic arbuscular mycorrhizal (AM) fungi spores and promote their hyphal branching.[9] this compound has been shown to mimic this effect, stimulating the energy metabolism of AM fungi, which is a crucial step in establishing the symbiotic relationship that benefits the plant through enhanced nutrient uptake.[9]

Role in Stress Responses

Recent studies have highlighted the role of this compound in mediating plant responses to various abiotic stresses, including drought, salinity, and nutrient deficiency.[2][10][11] Application of this compound can enhance tolerance to these stresses by modulating physiological and biochemical processes such as photosynthesis, stomatal conductance, and antioxidant enzyme activities.[10][11][12]

Quantitative Data on this compound Activity

The effective concentration of this compound varies depending on the plant species, the specific biological process being investigated, and the experimental conditions. The following tables summarize some of the reported effective concentrations of this compound.

Plant SpeciesBiological ProcessEffective this compound ConcentrationReference
Arabidopsis thalianaHypocotyl elongation inhibition3 µM - 25 µM[13][14]
Arabidopsis thalianaPrimary root length modulation1.25 µM - 10 µM[8]
Arabidopsis thalianaSomatic embryogenesis enhancement10 nM - 50 nM[1][15]
Glycyrrhiza uralensis (Licorice)Growth promotion under low phosphorus10 µM[2]
Cucumis sativus (Cucumber)Alleviation of salt stress on seed germination1 µM - 20 µM[16]
Helianthus annuus (Sunflower)Regulation of photosynthetic attributes under salinity0.01 mg L⁻¹[11][12]
Artemisia annuaEnhancement of growth and artemisinin (B1665778) production4 µM[17]

Experimental Protocols

Preparation of this compound Stock Solution

A common method for preparing a this compound stock solution for in vitro and in planta experiments is as follows:

  • Reagent : rac-GR24 powder.

  • Solvent : Anhydrous acetone (B3395972) or ethanol.[13][18]

  • Procedure :

    • Dissolve a known weight of this compound in the solvent to achieve a high concentration stock solution (e.g., 1 mM or 10 mM).[13][18]

    • Store the stock solution at -20°C in a tightly sealed, light-protected container.

    • For working solutions, dilute the stock solution with the appropriate solvent or culture medium to the desired final concentration immediately before use.[13]

GR24_Stock_Preparation cluster_workflow This compound Stock Solution Preparation Start Weigh this compound Powder Dissolve Dissolve in Anhydrous Acetone/Ethanol Start->Dissolve Stock Prepare High Concentration Stock Solution (e.g., 10 mM) Dissolve->Stock Store Store at -20°C (Light-protected) Stock->Store Dilute Dilute to Final Working Concentration Store->Dilute End Ready for Experiment Dilute->End

References

The GR24 Signaling Pathway in Arabidopsis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The synthetic strigolactone analog, GR24, has become an indispensable tool for dissecting the strigolactone (SL) signaling pathway in the model organism Arabidopsis thaliana. This technical guide provides an in-depth overview of the core this compound signaling cascade, from perception to downstream transcriptional and physiological responses. It is designed to equip researchers, scientists, and professionals in drug development with a comprehensive understanding of the key molecular players and the experimental methodologies used to investigate this crucial plant hormone pathway. This document summarizes key quantitative data, details common experimental protocols, and provides visual representations of the signaling pathway and associated research workflows to facilitate a deeper understanding and further investigation into this complex biological system.

Core Signaling Pathway

The this compound signaling pathway in Arabidopsis is initiated by the perception of this compound by the α/β-hydrolase receptor, DWARF14 (D14). In the presence of this compound, D14 undergoes a conformational change that promotes its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2), a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1][2] This interaction leads to the recruitment of SUPPRESSOR OF MAX2 1-LIKE (SMXL) transcriptional repressors, specifically SMXL6, SMXL7, and SMXL8, to the SCFMAX2 complex.[2] Subsequently, the SMXL proteins are polyubiquitinated and targeted for degradation by the 26S proteasome.[3][4][5] The degradation of these repressors relieves the transcriptional repression of downstream target genes, such as BRANCHED 1 (BRC1), leading to the regulation of various developmental processes, including the inhibition of shoot branching and modulation of root system architecture.[3]

GR24_Signaling_Pathway cluster_cytoplasm Cytoplasm / Nucleus cluster_nucleus Nucleus This compound This compound D14 D14 (Receptor) This compound->D14 Binding & Hydrolysis MAX2 MAX2 (F-box) D14->MAX2 Interaction SCF SCF Complex MAX2->SCF Component of SMXL SMXL6/7/8 (Repressors) SCF->SMXL Recruitment Proteasome 26S Proteasome SMXL->Proteasome Degradation TargetGenes Target Genes (e.g., BRC1) SMXL->TargetGenes Repression Repression Transcriptional Repression Ub Ubiquitin Ub->SMXL Ubiquitination Activation Transcriptional Activation TargetGenes->Activation Derepression Response Physiological Responses Activation->Response

Diagram 1: The core this compound signaling pathway in Arabidopsis.

Quantitative Data

The following tables summarize key quantitative data related to the this compound signaling pathway in Arabidopsis.

Table 1: Binding Affinities of this compound and its Stereoisomers to D14 and KAI2
LigandReceptorMethodDissociation Constant (Kd)Reference
(±)-GR24AtD14Intrinsic Protein Fluorescence~22.0 µM[6]
(-)-GR24PsKAI2AIntrinsic Fluorescence115.40 ± 9.87 μM[7]
(-)-GR24PsKAI2BIntrinsic Fluorescence89.43 ± 12.13 μM[7]

Note: Data for pea (Pisum sativum) KAI2 proteins are included due to their homology and relevance to understanding stereospecificity.

Table 2: Concentration-Dependent Effects of this compound on Arabidopsis Root System Architecture
This compound Concentration (µM)Effect on Primary Root Length (in wild-type)Effect on Lateral Root Density (LRD) (in wild-type)Reference
1.25IncreaseNo significant effect[8]
2.5IncreaseReduction[8]
5.0DecreaseReduction[8]
10.0DecreaseReduction (MAX2-independent)[8]
Table 3: Time-Course of this compound-Induced Changes in SMXL Protein Levels and Target Gene Expression
TreatmentTime PointProtein/GeneFold Change/ResponseReference
2 µM rac-GR2410 minSMXL6-GFP UbiquitinationDetected[4]
2 µM rac-GR2410 min, 30 min, 1 hr, 2 hrSMXL6-GFP DegradationProgressive degradation[4]
2 µM GR244DO20 minSMXL2-GFP DegradationSignificant degradation[1]
1 µM rac-GR2420 minBRC1 Expression~2-fold increase[9]
1 µM rac-GR24180 minBRC1 Expression~4-fold increase[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling pathway.

Yeast Two-Hybrid (Y2H) Assay for D14-MAX2 Interaction

This protocol is adapted for testing the this compound-dependent interaction between AtD14 and AtMAX2.

Materials:

  • Yeast strains: AH109 or Y2H Gold

  • Vectors: pGBKT7 (bait) and pGADT7 (prey)

  • AtD14 and AtMAX2 coding sequences

  • Yeast transformation kit

  • SD medium and dropout supplements (-Leu, -Trp, -His, -Ade)

  • rac-GR24 stock solution (e.g., 10 mM in DMSO)

  • X-α-Gal

Procedure:

  • Vector Construction: Clone the full-length coding sequence of AtD14 into the pGBKT7 vector (to create a fusion with the GAL4 DNA-binding domain) and the full-length coding sequence of AtMAX2 into the pGADT7 vector (to create a fusion with the GAL4 activation domain).

  • Yeast Transformation: Co-transform the pGBKT7-D14 and pGADT7-MAX2 plasmids into the competent yeast cells following the manufacturer's protocol. As negative controls, co-transform each construct with the corresponding empty vector.

  • Selection of Transformants: Plate the transformed yeast cells on SD/-Leu/-Trp medium and incubate at 30°C for 2-4 days until colonies appear.

  • Interaction Assay:

    • Pick individual colonies and streak them onto selection media:

      • SD/-Leu/-Trp (control for growth)

      • SD/-Leu/-Trp/-His (medium stringency selection)

      • SD/-Leu/-Trp/-His/-Ade (high stringency selection)

    • For testing this compound-dependency, prepare selection plates containing a final concentration of 1-5 µM rac-GR24 (and a corresponding DMSO control).

  • β-galactosidase Assay (Optional): Perform a colony-lift filter assay using X-α-Gal to qualitatively assess the interaction strength based on the development of blue color.

  • Analysis: Growth on the selective media (and development of blue color) indicates a positive interaction between D14 and MAX2, which is expected to be enhanced in the presence of this compound.

Co-immunoprecipitation (Co-IP) of D14 and SMXL7 from Arabidopsis Seedlings

This protocol describes the in vivo interaction of D14 and SMXL7.

Materials:

  • Arabidopsis seedlings (e.g., 10-day-old) expressing tagged versions of D14 (e.g., GFP-D14) and SMXL7 (e.g., HA-SMXL7).

  • Liquid nitrogen

  • Co-IP buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

  • Antibody against one of the tags (e.g., anti-GFP)

  • Protein A/G magnetic beads

  • Wash buffer (Co-IP buffer with lower Triton X-100 concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Antibodies for western blotting (e.g., anti-GFP and anti-HA)

Procedure:

  • Protein Extraction: Harvest and freeze ~1 g of seedlings in liquid nitrogen. Grind to a fine powder and resuspend in 2 ml of Co-IP buffer.

  • Lysis and Clarification: Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the primary antibody (e.g., anti-GFP) to the protein extract and incubate for 2-4 hours at 4°C with gentle rotation.

  • Bead Incubation: Add pre-washed protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with wash buffer.

  • Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both tags (e.g., anti-GFP and anti-HA) to detect the bait and co-immunoprecipitated protein.

qRT-PCR Analysis of this compound-Responsive Genes in Arabidopsis Roots

This protocol details the quantification of gene expression changes in response to this compound treatment.

Materials:

  • Arabidopsis seedlings

  • rac-GR24

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR master mix

  • qRT-PCR instrument

  • Primers for target genes (e.g., BRC1, SMXL6, SMXL7, SMXL8) and reference genes (e.g., ACTIN2, UBQ10)

Procedure:

  • Plant Treatment: Grow Arabidopsis seedlings hydroponically or on plates. Treat with a specific concentration of rac-GR24 (e.g., 5 µM) or a mock control for a defined period (e.g., 3 hours).

  • RNA Extraction and DNase Treatment: Harvest root tissue, freeze in liquid nitrogen, and extract total RNA using a commercial kit. Perform an on-column or in-solution DNase I treatment to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of ~200-500 nM each), and diluted cDNA.

    • Perform the qPCR with a program such as: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.

    • Include a melt curve analysis to verify the specificity of the amplicons.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene(s).

Root System Architecture Analysis

This protocol outlines the quantification of root phenotypes in response to this compound.

Materials:

  • Arabidopsis seeds

  • Square Petri dishes

  • MS medium with varying concentrations of rac-GR24 (e.g., 0, 1, 2.5, 5 µM)

  • Scanner or camera with a fixed setup

  • ImageJ software with the NeuronJ plugin or other root analysis software

Procedure:

  • Seedling Growth: Sterilize and sow seeds on vertical square plates containing MS medium with the desired this compound concentrations. Grow the seedlings in a controlled environment (e.g., 16h light/8h dark photoperiod).

  • Imaging: After a specific growth period (e.g., 8-10 days), scan or photograph the plates at high resolution.

  • Image Analysis with ImageJ:

    • Open the image in ImageJ.

    • Set the scale using a ruler included in the image.

    • Use the "Freehand Line" or "Segmented Line" tool to trace the primary root and each lateral root.

    • Measure the length of the traced lines ("Analyze" > "Measure").

    • Count the number of emerged lateral roots.

  • Data Calculation: Calculate parameters such as primary root length, number of lateral roots, and lateral root density (number of lateral roots per unit length of the primary root).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the this compound signaling pathway.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_invivo In Vivo Analysis cluster_invitro In Vitro / In Yeast Analysis cluster_conclusion Conclusion Hypothesis Hypothesis: Protein X is a new component of the this compound pathway Phenotyping Phenotypic Analysis of Mutants (e.g., root architecture, shoot branching) Hypothesis->Phenotyping GeneExpression Gene Expression Analysis (qRT-PCR) (e.g., BRC1, SMXLs) Hypothesis->GeneExpression Y2H Yeast Two-Hybrid (Y2H) (e.g., D14-X, MAX2-X) Hypothesis->Y2H Conclusion Model Refinement: Integrate Protein X into the this compound signaling pathway Phenotyping->Conclusion GeneExpression->Conclusion CoIP Co-immunoprecipitation (Co-IP) (in planta) Y2H->CoIP Validate Interaction DegradationAssay In Vitro Degradation Assay (SMXL stability) CoIP->DegradationAssay Functional Consequence DegradationAssay->Conclusion

Diagram 2: A typical experimental workflow for studying the this compound signaling pathway.

Conclusion

The this compound signaling pathway in Arabidopsis serves as a paradigm for understanding strigolactone perception and response in plants. The core components and their molecular interactions have been well-characterized, providing a solid foundation for further research. The experimental protocols detailed in this guide offer robust methods for investigating novel components, dissecting the regulatory networks, and exploring the physiological consequences of this signaling cascade. A thorough understanding of this pathway, facilitated by the quantitative data and workflows presented, is crucial for developing strategies to modulate plant architecture and improve crop resilience, and may offer insights for the development of novel agrochemicals or pharmaceuticals targeting similar signaling mechanisms.

References

Discovery and Synthesis of GR24 Compound: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating plant development and their interactions with the environment. Initially identified as germination stimulants for parasitic weeds of the Striga and Orobanche genera, they are now recognized for their diverse functions, including the control of shoot branching, root architecture, and the establishment of symbiotic relationships with arbuscular mycorrhizal fungi.[1][2][3] The low natural abundance and structural complexity of SLs have spurred the development of synthetic analogs to facilitate research into their biological functions and potential applications. Among these, GR24 has emerged as a widely used standard due to its high bioactivity and relative ease of synthesis.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of this compound, with a focus on experimental protocols and quantitative data.

Discovery and Development of this compound

The quest for potent germination stimulants for parasitic weeds led to the initial discovery of natural strigolactones.[4] However, their limited availability from natural sources necessitated the creation of synthetic alternatives. This compound was developed as a synthetic analog of strigol, one of the first identified strigolactones.[3] Its structure features a tricyclic lactone (the ABC rings) connected via an enol ether bridge to a butenolide ring (the D-ring), which is a common structural motif among canonical strigolactones.[5] The racemic mixture, often referred to as rac-GR24, is composed of two enantiomers, (+)-GR24 and (-)-GR24, which can elicit different physiological responses.[6] The (+)-enantiomer generally exhibits higher activity in plants, mimicking natural strigolactones, while the (-)-enantiomer can be perceived by a different receptor in some plant species.[7]

Synthesis of this compound

The synthesis of this compound has been the subject of extensive research, leading to several improved and enantioselective methods. A common approach for the synthesis of rac-GR24 involves the coupling of a tricyclic ABC-ring precursor with a D-ring precursor.

Chemical Structure and Stereoisomers

This compound is a racemic mixture of stereoisomers. The stereochemistry at the C2' position of the D-ring is crucial for its biological activity. The naturally occurring strigolactones typically have the (R)-configuration at this position. Synthetic this compound contains both (R)- and (S)-configured enantiomers. Furthermore, stereoisomers also exist based on the orientation of the C-ring.[8]

Experimental Protocols

Synthesis of racemic this compound (rac-GR24)

This protocol is a generalized representation of a common synthetic route.

Materials:

  • Starting materials for the ABC-ring and D-ring precursors (e.g., indanone derivatives and bromobutenolide)

  • Appropriate solvents (e.g., THF, DMF)

  • Reagents for condensation, reduction, and cyclization reactions (e.g., base, reducing agent)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of the ABC-ring precursor: This multi-step process typically starts from a commercially available indanone derivative and involves condensation, reduction, and lactonization reactions to form the tricyclic core.

  • Synthesis of the D-ring precursor (bromobutenolide): This is often prepared from commercially available starting materials through a series of reactions including bromination.

  • Coupling of the ABC and D rings: The ABC-ring precursor is reacted with the bromobutenolide in the presence of a base (e.g., potassium tert-butoxide) in an anhydrous solvent like THF.[9]

  • Purification: The crude product is purified by silica gel column chromatography to yield rac-GR24.

Parasitic Seed Germination Assay

This assay is used to determine the efficacy of this compound in stimulating the germination of parasitic plant seeds.

Materials:

  • Parasitic plant seeds (e.g., Striga hermonthica, Orobanche cumana)

  • This compound stock solution (e.g., 1 mM in acetone)

  • Sterile distilled water

  • Glass fiber filter paper discs

  • Petri dishes

  • Growth chamber or incubator

Procedure:

  • Seed Sterilization and Preconditioning: Seeds are surface-sterilized (e.g., with a solution of sodium hypochlorite (B82951) and a surfactant) and then rinsed with sterile water. The sterilized seeds are spread on moist glass fiber filter paper in petri dishes and preconditioned in the dark at a specific temperature (e.g., 25-30°C) for a set period (e.g., 7-14 days) to become responsive to germination stimulants.[10]

  • Application of this compound: A dilution series of this compound is prepared in sterile water. A small volume of each concentration is applied to the preconditioned seeds. A solvent control (water with the same concentration of acetone (B3395972) as the highest this compound concentration) is also included.[9]

  • Incubation: The treated seeds are incubated in the dark at the appropriate temperature.

  • Germination Scoring: After a defined period (e.g., 2-7 days), the number of germinated seeds (radicle emergence) is counted under a dissecting microscope. Germination percentage is calculated for each concentration.[8]

Root Architecture Analysis

This protocol assesses the effect of this compound on primary root length and lateral root development in model plants like Arabidopsis thaliana.[11][12]

Materials:

  • Arabidopsis thaliana seeds (wild-type and relevant mutants)

  • Growth medium (e.g., Murashige and Skoog medium) solidified with agar (B569324) in petri dishes

  • This compound stock solution

  • Growth chamber with controlled light and temperature

  • Image analysis software

Procedure:

  • Seed Sterilization and Plating: Seeds are surface-sterilized and plated on the growth medium containing different concentrations of this compound. A mock control with the solvent is included.

  • Vernalization and Growth: The plates are vernalized at 4°C for a few days to synchronize germination and then transferred to a growth chamber with a defined light/dark cycle and temperature.

  • Data Collection: After a specific growth period (e.g., 7-14 days), the plates are scanned, and the primary root length and the number of lateral roots are measured using image analysis software.

  • Data Analysis: The average primary root length and lateral root density (number of lateral roots per unit of primary root length) are calculated for each treatment.

Mycorrhizal Fungi Hyphal Branching Assay

This assay evaluates the ability of this compound to stimulate hyphal branching in arbuscular mycorrhizal (AM) fungi.[13][14]

Materials:

  • Spores of an AM fungus (e.g., Gigaspora rosea)

  • Growth medium for fungi

  • This compound stock solution

  • Microscope

Procedure:

  • Spore Germination: Fungal spores are germinated in a suitable medium.

  • Application of this compound: Once the germ tubes have emerged and grown to a certain length, a solution of this compound at the desired concentration is added to the medium. A solvent control is also included.

  • Incubation: The cultures are incubated for a specific period to allow for hyphal growth and branching.

  • Observation and Quantification: The hyphae are observed under a microscope, and the number of branches per unit length of the hypha is counted.

Signaling Pathways and Mechanism of Action

Plant Strigolactone Signaling Pathway

In plants such as Arabidopsis, this compound is perceived by the α/β-hydrolase receptor DWARF14 (D14).[6] Upon binding of this compound, D14 undergoes a conformational change that allows it to interact with the F-box protein MAX2 (MORE AXILLARY GROWTH 2). This interaction leads to the recruitment of SUPPRESSOR OF MAX2 1-LIKE (SMXL) proteins, which are transcriptional repressors. The SCFMAX2 complex then ubiquitinates the SMXL proteins, targeting them for degradation by the 26S proteasome. The degradation of SMXL proteins relieves the repression of downstream target genes, leading to various physiological responses.[6]

Strigolactone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound D14 D14 (Receptor) This compound->D14 Binds GR24_D14 This compound-D14 Complex D14->GR24_D14 MAX2 MAX2 (F-box) GR24_D14->MAX2 Interacts with SCF_MAX2 SCF-MAX2 Complex SMXL SMXL (Repressor) SCF_MAX2->SMXL Targets for Ubiquitination Proteasome 26S Proteasome SMXL->Proteasome Degradation Target_Genes Target Genes SMXL->Target_Genes Represses Ub Ubiquitin Ub->SMXL Transcription_Active Transcription Active Proteasome->Transcription_Active Relieves Repression Transcription_Repressed Transcription Repressed Target_Genes->Transcription_Repressed

Caption: this compound signaling pathway in plants.

Mechanism of Action in Mammalian Cells

Recent studies have revealed that this compound also exhibits biological activity in mammalian cells, including anti-cancer, anti-inflammatory, and antioxidant effects.[2][15]

  • Anti-inflammatory and Antioxidant Effects: this compound has been shown to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[15] It may interfere with the binding of Keap1 and Nrf2, leading to the translocation of Nrf2 to the nucleus and the expression of antioxidant and detoxifying enzymes. This compound can also suppress the production of pro-inflammatory mediators like nitric oxide (NO) and interleukin-1 beta (IL-1β).[15]

GR24_Mammalian_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Interferes with binding NFkB NF-κB This compound->NFkB Inhibits nuclear accumulation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds Inflammatory_Genes Inflammatory Genes (iNOS, IL-1β, COX-2) NFkB->Inflammatory_Genes Activates LPS LPS LPS->NFkB Activates Antioxidant_Response Antioxidant & Detoxifying Enzyme Expression ARE->Antioxidant_Response Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: this compound's anti-inflammatory and antioxidant mechanism.

Quantitative Data Summary

The following tables summarize quantitative data on the biological activity of this compound from various studies.

Table 1: Effect of this compound on Parasitic Plant Seed Germination

Parasitic Plant SpeciesThis compound ConcentrationGermination (%)EC50Reference(s)
Orobanche cumana1.0 x 10-8 M62.0 ± 9.15.1 ± 1.32–5.3 ± 1.44 x 10-8 M (rac-GR24)[8]
Orobanche cumana1.0 x 10-6 M90.9 ± 3.85.1 ± 1.32–5.3 ± 1.44 x 10-8 M ((+)-GR24)[8]
Striga hermonthica0.001 mg/L44Not specified[10]

Table 2: Effect of this compound on Plant Root System Architecture

Plant SpeciesThis compound ConcentrationEffect on Primary Root LengthEffect on Lateral Root DensityReference(s)
Arabidopsis thaliana1.25 µMIncreaseNot specified[11]
Arabidopsis thaliana2.5 µMIncreaseNot specified[11]
Arabidopsis thaliana5 µMDecreaseDecrease[11]
Arabidopsis thaliana10 µMDecreaseDecrease[11]
Medicago truncatula0.1 µMNo significant changeDecrease[16]
Medicago truncatula2 µMNo significant changeSignificant decrease[16]

Table 3: Cytotoxic Activity of this compound on Cancer Cell Lines

Cell LineCancer TypeIC50Reference(s)
MDA-MB-436Triple-negative breast cancer17.2 µM (5.2 ppm)[2]
MDA-MB-231Triple-negative breast adenocarcinoma18.8 µM (5.7 ppm)[2]
MCF-7Hormone-dependent breast adenocarcinoma18.8 µM (5.7 ppm)[2]

Conclusion

This compound has proven to be an invaluable tool for elucidating the multifaceted roles of strigolactones in plant biology and for exploring their potential applications in agriculture and medicine. Its well-established synthesis and potent biological activity make it a cornerstone for research in this field. The diverse mechanisms of action of this compound, from regulating plant architecture to modulating inflammatory responses in mammalian cells, highlight the broad-reaching impact of this synthetic compound. Further research into the structure-activity relationships of this compound and its derivatives will undoubtedly open new avenues for the development of novel agrochemicals and therapeutic agents.

References

The Effects of GR24 on Seed Germination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the multifaceted effects of GR24, a synthetic strigolactone analog, on the process of seed germination. Strigolactones have emerged as a critical class of phytohormones that not only regulate various aspects of plant development but also play a pivotal role in mediating responses to environmental cues. This document details the molecular mechanisms, signaling pathways, and physiological responses initiated by this compound, with a particular focus on its role in alleviating abiotic stress and its intricate crosstalk with other key plant hormones. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of signaling pathways using the Graphviz DOT language are provided to facilitate further research and application in agricultural and pharmaceutical contexts.

Introduction

Seed germination is a fundamental and vulnerable stage in the life cycle of higher plants, marking the transition from a dormant state to active growth. The successful completion of germination is tightly regulated by a complex interplay of endogenous hormonal signals and external environmental factors. Strigolactones (SLs), a class of carotenoid-derived phytohormones, were initially identified as germination stimulants for parasitic weeds of the genera Striga and Orobanche[1]. However, subsequent research has revealed their broader hormonal roles in non-parasitic plants, including the regulation of shoot branching, root architecture, and responses to abiotic stress[1][2].

This compound is a widely used synthetic analog of strigolactones that has been instrumental in elucidating the physiological and molecular functions of this hormone class. Its application has been shown to promote seed germination, particularly under stressful conditions such as high salinity, drought, and unfavorable temperatures[3][4]. This guide will delve into the core mechanisms by which this compound influences seed germination, providing a technical resource for researchers in plant biology, agronomy, and drug development.

Molecular Perception and Signaling Pathways

The perception of this compound and the subsequent signal transduction cascade are central to its effects on seed germination. The primary signaling pathway involves a trio of key protein components: KARRIKIN-INSENSITIVE 2 (KAI2), MORE AXILLARY GROWTH 2 (MAX2), and SUPPRESSOR OF MAX2 1 (SMAX1) or SMAX1-LIKE (SMXL) proteins.

The KAI2/D14 Receptor Complex

This compound is perceived by the α/β-hydrolase receptor KAI2, which is a paralog of the strigolactone receptor DWARF14 (D14)[5][6]. While D14 is the primary receptor for endogenous strigolactones that regulate shoot branching, KAI2 is more attuned to karrikins (smoke-derived germination stimulants) and certain stereoisomers of this compound, playing a more prominent role in seed germination[5][7]. The racemic mixture of this compound contains stereoisomers that can activate both D14 and KAI2 signaling pathways, which has led to some ambiguity in earlier studies[7]. The non-natural stereoisomer, GR24ent-5DS, appears to preferentially activate the KAI2 signaling pathway[6][7].

The SCFMAX2 Complex and SMAX1/SMXL Degradation

Upon binding of this compound to KAI2, the receptor undergoes a conformational change that facilitates its interaction with the F-box protein MAX2[5]. MAX2 is a component of a Skp-Cullin-F-box (SCF) E3 ubiquitin ligase complex, denoted as SCFMAX2[5]. This complex then targets the transcriptional repressors SMAX1 and SMXL2 for ubiquitination and subsequent degradation by the 26S proteasome[5][8][9]. The degradation of these repressors relieves the inhibition of downstream genes that are essential for promoting seed germination[5].

GR24_KAI2_Signaling This compound This compound KAI2 KAI2 (Receptor) This compound->KAI2 binds MAX2 MAX2 (F-box Protein) KAI2->MAX2 interacts with SCF_complex SCFMAX2 (E3 Ligase Complex) MAX2->SCF_complex forms SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) SCF_complex->SMAX1_SMXL2 targets Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome ubiquitination Downstream_Genes Downstream Germination Genes SMAX1_SMXL2->Downstream_Genes represses Degradation Degradation Proteasome->Degradation Germination Seed Germination Downstream_Genes->Germination promotes

Caption: this compound-KAI2 signaling pathway leading to seed germination.
The Role of HY5 in Thermoinhibition

Under conditions of thermal stress (thermoinhibition), this compound promotes seed germination through a pathway that involves the transcription factor ELONGATED HYPOCOTYL 5 (HY5)[3][10]. HY5 is a key regulator of light signaling, but it also plays a crucial role in integrating hormonal and environmental signals during germination. Studies have shown that this compound treatment increases both the mRNA and protein levels of HY5 in thermoinhibited seeds[3][10]. Genetic analyses suggest that this HY5-dependent pathway is independent of the canonical MAX2 signaling pathway, indicating that this compound can act through multiple mechanisms to promote germination under stress[3][10][11].

GR24_HY5_Signaling cluster_stress Thermoinhibition cluster_this compound This compound Application High_Temp High Temperature Low_HY5 Low HY5 Levels High_Temp->Low_HY5 Germination_Inhibition Germination Inhibition Low_HY5->Germination_Inhibition This compound This compound Increased_HY5 Increased HY5 (mRNA & Protein) This compound->Increased_HY5 Germination_Promotion Germination Promotion Increased_HY5->Germination_Promotion

Caption: this compound-mediated alleviation of thermoinhibition via HY5.

Crosstalk with Other Phytohormones

The regulation of seed germination by this compound is not an isolated process but involves intricate crosstalk with other major phytohormones, primarily abscisic acid (ABA) and gibberellins (B7789140) (GA).

Antagonism with Abscisic Acid (ABA)

ABA is a key hormone that induces and maintains seed dormancy and inhibits germination, particularly under stress conditions. This compound has been shown to counteract the effects of ABA. For instance, during thermoinhibition, this compound treatment leads to a decrease in endogenous ABA levels in imbibed seeds[12]. This reduction in ABA is often associated with the downregulation of ABA biosynthesis genes, such as 9-cis-epoxycarotenoid dioxygenase 9 (NCED9)[12].

Synergy with Gibberellins (GA)

Gibberellins are well-known promoters of seed germination, acting antagonistically to ABA. This compound treatment can enhance GA signaling. In thermoinhibited Arabidopsis seeds, this compound application leads to an increase in the levels of bioactive GA4[12]. This is correlated with an upregulation of GA biosynthesis genes, such as GA3ox2[12]. The overall effect of this compound is a shift in the ABA/GA ratio in favor of germination.

Hormone_Crosstalk This compound This compound ABA Abscisic Acid (ABA) This compound->ABA decreases levels GA Gibberellins (GA) This compound->GA increases levels ABA_GA_Ratio ABA/GA Ratio ABA->ABA_GA_Ratio increases GA->ABA_GA_Ratio decreases Germination Seed Germination ABA_GA_Ratio->Germination high ratio inhibits ABA_GA_Ratio->Germination low ratio promotes

Caption: this compound modulates the ABA/GA balance to promote germination.

Quantitative Data on this compound Effects

The following tables summarize quantitative data from various studies on the effect of this compound on seed germination across different plant species and conditions.

Table 1: Effect of this compound Concentration on Seed Germination of Parasitic Plants

Plant SpeciesThis compound ConcentrationGermination Rate (%)Reference
Orobanche cumana1.0 x 10-6 M90.9 ± 3.8[7]
1.0 x 10-8 M62.0 ± 9.1[7]
Orobanche ramosa1 mg L-1~90[9]
0.001 mg L-1~20[9]
Striga hermonthica1 µM64[2]
0.1 µM66[2]
0.5 nM~50 (control for inhibitor)[4]
1 nM~60 (control for inhibitor)[4]

Table 2: Effect of this compound on Seed Germination under Abiotic Stress

Plant SpeciesStress ConditionThis compound ConcentrationGermination Rate (%)Reference
Arabidopsis thalianaThermoinhibition (32°C)20 µM~70[13]
Thermoinhibition (34°C)20 µM~60[13]
TomatoNormal0.20 µMIncreased by 21.63% vs control[14]
Witchweed2,4-D (10 µM)0.001 ppm5[15]

Table 3: Hormonal Changes Induced by this compound during Thermoinhibition in Arabidopsis

HormoneConditionThis compound Treatment (20 µM)Change in Hormone LevelReference
ABA32°C for 24h+Decrease[12]
GA432°C for 24h+Increase[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide step-by-step protocols for key experiments related to the effects of this compound on seed germination.

General Seed Germination Assay with this compound

This protocol is a generalized procedure for assessing the effect of this compound on the germination of non-parasitic seeds like Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile distilled water

  • 70% (v/v) ethanol (B145695)

  • 1% (v/v) sodium hypochlorite (B82951) solution with 0.1% SDS

  • Petri dishes (6 cm)

  • Sterile filter paper

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization: a. Place approximately 50-100 seeds in a 1.5 mL microcentrifuge tube. b. Add 1 mL of 70% ethanol and vortex briefly. Let it sit for 2-5 minutes. c. Carefully remove the ethanol. d. Add 1 mL of 1% sodium hypochlorite solution with 0.1% SDS. Vortex and incubate for 10 minutes with occasional mixing. e. Remove the sterilization solution and wash the seeds 4-5 times with sterile distilled water.

  • Plating: a. Place two layers of sterile filter paper in each Petri dish. b. Prepare different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) in sterile water. Include a mock control with the same concentration of DMSO as in the highest this compound treatment. c. Add 2-3 mL of the respective this compound or control solution to each Petri dish to saturate the filter paper. d. Evenly spread the sterilized seeds on the filter paper.

  • Stratification and Incubation: a. Seal the Petri dishes with parafilm. b. For Arabidopsis, stratify the seeds by incubating them at 4°C in the dark for 2-3 days to break dormancy and synchronize germination. c. Transfer the plates to a growth chamber set to standard conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

  • Data Collection: a. Score germination daily for 7 days. A seed is considered germinated when the radicle has fully emerged from the seed coat. b. Calculate the germination percentage for each treatment and time point.

Thermoinhibition Assay in Arabidopsis

This protocol is designed to study the effect of this compound in alleviating high-temperature-induced germination inhibition.

Materials:

  • Same as the general germination assay.

Procedure:

  • Seed Sterilization and Plating: Follow steps 1 and 2 from the general germination assay protocol. The this compound concentration is typically around 20 µM for this assay.

  • Incubation: a. After plating, directly transfer the sealed Petri dishes to a growth chamber set at an inhibitory high temperature (e.g., 32°C or 34°C for Arabidopsis Col-0) under continuous light or a long-day photoperiod. b. Include a control set of plates incubated at an optimal temperature (e.g., 22°C).

  • Data Collection: a. Score germination daily for 7-10 days. b. Compare the germination rates between the mock-treated and this compound-treated seeds at the inhibitory temperature.

Measurement of Antioxidant Enzyme Activity

This protocol provides a general workflow for measuring the activity of key antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Ascorbate Peroxidase (APX) in germinating seeds.

Materials:

  • Germinated seeds/seedlings from control and this compound treatments

  • Liquid nitrogen

  • Extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 0.1 mM EDTA)

  • Bradford reagent for protein quantification

  • Spectrophotometer

  • Reagents for specific enzyme assays (e.g., nitroblue tetrazolium for SOD, hydrogen peroxide for CAT, ascorbic acid for APX).

Procedure:

  • Protein Extraction: a. Harvest a known weight of seeds/seedlings (e.g., 100 mg) at a specific time point after germination induction. b. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. c. Add ice-cold extraction buffer and continue to homogenize. d. Transfer the homogenate to a microcentrifuge tube and centrifuge at high speed (e.g., 12,000 x g) at 4°C for 15-20 minutes. e. Collect the supernatant, which contains the crude protein extract.

  • Protein Quantification: a. Determine the total protein concentration in the extract using the Bradford assay or a similar method.

  • Enzyme Activity Assays: a. SOD Activity: This is often measured by its ability to inhibit the photoreduction of nitroblue tetrazolium (NBT)[2]. The reaction mixture typically contains the protein extract, NBT, riboflavin, and methionine. The absorbance is read at 560 nm. b. CAT Activity: This is determined by monitoring the decomposition of hydrogen peroxide (H2O2)[2]. The decrease in absorbance at 240 nm is measured over time in a reaction mixture containing the protein extract and H2O2 in a suitable buffer. c. APX Activity: This is measured by the decrease in absorbance at 290 nm due to the oxidation of ascorbate[2]. The reaction mixture includes the protein extract, ascorbic acid, and H2O2.

  • Data Analysis: a. Calculate the specific activity of each enzyme (units per mg of protein) and compare the activities between control and this compound-treated samples.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Seed_Sterilization Seed Sterilization Plating Plating on this compound/Control Media Seed_Sterilization->Plating Stratification Stratification (4°C) Plating->Stratification Growth_Chamber Growth Chamber (Optimal/Stress Temp.) Stratification->Growth_Chamber Germination_Scoring Germination Scoring Growth_Chamber->Germination_Scoring Hormone_Analysis Hormone Quantification (ABA/GA) Growth_Chamber->Hormone_Analysis Enzyme_Assay Antioxidant Enzyme Assays Growth_Chamber->Enzyme_Assay

Caption: General experimental workflow for studying this compound effects.

Conclusion and Future Directions

The synthetic strigolactone this compound is a powerful tool for investigating the hormonal regulation of seed germination. Its application promotes germination, particularly under abiotic stress, through complex signaling networks. The core KAI2-MAX2-SMAX1/SMXL pathway, along with the independent HY5-mediated response to thermal stress, highlights the versatility of this compound signaling. Furthermore, the intricate crosstalk with ABA and GA pathways positions this compound as a key modulator of the hormonal balance that ultimately determines the fate of a seed.

For researchers and drug development professionals, understanding these mechanisms opens up avenues for agricultural and biotechnological applications. The development of novel, more potent, or specific this compound analogs could lead to new strategies for:

  • Improving crop resilience and germination rates in challenging environments.

  • Developing "suicidal germination" agents to control parasitic weeds by inducing their germination in the absence of a host.

  • Modulating plant growth and development for enhanced yield and quality.

Future research should focus on further dissecting the downstream targets of the this compound signaling pathways, exploring the full extent of its hormonal crosstalk, and translating the fundamental knowledge gained from model organisms into practical applications for a wide range of crop species.

References

The Synthetic Strigolactone GR24: A Linchpin in Shaping Root System Architecture

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The synthetic strigolactone analog, GR24, has emerged as a critical tool for dissecting the intricate roles of strigolactones (SLs) in plant development. This technical guide provides a comprehensive overview of the function of this compound in modulating root system architecture, with a focus on its quantitative effects, the underlying signaling pathways, and detailed experimental methodologies. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the morphogenic properties of SLs.

Core Concepts: this compound and Root Development

This compound, a racemic mixture of two enantiomers, mimics the activity of natural strigolactones, a class of phytohormones that regulate various aspects of plant growth and development. In the root system, this compound exerts a profound and often dose-dependent influence on primary root elongation, lateral root formation, and root hair development. A key aspect of its mechanism of action is its intricate crosstalk with auxin, the master regulator of root development.

Quantitative Effects of this compound on Root System Architecture

The application of exogenous this compound elicits distinct and measurable changes in the root architecture of model organisms such as Arabidopsis thaliana. These effects are concentration-dependent, highlighting a finely tuned regulatory network.

Primary Root Length

Low concentrations of this compound generally promote primary root elongation, while higher concentrations can be inhibitory. This response is mediated by the canonical SL signaling pathway.

This compound Concentration (µM)GenotypeChange in Primary Root LengthReference
1.25Wild-type (Col-0)Increase[1][2]
2.5Wild-type (Col-0)Increase[1][2]
5.0Wild-type (Col-0)No significant change or slight decrease[2]
10.0Wild-type (Col-0)Decrease[1][2]
1.25max4 (SL-deficient)Increase[2]
2.5max2 (SL-insensitive)No rescue of short root phenotype[2]
Lateral Root Density

Under nutrient-sufficient conditions, this compound typically suppresses the formation and outgrowth of lateral roots, leading to a decrease in lateral root density.[3][4][5] This effect is intertwined with auxin transport and signaling. However, when auxin levels are artificially increased, this compound can have a stimulatory effect on lateral root development.[3][6]

This compound Concentration (µM)GenotypeChange in Lateral Root DensityReference
1.0Wild-type (Col-0)Decrease[7]
2.5Wild-type (Col-0)Decrease[3]
5.0Wild-type (Col-0)Decrease[3]
10.0Wild-type (Col-0)Decrease[3]
Root Meristem Characteristics

This compound influences the size of the primary root meristem by affecting both cell number and cell length in a concentration-dependent manner.[3][8] Lower concentrations tend to increase meristem cell number, a response indicative of altered local auxin concentrations.[1][3]

This compound Concentration (µM)GenotypeChange in Meristem Cell NumberChange in Transition Zone Cell LengthReference
2.5Wild-type (Col-0)IncreaseDecrease[1][8]
10.0Wild-type (Col-0)IncreaseDecrease[1][8]
Root Hair Development

This compound has been shown to promote root hair elongation and increase root hair number.[9] This response is dependent on the canonical SL signaling pathway.

This compound Concentration (µM)GenotypeChange in Root Hair Number (per 3mm)Change in Root Hair Length (mm)Reference
1.0Wild-type (Col-0)IncreaseIncrease[9]
1.0d14-1 (SL receptor mutant)No significant changeNo significant change[9]
1.0kai2-2 (Karrikin receptor mutant)IncreaseIncrease[9]

Signaling Pathways

The effects of this compound on root architecture are mediated through a well-defined signaling pathway that involves perception by a receptor, followed by a cascade of protein interactions leading to changes in gene expression.

Canonical Strigolactone Signaling

The core of the SL signaling pathway involves the α/β-hydrolase DWARF14 (D14) as the primary receptor, the F-box protein MORE AXILLARY GROWTH 2 (MAX2), and members of the SMAX1-LIKE (SMXL) family of transcriptional co-repressors.

GR24_Signaling_Pathway cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response This compound This compound D14 D14 (Receptor) This compound->D14 Binds and activates MAX2 MAX2 (F-box protein) D14->MAX2 Interacts with SCF_complex SCF Complex MAX2->SCF_complex Component of SMXL SMXL (Repressor) SCF_complex->SMXL Targets for ubiquitination Proteasome 26S Proteasome SMXL->Proteasome Degradation TF Transcription Factors SMXL->TF Represses Proteasome->TF De-repression Gene_Expression Target Gene Expression TF->Gene_Expression Regulates Root_Architecture Root System Architecture Changes Gene_Expression->Root_Architecture Leads to

Caption: Canonical this compound signaling pathway in roots.

In this pathway, this compound binds to and activates the D14 receptor.[10] This binding event promotes the interaction of D14 with MAX2, which is part of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[11][12] The SCFMAX2 complex then targets SMXL proteins for ubiquitination and subsequent degradation by the 26S proteasome.[10] The degradation of the SMXL repressors allows for the expression of downstream target genes that ultimately modulate root system architecture.

Crosstalk with Auxin Signaling

The influence of this compound on root development is heavily dependent on the cellular auxin status.[3][6] Strigolactones can modulate polar auxin transport by affecting the abundance and localization of PIN-FORMED (PIN) auxin efflux carriers.[13] For instance, this compound treatment has been shown to decrease the intensity of PIN1-GFP in lateral root primordia and affect PIN2 localization in the plasma membrane of root epidermal cells.[6][13] This modulation of auxin transport alters local auxin concentrations, which in turn affects cell division and elongation in the root meristem and the development of lateral root primordia.

Experimental Protocols

Arabidopsis Root Growth Assay on Vertical Plates

This protocol is fundamental for observing the effects of this compound on primary root length and lateral root density.

Materials:

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach for 5-10 minutes, and then rinse 3-5 times with sterile water.

  • Plating: Resuspend sterilized seeds in sterile 0.1% agar and sow them on square Petri dishes containing 1/2 MS medium with 1% sucrose and 0.8% agar.

  • Stratification: Store the plates at 4°C for 2-3 days in the dark to synchronize germination.

  • Germination and Growth: Transfer the plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C and orient them vertically to allow for root growth along the agar surface.

  • This compound Treatment: After 4-5 days of growth, transfer seedlings of similar size to fresh 1/2 MS plates containing the desired concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10 µM) and a solvent control (acetone or DMSO).

  • Data Acquisition: Scan the plates at regular intervals (e.g., daily) for a specified period (e.g., 7-10 days).

  • Analysis: Measure primary root length and count the number of emerged lateral roots using image analysis software (e.g., ImageJ). Calculate lateral root density (number of lateral roots per unit length of the primary root).

Analysis of Root Meristem Size

This method allows for the quantification of changes in the root apical meristem.

Materials:

  • Seedlings grown as described in Protocol 1.

  • Microscope with differential interference contrast (DIC) optics.

  • Image analysis software.

Procedure:

  • Mount the roots of 7-day-old seedlings treated with this compound on a microscope slide with a drop of water.

  • Observe the root tip under a microscope using DIC optics.

  • Capture images of the root meristem.

  • Count the number of cortical cells in a single file from the quiescent center to the first elongated cell of the transition zone.

  • Measure the length of the meristematic and transition zones.

DR5-GUS Staining for Auxin Response

The DR5::GUS reporter line is used to visualize the sites of auxin response.

Materials:

  • Arabidopsis DR5::GUS reporter line seedlings.

  • GUS staining solution (containing X-Gluc).

  • 70% ethanol.

  • Microscope.

Procedure:

  • Grow DR5::GUS seedlings and treat with this compound as described in Protocol 1.

  • Harvest whole seedlings or roots and immerse them in GUS staining solution.

  • Incubate at 37°C for a specified time (e.g., 2-12 hours) until a blue color develops.

  • Stop the reaction and clear the chlorophyll (B73375) by incubating in 70% ethanol.

  • Mount the stained tissues on a microscope slide and observe the pattern of GUS expression.

Mandatory Visualizations

Experimental Workflow for Root Phenotyping

Experimental_Workflow start Start seed_sterilization Seed Sterilization start->seed_sterilization plating Plating on MS Medium seed_sterilization->plating stratification Stratification (4°C, 2-3 days) plating->stratification germination Germination & Growth (Vertical, 4-5 days) stratification->germination transfer Transfer to this compound/ Control Plates germination->transfer incubation Incubation (Vertical, 7-10 days) transfer->incubation imaging Image Acquisition (Scanning) incubation->imaging analysis Data Analysis (Root Length, LR Density) imaging->analysis end End analysis->end

Caption: Workflow for assessing this compound's effect on root architecture.

This guide provides a foundational understanding of the role of this compound in shaping root systems. The presented data, pathways, and protocols offer a robust starting point for further investigation into the complex regulatory networks governed by strigolactones and their potential applications in agriculture and beyond.

References

A Technical Guide to Preliminary Studies of GR24 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Strigolactones (SLs) are a class of plant hormones that have recently garnered significant attention for their potential as anticancer agents. GR24, a widely used synthetic analog of strigolactones, has demonstrated promising activity against a variety of cancer cell lines.[1][2][3] Preliminary studies reveal that this compound can inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis through the modulation of key signaling pathways.[1][3][4] This document provides a comprehensive technical overview of the foundational research on this compound's effects on cancer cells, presenting quantitative data, detailed experimental protocols, and visual diagrams of the molecular mechanisms involved.

Data Presentation: In Vitro Efficacy of this compound

The cytotoxic and cytostatic effects of this compound have been quantified across several cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the effects on cell cycle distribution and apoptosis.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
A172Glioblastoma48 hours60.0[3]
U87Glioblastoma48 hours26.0[3]
MDA-MB-436Breast Cancer10 days17.2[3]
MDA-MB-231Breast Cancer10 days18.8[3]
MCF-7Breast Cancer10 days18.8[3]

Note: The efficacy of this compound is dependent on the cell line and incubation time.[3]

Table 2: Effects of this compound on Cell Cycle and Apoptosis

Cancer TypeEffect on Cell CycleKey Molecular ChangesApoptotic EffectKey Molecular ChangesReference
Breast, othersG2/M Arrest↓ Cyclin B1, ↓ Cdc25CInduces ApoptosisN/A[1][3]
Glioma (analogs)G1 ArrestN/AInduces Apoptosis↑ Bax, ↑ Caspase-3, ↓ Bcl-2[4]
PancreaticN/ACauses DNA Double-Strand BreaksSensitizes to GemcitabineIncreased Apoptosis with Combination[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following sections describe standard protocols for the key assays used to evaluate this compound's anticancer activity.

Cell Viability and Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[7] The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of living cells.[7]

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (stock solution of 5 mg/mL in PBS, for a final concentration of 0.5 mg/mL) to each well.[7]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO), acidified isopropanol, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[7] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6][7]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA of the cells is stained with a fluorescent dye, Propidium Iodide (PI), which intercalates into the DNA. The fluorescence intensity of a cell is directly proportional to its DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the generation of a histogram that reflects the cell cycle distribution.

Protocol:

  • Cell Culture and Treatment: Plate cells and treat with this compound or vehicle control for the desired time.

  • Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Gate the single-cell population and acquire the fluorescence data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Plate cells and treat with this compound or vehicle control for a specified period.

  • Harvesting: Collect all cells, including those in the supernatant, by centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add FITC-conjugated Annexin V (typically 5 µL) and PI solution (typically 5 µL of a 50 µg/mL stock) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Four populations can be identified:

    • Viable: Annexin V- / PI-

    • Early Apoptotic: Annexin V+ / PI-

    • Late Apoptotic / Necrotic: Annexin V+ / PI+

    • Necrotic: Annexin V- / PI+

Visualization of Workflows and Signaling Pathways

Experimental and Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing this compound's anticancer effects and the key signaling pathways it modulates.

G cluster_setup Phase 1: Experimental Setup cluster_assays Phase 2: Cellular Assays cluster_analysis Phase 3: Data Analysis Culture Cancer Cell Line Culture Seeding Seed Cells in 96-Well Plate Culture->Seeding Treatment Treat with this compound Concentrations Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT FACS_CC Cell Cycle Analysis (PI Staining) Incubation->FACS_CC FACS_Apop Apoptosis Assay (Annexin V/PI) Incubation->FACS_Apop Viability Calculate % Viability Determine IC50 MTT->Viability Distribution Quantify Cell Cycle Distribution (%) FACS_CC->Distribution Apoptosis Quantify Apoptotic Cells (%) FACS_Apop->Apoptosis

Caption: General experimental workflow for evaluating the effects of this compound on cancer cells.

Core Signaling Pathways Modulated by this compound

Studies indicate that strigolactone analogs, including this compound, exert their anticancer effects by altering the balance of intracellular signaling, promoting stress-activated pathways while inhibiting pro-survival cascades.[1][3]

G cluster_survival Pro-Survival Pathways (Inhibited) cluster_stress Stress-Activated Pathways (Activated) This compound This compound ERK ERK1/2 This compound->ERK inhibits AKT AKT This compound->AKT inhibits p38 p38 MAPK This compound->p38 activates JNK JNK1/2 This compound->JNK activates Survival Cell Survival & Proliferation ERK->Survival AKT->Survival Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis

Caption: this compound modulates MAPK and AKT signaling pathways in cancer cells.

A key consequence of this signaling shift is the induction of the intrinsic pathway of apoptosis.

G cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 down-regulates Bax Bax (Pro-apoptotic) This compound->Bax up-regulates Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.

Conclusion and Future Directions

The preliminary research on the synthetic strigolactone this compound provides a strong foundation for its development as a potential anticancer therapeutic. Data consistently show its ability to inhibit the growth of diverse cancer cell lines, including those from breast and brain tumors, at micromolar concentrations.[3] The primary mechanisms of action appear to be the induction of G2/M cell cycle arrest and apoptosis.[1][3] Mechanistically, this compound shifts the cellular signaling balance away from pro-survival pathways like ERK and AKT and towards pro-apoptotic, stress-activated pathways such as JNK and p38.[1][3] Furthermore, its anti-angiogenic properties, mediated through the inhibition of VEGFR2 signaling, suggest a multifaceted approach to combating tumor growth.[8]

Future research should focus on elucidating the precise molecular targets of this compound, exploring its efficacy in combination with existing chemotherapies, and evaluating its potential in in vivo models to translate these promising in vitro findings into clinical applications.[5]

References

Methodological & Application

Application Notes and Protocols for GR24 Treatment in Plant Growth Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using GR24, a synthetic analog of strigolactones, in plant growth studies. The protocols detailed below are designed to be adaptable for various research objectives, from fundamental plant biology to agricultural applications.

Introduction to this compound

This compound is a widely used synthetic strigolactone analog that mimics the biological activities of natural strigolactones.[1][2] Strigolactones are a class of plant hormones that play crucial roles in regulating various aspects of plant growth and development, including seed germination, shoot branching, root architecture, and responses to environmental stresses.[1][3][4][5] As a stable and effective compound, this compound serves as a powerful tool for researchers investigating the physiological and molecular mechanisms of strigolactone action.[2][6]

Key Applications in Plant Growth Studies:

  • Seed Germination: this compound can be used to stimulate the germination of seeds, particularly in parasitic plants and some other species.[1][7][8][9]

  • Shoot Branching Inhibition: One of the most prominent roles of strigolactones is the suppression of axillary bud outgrowth, leading to reduced shoot branching.[1][2][6]

  • Root System Architecture Modulation: this compound influences primary root length, lateral root formation, and root hair development, often in a concentration-dependent manner and in interaction with auxin.[4][10][11]

  • Hypocotyl Elongation: Studies have shown that this compound can affect hypocotyl elongation, particularly in response to light conditions.[1][3]

  • Stress Tolerance: Exogenous application of this compound has been shown to enhance plant tolerance to various abiotic stresses, such as drought and salinity.[12][13][14]

This compound Signaling Pathway

The perception of this compound and natural strigolactones initiates a signaling cascade that leads to the regulation of gene expression. The core of this pathway involves the α/β-hydrolase DWARF14 (D14) receptor, which perceives the hormone. This binding event leads to the interaction of D14 with the F-box protein MAX2 (MORE AXILLARY GROWTH 2). The resulting SCF (Skp1-Cullin-F-box) complex targets SUPPRESSOR OF MAX2 1-LIKE (SMXL) proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these SMXL transcriptional repressors allows for the expression of downstream target genes that regulate various developmental processes.[1]

GR24_Signaling_Pathway This compound This compound D14 D14 Receptor This compound->D14 SCF_Complex SCF Complex D14->SCF_Complex interacts with MAX2 MAX2 (F-box) MAX2->SCF_Complex SMXL SMXL Proteins (Repressors) SCF_Complex->SMXL targets Proteasome 26S Proteasome SMXL->Proteasome for Target_Genes Target Gene Expression SMXL->Target_Genes represses Degradation Degradation Proteasome->Degradation Degradation->Target_Genes relieves repression Developmental_Responses Developmental Responses Target_Genes->Developmental_Responses

Caption: Simplified this compound signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for obtaining reproducible results. This compound is typically dissolved in an organic solvent before being diluted to the final working concentration.

Materials:

  • This compound powder

  • Anhydrous acetone (B3395972) or 100% ethanol[15]

  • Sterile Milli-Q water or double-processed water

  • Microcentrifuge tubes or volumetric flask

  • Pipettes and sterile filter tips

Procedure:

  • Dissolving this compound: To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous acetone.[1] For example, for 1 mL of a 10 mM stock, dissolve 2.98 mg of this compound (Molar Mass: 298.29 g/mol ) in 1 mL of acetone. Vortex briefly to ensure it is fully dissolved.

  • Storage: Store the stock solution at -20°C in a tightly sealed, light-protected container.[15] It is recommended to prepare fresh dilutions for each experiment.

General Experimental Workflow for this compound Treatment

The following workflow provides a general framework for conducting plant growth studies with this compound.

Experimental_Workflow A Plant Material Selection & Sterilization B Preparation of Growth Medium/Substrate A->B E This compound Application B->E C This compound Stock Solution Preparation D Preparation of Working Solutions & Controls C->D D->E F Plant Growth (Controlled Environment) E->F G Data Collection (Phenotypic & Molecular) F->G H Data Analysis & Interpretation G->H

Caption: General workflow for this compound treatment experiments.
Protocol for Seed Germination Assay

This protocol is designed to assess the effect of this compound on seed germination.

Materials:

  • Seeds of the plant species of interest

  • Petri dishes with sterile filter paper or agar-based medium

  • This compound working solutions (e.g., 0.1, 1, 5, 10 µM)

  • Control solution (medium with the same concentration of solvent as the this compound working solutions)

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization: Surface sterilize seeds according to standard protocols for the specific plant species.

  • Plating: Place a consistent number of seeds (e.g., 50-100) on each Petri dish containing filter paper moistened with the respective this compound working solution or control solution.

  • Incubation: Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 22-25°C, 16h light/8h dark photoperiod).[16]

  • Data Collection: Record the number of germinated seeds daily for a defined period (e.g., 7-14 days). A seed is considered germinated when the radicle has emerged.

  • Analysis: Calculate the germination percentage and germination rate for each treatment.

Protocol for Root Architecture Analysis in Arabidopsis

This protocol is adapted for studying the effects of this compound on the root system architecture of Arabidopsis thaliana grown on agar (B569324) plates.

Materials:

  • Arabidopsis thaliana seeds (wild-type and relevant mutants)

  • Square Petri dishes

  • Murashige and Skoog (MS) medium with vitamins and sucrose

  • This compound working solutions (e.g., 1, 2.5, 5, 10 µM)[10][11]

  • Control medium (MS medium with solvent)

  • Growth chamber

Procedure:

  • Medium Preparation: Prepare MS agar medium and autoclave. After cooling to approximately 50-60°C, add the appropriate volume of this compound stock solution or solvent (for control) to achieve the desired final concentrations. Pour the medium into square Petri dishes.

  • Seed Plating: Sow surface-sterilized Arabidopsis seeds in a line on the surface of the agar.

  • Vernalization: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

  • Growth: Place the plates vertically in a growth chamber under controlled conditions.

  • Data Collection: After a specified growth period (e.g., 8-14 days), remove the plates and scan them. Measure primary root length, count the number of lateral roots, and determine lateral root density using image analysis software (e.g., ImageJ).[4][10]

Protocol for Shoot Branching Analysis

This protocol can be used to investigate the inhibitory effect of this compound on shoot branching in plants like pea or Arabidopsis.

Materials:

  • Young plants with developing axillary buds

  • This compound working solutions (e.g., 1, 5, 10 µM) in a carrier solution (e.g., containing ethanol (B145695) and a surfactant like Tween-20)[14]

  • Control solution (carrier solution only)

  • Micropipette or a fine brush for application

Procedure:

  • Plant Growth: Grow plants in soil or a hydroponic system until they have several nodes with visible axillary buds.

  • Application Method 1 (Direct Bud Application): Apply a small, consistent volume (e.g., 10 µL) of the this compound working solution or control solution directly to the axillary buds.[15] Repeat the application every 2-3 days.

  • Application Method 2 (Foliar Spray): Spray the entire shoot system with the this compound working solution or control solution until runoff.[14][17] Ensure even coverage. Repeat as necessary.

  • Application Method 3 (Hydroponics): Add this compound to the hydroponic nutrient solution to achieve the desired final concentration.[6]

  • Data Collection: After a set period (e.g., 2-4 weeks), measure the number and length of branches that have grown out from the treated nodes.

  • Analysis: Compare the branching phenotype of this compound-treated plants with control plants.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound on different plant growth parameters. It is important to note that optimal concentrations and the magnitude of the response can vary depending on the plant species, growth conditions, and application method.

Table 1: Effect of this compound on Root Growth in Arabidopsis thaliana

This compound Concentration (µM)Primary Root LengthLateral Root DensityReference
1.25Increased-[10]
2.5IncreasedReduced[10][11]
> 2.5-5DecreasedReduced[10]

Table 2: Effect of this compound on Hypocotyl Elongation in Arabidopsis thaliana

This compound Concentration (µM)Growth ConditionEffect on Hypocotyl LengthReference
3Light-grownSignificant reduction[3]
25Light-grownSignificant reduction[3]
3Dark-grown (etiolated)Significant reduction[1]
25Dark-grown (etiolated)Significant reduction[1]

Table 3: Effect of this compound on Growth Parameters in Various Species

Plant SpeciesThis compound ConcentrationApplication MethodObserved EffectReference
Strawberry5 µmol/LFoliar SprayInhibited stolon sprouting, promoted stem and leaf growth[2]
Winter Wheat1-10 µMFoliar or IrrigationIncreased photosynthesis and yield under drought[12][18]
Ornamental Sunflower0.01 mg L⁻¹Foliar SprayEnhanced photosynthetic rate and stress tolerance under salinity[13][19][20]
Artemisia annua4 µMFoliar SprayIncreased plant height, root length, and biomass[17]
Maize0.01 mg L⁻¹Foliar SprayIncreased cob weight and grain number under drought[14]

Concluding Remarks

This compound is an invaluable tool for dissecting the complex roles of strigolactones in plant biology. The protocols and data presented here provide a solid foundation for designing and conducting experiments to explore the effects of this synthetic hormone on plant growth and development. Researchers should optimize concentrations and application methods for their specific plant species and experimental systems to achieve the most reliable and informative results.

References

Application Notes and Protocols for GR24 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GR24 is a synthetic analog of strigolactones, a class of plant hormones that play a crucial role in regulating various aspects of plant development, including shoot branching and root architecture.[1][2] It is widely used in plant biology research to study strigolactone signaling pathways, stimulate the germination of parasitic plant seeds like Striga and Orobanche, and promote hyphal branching in arbuscular mycorrhizal fungi.[1][2] Proper preparation of this compound stock solutions is critical for obtaining reproducible and reliable experimental results. These notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for research applications.

Quantitative Data Summary

For accurate preparation of solutions, key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 76974-79-3[1][2][3][4]
Molecular Formula C₁₇H₁₄O₅[1][2][3][4][]
Molecular Weight 298.29 g/mol [1][3][4][]
Appearance White to off-white solid/powder[3][]
Purity ≥95%[1][2]
Solubility Soluble in DMSO, DMF, ethanol (B145695), methanol, and acetone (B3395972).[1][2][][6][7]
DMSO Solubility 100 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution, which is ideal for long-term storage and subsequent dilution to various working concentrations. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent due to its high solubilizing capacity for this compound.[3]

Materials:

  • This compound powder (rac-GR24 or specific isomers)

  • Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Pipettes and sterile filter tips

  • Vortex mixer

Procedure:

  • Determine the required mass of this compound:

    • Use the formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 298.29 g/mol = 2.983 mg

  • Weighing this compound:

    • Carefully weigh out the calculated amount of this compound powder using an analytical balance. As this is a small quantity, it is advisable to weigh a slightly larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of solvent for better accuracy.

  • Dissolution:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube or amber vial.

    • Add the calculated volume of DMSO.

    • Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[8]

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[8]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots protected from light.[8] For long-term storage (up to 6 months), store at -80°C.[3][8] For short-term storage (up to 1 month), -20°C is suitable.[8]

Workflow for this compound Stock Solution Preparation

GR24_Stock_Preparation cluster_prep Preparation cluster_storage Storage calc 1. Calculate Mass (Mass = C x V x MW) weigh 2. Weigh this compound Powder calc->weigh Required Mass dissolve 3. Dissolve in Solvent (e.g., DMSO, Acetone) weigh->dissolve This compound Powder vortex 4. Vortex until Dissolved dissolve->vortex Mix aliquot 5. Aliquot into Single-Use Tubes vortex->aliquot Homogeneous Stock Solution store 6. Store at -20°C or -80°C (Protect from Light) aliquot->store Ready for Storage

Caption: Workflow for preparing and storing a this compound stock solution.

Protocol 2: Preparation of a Working Solution

Working solutions are diluted from the concentrated stock solution immediately before use. The final concentration will depend on the specific experiment (e.g., seed germination assays often use nanomolar to micromolar concentrations).[2]

Materials:

  • Concentrated this compound stock solution (from Protocol 1)

  • Appropriate solvent or culture medium (e.g., sterile water, ethanol, or specific assay buffer)

  • Sterile tubes and pipettes

Procedure:

  • Thaw the Stock Solution:

    • Remove one aliquot of the concentrated this compound stock solution from the freezer and thaw it at room temperature.

  • Calculate the Dilution:

    • Use the formula: C₁V₁ = C₂V₂

      • C₁ = Concentration of the stock solution (e.g., 10 mM)

      • V₁ = Volume of the stock solution to use

      • C₂ = Desired final concentration of the working solution (e.g., 10 µM)

      • V₂ = Final volume of the working solution (e.g., 1 mL)

    • Example: To make 1 mL of a 10 µM working solution from a 10 mM stock: V₁ = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL

  • Prepare the Working Solution:

    • Pipette the final volume (minus the stock volume, V₁) of the desired solvent or medium into a new sterile tube.

    • Add the calculated volume (V₁) of the thawed this compound stock solution to the tube.

    • Mix thoroughly by gentle vortexing or inversion.

  • Important Considerations for Stability:

    • The chemical stability of this compound in aqueous solutions can be affected by pH, temperature, and the presence of nucleophiles.[9]

    • It is recommended to use aqueous working solutions within 24 hours of preparation.[9]

    • Avoid using buffers such as Tris-HCl and HEPES, as they can increase the rate of this compound decomposition.[9]

    • For applications in plants, a final acetone or ethanol concentration of 0.1% or less is generally well-tolerated. For a 1 mM this compound stock in acetone, this would be a 1:1000 dilution to achieve a 1 µM working solution.[6]

Signaling Pathway Overview

Strigolactone_Signaling This compound This compound (Strigolactone) Receptor D14/KAI2 Receptor This compound->Receptor Binds & Hydrolyzes F_box MAX2/D3 (F-box protein) Receptor->F_box Conformational Change SCF_Complex SCF Complex F_box->SCF_Complex Repressor D53/SMXL Repressor Protein SCF_Complex->Repressor Ubiquitination Proteasome 26S Proteasome Repressor->Proteasome Targeted Gene_Expression Target Gene Expression Repressor->Gene_Expression Represses Degradation Degradation Proteasome->Degradation Degradation->Gene_Expression De-repression Response Physiological Response (e.g., Branching Inhibition) Gene_Expression->Response

Caption: Simplified strigolactone (this compound) signaling pathway.

References

Application Notes and Protocols for GR24 in Hydroponic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GR24, a synthetic analog of strigolactones, in hydroponic systems. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on plant growth, development, and stress response.

Introduction to this compound

Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play crucial roles in regulating various aspects of plant development and responses to environmental cues.[1] this compound is a widely used synthetic analog that mimics the activity of natural SLs, making it a valuable tool for research.[2] In hydroponic systems, the application of this compound allows for precise control over its concentration and timing, facilitating detailed studies on its physiological effects. Key areas of investigation include its influence on root system architecture, nutrient uptake, and tolerance to abiotic stresses such as salinity and nutrient deficiency.[3][4][5]

Key Functions of this compound in Plants:

  • Regulation of Root Architecture: this compound influences primary root length, lateral root formation, and root hair development.[3][6] The effect is often concentration-dependent, with low concentrations promoting growth and higher concentrations being inhibitory.[3][4]

  • Nutrient Scavenging: By modulating root growth, particularly under nutrient-limiting conditions like phosphorus or nitrogen deficiency, this compound can enhance a plant's ability to explore the nutrient solution and improve uptake.[2][4][5]

  • Abiotic Stress Tolerance: Exogenous application of this compound has been shown to mitigate the negative impacts of abiotic stresses, including salinity and drought.[7][8][9] This is partly achieved by enhancing the activity of antioxidant enzyme systems.[9][10]

  • Interaction with other Hormones: The effects of this compound are often intertwined with other hormonal pathways, particularly auxin, to regulate plant development.[11][12]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound application from various studies. These results highlight the concentration-dependent and condition-specific nature of this compound's influence on plant physiology.

Table 1: Effect of this compound on Plant Growth Parameters under Low Phosphorus Stress in Glycyrrhiza uralensis

This compound ConcentrationFresh Weight Increase (%)Dry Weight Increase (%)Root Length Increase (%)Projected Root Area Increase (%)
10 µM (G3)53.8%38.2%20.1%28.3%
Data sourced from a study on licorice seedlings grown hydroponically and then transferred to pots under low phosphorus conditions.[2]

Table 2: Effect of this compound on Antioxidant Enzyme Activity in Glycyrrhiza uralensis

ConditionThis compound ConcentrationSOD Activity Increase (%)POD Activity Increase (%)
No Phosphorus Stress1 µM (G2)16%-
Low Phosphorus Stress10 µM (G3)38.5%19.6%
Data shows the percentage increase in enzyme activity compared to the control (G1, 0 µM this compound).[2]

Table 3: Effect of this compound on Photosynthetic and Ionic Attributes in Ornamental Sunflower under Control (Non-Saline) Conditions

This compound ConcentrationPhotosynthetic Rate Increase (%)Stomatal Conductance Increase (%)Root K+ Content Increase (%)Shoot K+ Content Increase (%)Root Ca2+ Content Increase (%)Shoot Ca2+ Content Increase (%)
0.01 mg L⁻¹9.29%77.5%14.63%14.87%12.63%11.48%
Data from a pot experiment with ornamental sunflowers. 0.01 mg L⁻¹ is approximately 0.0337 µM.[7][13]

Table 4: Effect of this compound on Root Architecture in Citrus under Nutrient Deficiency

Nutrient ConditionThis compound ConcentrationObservation
Nitrogen Deficiency2.5 µMEnhanced fine root initiation and lateral branching
Phosphorus Deficiency2.5 µMEnhanced fine root proliferation and lateral branching
Full Nutrition5-10 µMInhibited root growth
Data from a study on citrus rootstock C-32.[4]

Experimental Protocols

This section provides a generalized protocol for the application of this compound in a hydroponic setting, followed by specific examples from cited research.

3.1 General Protocol for this compound Application in Hydroponics

This protocol is a template and should be optimized for the specific plant species and research questions.

1. Preparation of this compound Stock Solution:

  • This compound is sparingly soluble in water but dissolves readily in acetone (B3395972) or ethanol.
  • Weigh 1 mg of this compound (FW: 298.29 g/mol ) and dissolve it in a small volume of acetone (e.g., 335.2 µL) to create a 10 mM stock solution.[2]
  • Store the stock solution at -20°C in a dark, airtight container to prevent degradation.

2. Hydroponic System Setup:

  • Use a suitable hydroponic system (e.g., Deep Water Culture (DWC), Nutrient Film Technique (NFT), or an Ebb and Flow system).[14][15] Ensure all components are sterilized before use.[2]
  • Prepare the desired nutrient solution (e.g., Hoagland, Murashige and Skoog) and adjust the pH to the optimal range for the chosen plant species (typically 5.5-6.5).[16][17]
  • Germinate seeds in a neutral medium like rockwool or perlite. Once seedlings have developed 2-4 true leaves, transfer them to the hydroponic system.[2][18]
  • Allow plants to acclimate to the hydroponic environment for 7-10 days before beginning treatments.[18]

3. Application of this compound:

  • Method 1: Addition to Nutrient Solution:
  • Based on the desired final concentration (e.g., 0.1 µM to 10 µM), calculate the volume of this compound stock solution needed.
  • Add the calculated volume of this compound stock to the hydroponic reservoir and mix thoroughly.
  • To account for the solvent, add an equal volume of acetone to the control group's reservoir (mock treatment).
  • Monitor the nutrient solution regularly and replenish it with fresh solution containing the appropriate this compound concentration as needed.
  • Method 2: Foliar Spray:
  • Prepare a diluted this compound solution (e.g., 1 µM to 100 µM) in distilled water with a surfactant (e.g., 0.01% Tween-20) to ensure even leaf coverage.
  • Spray the solution onto the plant leaves until runoff is observed, typically in the evening to reduce evaporation.[2]
  • The control group should be sprayed with a solution containing only distilled water, surfactant, and the corresponding amount of solvent.

4. Data Collection and Analysis:

  • Collect samples at predetermined time points.
  • Measure relevant parameters, such as plant biomass (fresh and dry weight), root morphology (length, surface area, number of lateral roots), nutrient content in tissues, photosynthetic rates, and activity of antioxidant enzymes.
  • Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the observed effects.[19]

3.2 Example Protocol: Investigating this compound Effects on Licorice under Phosphorus Stress[2]

  • Plant Material: Glycyrrhiza uralensis Fisch. (licorice) seeds.

  • Germination: Seeds were soaked in 98% sulfuric acid for 30 minutes, rinsed, and germinated.

  • Hydroponic Culture: Seven-day-old seedlings were transferred to hydroponic boxes and cultivated until they developed 4-5 true leaves (approximately 20 days).

  • Treatment Application: Uniform seedlings were selected and transferred to plastic pots with a sterilized substrate. The experiment involved different phosphorus levels. This compound was applied as a foliar spray at concentrations of 0 µM (G1), 1 µM (G2), 10 µM (G3), 100 µM (G4), and 1,000 µM (G5). Spraying was performed weekly in the evening.

  • Measurements: After the treatment period, fresh weight, dry weight, root length, and antioxidant enzyme activities (SOD, POD, CAT) were measured.

3.3 Example Protocol: Analyzing this compound's Role in Root Architecture in Arabidopsis[3][11]

  • Plant Material: Arabidopsis thaliana.

  • Growth Conditions: Plants were grown on agar (B569324) plates containing a nutrient solution.

  • Treatment Application: The synthetic strigolactone analog this compound was added directly to the growth medium at various concentrations (e.g., 1.25 µM, 2.5 µM).

  • Measurements: Primary root length, lateral root density, and meristem cell number were quantified after a set growth period (e.g., 19 days). This study demonstrated that lower this compound levels increased primary root length, while higher levels had a suppressive effect.[3]

Visualizations: Pathways and Workflows

4.1 Strigolactone (SL) Signaling Pathway

The diagram below illustrates the core components of the SL signaling pathway. This compound, as an SL analog, initiates this cascade.

SL_Signaling_Pathway cluster_SCF SCF Complex This compound This compound (SL) D14 D14 Receptor (α/β-hydrolase) This compound->D14 Binds & Hydrolyzed MAX2 MAX2 / D3 (F-box protein) D14->MAX2 Conformational change recruits MAX2 Repressor SMXL / D53 (Repressor Protein) MAX2->Repressor Targets for ubiquitination Proteasome 26S Proteasome Repressor->Proteasome Degradation Gene_Expression Target Gene Expression Repressor->Gene_Expression Represses Proteasome->Gene_Expression De-repression Response Physiological Response Gene_Expression->Response p1

Caption: The this compound/Strigolactone signaling cascade.

4.2 Experimental Workflow for this compound Application in Hydroponics

This flowchart outlines the key steps for conducting a hydroponic experiment with this compound.

Hydroponic_Workflow start Seed Germination (e.g., Rockwool) transfer Transfer Seedlings to Hydroponic System start->transfer acclimate Acclimation Period (7-10 days) transfer->acclimate treatment Treatment Application acclimate->treatment control Control Group (Nutrient Solution + Solvent) treatment->control Mock gr24_group This compound Group (Nutrient Solution + this compound) treatment->gr24_group this compound incubation Incubation under Controlled Conditions control->incubation gr24_group->incubation sampling Data & Sample Collection (Biomass, Roots, Tissues) incubation->sampling analysis Physiological & Biochemical Analysis sampling->analysis end Statistical Analysis & Conclusion analysis->end

Caption: A typical workflow for a hydroponic experiment using this compound.

4.3 Logical Relationships of this compound Action

This diagram illustrates the interconnected effects of this compound application on plant physiology, particularly under stress conditions.

Logical_Relationships This compound Exogenous this compound Application Root_Arch Altered Root System Architecture This compound->Root_Arch Influences Antioxidant Increased Antioxidant Enzyme Activity This compound->Antioxidant Stimulates Nutrient_Uptake Enhanced Nutrient & Water Uptake Root_Arch->Nutrient_Uptake Leads to Tolerance Improved Plant Growth & Stress Tolerance Nutrient_Uptake->Tolerance Stress_Signal Abiotic Stress (e.g., Salinity, Nutrient Deficiency) Stress_Signal->this compound Modulates Response To Antioxidant->Tolerance Contributes to

Caption: Interplay of this compound's effects on root architecture and stress tolerance.

References

Application Notes and Protocols for Using GR24 to Induce Seed Germination of Parasitic Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR24, a synthetic analogue of strigolactones, serves as a potent germination stimulant for the seeds of many parasitic plant species, including the economically significant genera Orobanche, Phelipanche, and Striga. These parasitic weeds pose a significant threat to global agriculture by parasitizing the roots of essential crops, leading to substantial yield losses. The targeted induction of "suicidal germination" using this compound in the absence of a host plant is a promising strategy for their control. This document provides detailed application notes and standardized protocols for the use of this compound in laboratory and research settings to reliably induce the germination of parasitic plant seeds for experimental purposes.

Data Presentation: Efficacy of this compound in Parasitic Plant Seed Germination

The following tables summarize the effective concentrations and germination rates of this compound and its analogues on various parasitic plant species as reported in scientific literature.

Table 1: Effective Concentrations of this compound on Orobanche and Phelipanche Species

SpeciesThis compound ConcentrationGermination Rate (%)NotesReference
Orobanche ramosa0.01 - 10 ppmSignificant increaseInhibition observed at 100 ppm. Optimal at 0.1 - 1 ppm.[1]
Orobanche ramosa≥ 1 mg/L (~1 ppm)OptimalRequires preconditioning for 14-21 days at 20°C.[2]
Orobanche cumana1.0 x 10⁻⁶ M90.9 ± 3.87Fthis compound, a halogenated analog, showed high potency.[3]
Orobanche cumana1.0 x 10⁻⁸ M62.0 ± 9.17Fthis compound analog.[3]
Orobanche cumanaEC₅₀ = 5.1 ± 1.32 x 10⁻⁸ M50Half maximal effective concentration for (+)-GR24.[3]
Phelipanche aegyptiaca10⁻⁷ mol/L> 80Requires preconditioning for 4-7 days.[4]
Orobanche minor1 µM78---[5][6]

Table 2: Effective Concentrations of this compound on Striga Species

SpeciesThis compound ConcentrationGermination Rate (%)NotesReference
Striga hermonthica1 µM (10⁻⁶ M)64---[7][8]
Striga hermonthica0.1 µM (10⁻⁷ M)66---[7][8]
Striga hermonthica1 µM72---[5][6]
Striga spp.10⁻⁷ to 10⁻¹⁵ mol/LHigh germination ratesDemonstrates high sensitivity of Striga seeds.[4]

Signaling Pathway of this compound-Induced Seed Germination

This compound-induced germination in parasitic plants is initiated by its perception by specific receptors, leading to a signaling cascade that overcomes seed dormancy. The key steps involve the binding of this compound to an α/β-hydrolase receptor, HYPOSENSITIVE TO LIGHT (HTL) or KARRIKIN INSENSITIVE 2 (KAI2), which then interacts with an F-box protein (MAX2). This complex targets a transcriptional repressor (SMAX1) for degradation, ultimately leading to changes in gene expression and the promotion of germination. This process is also linked to the regulation of phytohormones, such as the catabolism of the germination inhibitor abscisic acid (ABA) and interaction with ethylene (B1197577) signaling pathways.[7][9][10]

GR24_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response This compound This compound Receptor HTL/KAI2 Receptor This compound->Receptor Binding MAX2 MAX2 (F-box protein) Receptor->MAX2 Interaction SMAX1 SMAX1 (Repressor) MAX2->SMAX1 Targets Proteasome 26S Proteasome SMAX1->Proteasome Degradation Gene_Expression Gene Expression Changes SMAX1->Gene_Expression Represses Proteasome->Gene_Expression De-repression ABA_catabolism ABA Catabolism ↑ Gene_Expression->ABA_catabolism Germination Seed Germination ABA_catabolism->Germination

This compound Signaling Pathway for Seed Germination.

Experimental Protocols

The following are generalized protocols for in vitro seed germination assays using this compound. It is recommended to optimize these protocols for specific parasitic plant species and experimental conditions.

Protocol 1: In Vitro Germination Assay for Striga spp.

This protocol is adapted from methodologies used for Striga hermonthica.[7][8]

Materials:

  • Striga hermonthica seeds

  • This compound stock solution (e.g., 1 mM in DMSO or acetone)

  • 50% commercial bleach (~3% sodium hypochlorite)

  • Sterile deionized water

  • 9 mm glass fiber filter paper discs

  • 9 cm Petri dishes

  • Sterile filter paper

  • Parafilm

  • Incubator set to 30°C

  • Dissecting microscope

Procedure:

  • Seed Sterilization:

    • Place Striga seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 50% commercial bleach and vortex for 5-7 minutes.

    • Allow seeds to settle and carefully aspirate the bleach solution.

    • Wash the seeds six times with sterile deionized water.

  • Seed Pre-conditioning (Dormancy Breaking):

    • Evenly spread approximately 50-100 sterilized seeds onto a 9 mm glass fiber filter paper disc.

    • Place up to 12 discs in a 9 cm Petri dish lined with sterile filter paper moistened with 3 mL of sterile deionized water.

    • Seal the Petri dishes with parafilm.

    • Incubate in the dark at 30°C for 10-14 days.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution to achieve final concentrations (e.g., 10⁻⁵ M to 10⁻⁷ M). The final solvent concentration should be below 0.1%.

    • After the pre-conditioning period, briefly dry the discs with the seeds in a laminar flow hood.

    • Apply 50 µL of the desired this compound solution (or a negative control, e.g., water with 0.1% DMSO) to each disc.

  • Incubation and Germination Assessment:

    • Reseal the Petri dishes and incubate in the dark at 30°C for 24-48 hours.

    • Count the number of germinated seeds (identified by the emergence of the radicle) and the total number of seeds on each disc under a dissecting microscope.

    • Calculate the germination rate: (Number of germinated seeds / Total number of seeds) x 100.

Protocol 2: In Vitro Germination Assay for Orobanche and Phelipanche spp.

This protocol is a general guide based on methods for Orobanche and Phelipanche species.[2][4]

Materials:

  • Orobanche or Phelipanche seeds

  • This compound stock solution

  • 75% ethanol (B145695)

  • 1% sodium hypochlorite (B82951)

  • Sterile deionized water

  • Glass fiber filter paper discs

  • 9 cm Petri dishes

  • Incubator set to 20-25°C

  • Stereomicroscope

Procedure:

  • Seed Sterilization:

    • Disinfect seeds with 75% ethanol for 2 minutes, followed by 1% sodium hypochlorite for 20 minutes.

    • Rinse the seeds five times with sterile water.

  • Seed Pre-conditioning:

    • Spread the sterilized seeds evenly on glass fiber discs placed in Petri dishes lined with moistened filter paper.

    • Seal the dishes and incubate in the dark at 20-25°C for 7-21 days (the optimal duration varies by species).

  • This compound Treatment:

    • Prepare the desired this compound concentrations (e.g., 0.1 mg/L to 10 mg/L or 10⁻⁶ M to 10⁻⁹ M).

    • Apply a known volume (e.g., 100-200 µL) of the this compound solution to each disc. Use sterile water or a solvent control for comparison.

  • Incubation and Germination Assessment:

    • Incubate the treated seeds in the dark at 25°C for 7-14 days.

    • Observe the seeds under a stereomicroscope and count germinated seeds (radicle protrusion).

    • Calculate the germination percentage as described in Protocol 1.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a parasitic plant seed germination bioassay using this compound.

Experimental_Workflow start Start sterilization Seed Sterilization (e.g., Bleach/Ethanol) start->sterilization preconditioning Pre-conditioning (Moist Incubation, Dark) sterilization->preconditioning treatment This compound Application (Serial Dilutions) preconditioning->treatment incubation Incubation (Dark, Controlled Temp.) treatment->incubation assessment Germination Assessment (Microscopy) incubation->assessment analysis Data Analysis (Calculate Germination %) assessment->analysis end End analysis->end

Workflow for this compound-Induced Germination Assay.

References

Application Notes and Protocols for GR24 in Root Development Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GR24, a synthetic analog of strigolactones, for optimizing root development in plants. The protocols and data presented are intended to guide researchers in designing experiments to investigate the role of strigolactones in root system architecture and to explore potential applications in agriculture and drug development.

Introduction

Strigolactones are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including the architecture of the root system. This compound is a widely used synthetic strigolactone analog that has been instrumental in elucidating the physiological effects and signaling pathways of strigolactones. Understanding the optimal concentration of this compound is critical for achieving desired outcomes in root development, as its effects are dose-dependent.

Effects of this compound on Root Development

This compound exerts a concentration-dependent influence on several key aspects of root architecture, including primary root length, lateral root density, and root hair development.

Primary Root Length: Low concentrations of this compound have been shown to promote primary root elongation, while higher concentrations can be inhibitory. This dual effect is likely due to the complex interplay between strigolactones and auxin, another key hormone in root development. In Arabidopsis thaliana, an increase in primary root length is observed at lower concentrations (1.25 µM and 2.5 µM), whereas concentrations above 2.5 to 5 µM tend to inhibit elongation.[1] This inhibitory effect at higher concentrations may be attributed to general toxicity.[1]

Lateral Root Development: this compound generally has an inhibitory effect on lateral root formation and density.[2][3] In Arabidopsis, concentrations of 2.5 µM and 5 µM this compound led to a significant reduction in lateral root density.[1] Similarly, in Medicago truncatula, this compound application at 0.1 µM and 2 µM significantly reduced the number and density of lateral roots.[2][3] However, the effect of this compound on lateral root development can be influenced by the plant's auxin status; under conditions of increased auxin levels, this compound can have a stimulatory effect.[1][4]

Root Hair Elongation: The application of this compound has been demonstrated to enhance root hair growth.[5] This effect is dependent on the MAX2 F-box protein, a key component of the strigolactone signaling pathway.[5] In Arabidopsis, treatment with this compound can increase the length of root hairs.[6] However, excessive concentrations of this compound can have an inhibitory effect on both root hair density and length in tomato.[6]

Quantitative Data Summary

The following tables summarize the quantitative effects of different this compound concentrations on key root development parameters as reported in the literature.

Table 1: Effect of this compound on Primary Root Length in Arabidopsis thaliana

This compound Concentration (µM)Effect on Primary Root LengthReference
1.25Increase[1]
2.5Increase[1]
> 2.5 - 5.0Decrease[1]
10Decrease[1]

Table 2: Effect of this compound on Lateral Root Density

Plant SpeciesThis compound Concentration (µM)Effect on Lateral Root DensityReference
Arabidopsis thaliana2.5Decrease[1]
Arabidopsis thaliana5.0Decrease[1]
Arabidopsis thaliana10Decrease (MAX2-independent)[1]
Medicago truncatula0.1Decrease[2][3]
Medicago truncatula2.0Decrease[2][3]

Table 3: Effect of this compound on Root Hair Development

Plant SpeciesThis compound ConcentrationEffect on Root HairsReference
Arabidopsis thalianaNot specifiedEnhanced growth[5]
Arabidopsis thaliana1.0 µMIncreased number and length[7]
Tomato"Excess"Inhibition of density and length[6]

Experimental Protocols

This section provides a detailed protocol for studying the effect of this compound on root development in Arabidopsis thaliana seedlings grown on agar (B569324) plates.

Protocol: Dose-Response Analysis of this compound on Arabidopsis Root Architecture

1. Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 wild type)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose (B13894)

  • Phytagel or Agar

  • Petri dishes (square or round)

  • This compound stock solution (e.g., 10 mM in acetone)

  • Sterile water

  • Micropipettes and sterile tips

  • Growth chamber or incubator with controlled light and temperature

  • Microscope with a camera for imaging

  • Image analysis software (e.g., ImageJ)

2. Seed Sterilization and Stratification:

  • Surface sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1 minute, followed by a 10-minute incubation in a solution of 50% bleach and 0.05% Triton X-100.

  • Rinse the seeds 5 times with sterile distilled water.

  • Resuspend the seeds in sterile 0.1% agar and store at 4°C in the dark for 2-3 days for stratification to synchronize germination.

3. Preparation of this compound-Containing Media:

  • Prepare MS medium (e.g., half-strength) supplemented with 1% sucrose and solidify with 0.8% agar or 0.4% Phytagel.

  • Autoclave the medium and allow it to cool to approximately 50-60°C.

  • Prepare a series of this compound dilutions from the stock solution to achieve the desired final concentrations in the media (e.g., 0 µM, 0.1 µM, 1 µM, 2.5 µM, 5 µM, 10 µM). The final acetone (B3395972) concentration should be kept constant across all treatments, including the control (0 µM this compound), and should not exceed 0.1% (v/v).

  • Add the appropriate volume of the this compound dilutions to the molten MS medium, mix well, and pour into sterile Petri dishes.

  • Allow the plates to solidify and dry in a laminar flow hood.

4. Plating and Growth Conditions:

  • Using a sterile pipette tip, carefully place the stratified seeds in a row on the surface of the agar plates, approximately 1-2 cm from the top edge.

  • Seal the plates with micropore tape.

  • Place the plates vertically in a growth chamber with a controlled photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22°C).

5. Data Collection and Analysis:

  • After a specified growth period (e.g., 7-10 days), remove the plates from the growth chamber.

  • Capture high-resolution images of the seedlings and their root systems using a flatbed scanner or a microscope with a camera.

  • Use image analysis software to measure:

    • Primary root length: Measure the length of the main root from the root-shoot junction to the root tip.

    • Lateral root number: Count the number of emerged lateral roots.

    • Lateral root density: Calculate the number of lateral roots per unit length of the primary root.

    • Root hair analysis: For detailed root hair analysis, acquire magnified images of specific root zones and measure root hair length and density.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the different this compound concentrations.

Signaling Pathways and Workflows

This compound Signaling Pathway in Root Development

The perception of this compound initiates a signaling cascade that involves the F-box protein MAX2 (MORE AXILLARY GROWTH 2) and the α/β-hydrolase D14. This pathway ultimately leads to the degradation of SMXL (SMAX1-LIKE) transcriptional repressors, allowing for the expression of downstream target genes that regulate root development. The interaction with the auxin pathway is a critical aspect of this regulation.

GR24_Signaling_Pathway cluster_degradation This compound This compound D14 D14 (Receptor) This compound->D14 binds MAX2 MAX2 (F-box protein) D14->MAX2 interacts with Auxin_Pathway Auxin Pathway D14->Auxin_Pathway crosstalk SCF_complex SCF Complex MAX2->SCF_complex part of SMXL SMXL (Repressor) SCF_complex->SMXL targets for ubiquitination Proteasome 26S Proteasome SMXL->Proteasome Target_Genes Target Genes SMXL->Target_Genes represses Degradation Degradation Proteasome->Degradation Root_Development Root Development (Primary Root, Lateral Roots, Root Hairs) Target_Genes->Root_Development regulates Auxin_Pathway->Root_Development regulates

Caption: this compound signaling pathway regulating root development.

Experimental Workflow for this compound Treatment and Analysis

The following diagram illustrates a typical workflow for investigating the effects of this compound on plant root development.

Experimental_Workflow start Start sterilization Seed Sterilization & Stratification start->sterilization plating Plate Seeds on This compound-containing Media sterilization->plating media_prep Prepare MS Media with varying this compound concentrations media_prep->plating growth Incubate under Controlled Conditions plating->growth imaging Image Seedlings and Root Systems growth->imaging analysis Measure Root Parameters (Image Analysis) imaging->analysis stats Statistical Analysis analysis->stats end End stats->end

Caption: General experimental workflow for this compound root bioassay.

References

Application Notes and Protocols: In Vitro Angiogenesis Assay Using GR24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The study of angiogenesis is paramount in the development of novel therapeutic strategies. The synthetic strigolactone analog, GR24, has emerged as a potent inhibitor of angiogenesis.[1][2] These application notes provide a detailed protocol for assessing the anti-angiogenic properties of this compound using an in vitro tube formation assay, a widely used method to model the reorganization phase of angiogenesis.

This compound exerts its anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[1][2] Specifically, this compound inhibits the phosphorylation of VEGFR2, which subsequently reduces the activation of Focal Adhesion Kinase (FAK), a key regulator of cell migration, proliferation, and survival.[1][2] Furthermore, this compound promotes a quiescent endothelial cell phenotype by increasing the surface expression of vascular endothelial-cadherin (VE-cadherin) and platelet and endothelial cell adhesion molecule 1 (PECAM-1).[1]

Data Presentation: Anti-Angiogenic Activity of this compound

The following table summarizes the quantitative data on the inhibitory effects of this compound on various aspects of angiogenesis.

Assay TypeCell Line/ModelThis compound ConcentrationObserved EffectReference
In Vitro Proliferation Bovine Aortic Endothelial Cells (BAEC)~72 µMIC50 for cell proliferation inhibition[2]
In Vivo Angiogenesis Zebrafish Model10 µM100% inhibition of distal intersegmental vessel formation[2]
In Vivo Angiogenesis Chicken Chorioallantoic Membrane (CAM)25 nmol/CAM>90% inhibition of angiogenesis[2]

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway in Endothelial Cells

The following diagram illustrates the proposed mechanism of action for this compound in inhibiting angiogenesis in endothelial cells. This compound disrupts the VEGF-induced signaling cascade by inhibiting the phosphorylation of VEGFR2, leading to a downstream reduction in FAK activation and subsequent inhibition of endothelial cell migration, proliferation, and tube formation.

GR24_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds FAK FAK VEGFR2->FAK Activates This compound This compound This compound->VEGFR2 Inhibits Phosphorylation Downstream Downstream Effectors (e.g., PI3K/Akt, MAPK) FAK->Downstream Migration Cell Migration Downstream->Migration Proliferation Cell Proliferation Downstream->Proliferation Tube_Formation Tube Formation Downstream->Tube_Formation

This compound inhibits angiogenesis by blocking VEGFR2 signaling.
Experimental Workflow: In Vitro Tube Formation Assay

The following diagram outlines the key steps for performing an in vitro angiogenesis assay to evaluate the effect of this compound on endothelial cell tube formation.

Tube_Formation_Workflow A 1. Coat 96-well plate with Basement Membrane Extract (BME) B 2. Incubate to allow BME to gel A->B E 5. Seed treated cells onto the BME gel B->E C 3. Prepare endothelial cell suspension (e.g., HUVECs) D 4. Treat cells with this compound at various concentrations C->D D->E F 6. Incubate to allow tube formation (4-18 hours) E->F G 7. Stain cells (e.g., Calcein AM) F->G H 8. Image wells using fluorescence microscopy G->H I 9. Quantify tube formation (Tube length, branch points) H->I

Workflow for the in vitro tube formation assay with this compound.

Experimental Protocols

Materials
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®)

  • This compound (prepare stock solution in DMSO)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Calcein AM (for fluorescence imaging)

  • 96-well tissue culture plates

  • Sterile pipette tips and tubes

  • Incubator (37°C, 5% CO2)

  • Fluorescence microscope with image analysis software

Preparation of Reagents
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C. Further dilute in endothelial cell growth medium to achieve desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent-induced toxicity.

  • Endothelial Cell Culture: Culture HUVECs in EGM-2 medium according to the supplier's instructions. Use cells between passages 3 and 6 for optimal performance.

In Vitro Tube Formation Assay Protocol
  • Coating the 96-well Plate:

    • Thaw the BME on ice overnight at 4°C.

    • Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.

    • Using a pre-chilled pipette tip, add 50 µL of BME to each well of the 96-well plate on ice. Ensure the entire bottom of the well is covered.

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize into a gel.

  • Cell Preparation and Seeding:

    • Harvest HUVECs from a sub-confluent culture flask using Trypsin-EDTA.

    • Neutralize the trypsin and centrifuge the cells.

    • Resuspend the cell pellet in serum-free endothelial cell medium and perform a cell count.

    • Prepare a cell suspension of 1 x 10^5 to 2 x 10^5 cells/mL in endothelial cell growth medium.

    • Prepare different treatment groups by adding the desired final concentrations of this compound to the cell suspension. Include a vehicle control (medium with the same final concentration of DMSO).

  • Tube Formation:

    • Carefully add 100 µL of the cell suspension (containing this compound or vehicle) to each well of the BME-coated 96-well plate. This results in 1 x 10^4 to 2 x 10^4 cells per well.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours. Monitor tube formation periodically under a microscope.

  • Visualization and Quantification:

    • After the incubation period, carefully remove the medium from the wells.

    • Wash the cells gently with PBS.

    • Add 100 µL of Calcein AM solution (e.g., 2 µg/mL in PBS) to each well and incubate for 30 minutes at 37°C.

    • Acquire images of the tube network in each well using a fluorescence microscope.

    • Quantify the extent of tube formation using an image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Key parameters to measure include:

      • Total tube length

      • Number of branch points

      • Total number of loops

Troubleshooting

  • Problem: No or poor tube formation in the control group.

    • Possible Cause: Endothelial cells are of a high passage number or are not healthy.

    • Solution: Use low-passage endothelial cells (P3-P6) and ensure they are in the logarithmic growth phase.

  • Problem: BME gel is not solidifying properly.

    • Possible Cause: BME was not kept on ice, or the plate was not pre-chilled.

    • Solution: Ensure all BME handling is done on ice with pre-chilled plates and tips.

  • Problem: High background fluorescence.

    • Possible Cause: Incomplete removal of Calcein AM solution.

    • Solution: Gently wash the wells with PBS after Calcein AM incubation.

Conclusion

The in vitro tube formation assay is a robust and reproducible method for evaluating the anti-angiogenic potential of compounds like this compound. By following this detailed protocol, researchers can obtain quantitative data on the inhibitory effects of this compound on endothelial cell network formation, providing valuable insights into its mechanism of action and therapeutic potential in angiogenesis-dependent diseases.

References

GR24 Experimental Design for Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing GR24, a synthetic strigolactone analog, in cancer research. This document outlines the anti-cancer properties of this compound, details its mechanisms of action, and provides standardized protocols for evaluating its efficacy in various cancer cell lines.

Introduction to this compound in Cancer Research

This compound, a widely used synthetic analog of strigolactones, has demonstrated significant anti-cancer properties across a range of cancer cell types.[1][2] Its multifaceted mechanism of action, which includes inducing cell cycle arrest, promoting apoptosis, and modulating key signaling pathways, makes it a promising candidate for further investigation in oncology drug development.[1][3] this compound has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, glioblastoma, and colorectal cancer.[1][3]

Mechanism of Action

The anti-tumor activity of this compound is attributed to several interconnected cellular and molecular events:

  • Cell Cycle Arrest: this compound has been observed to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines.[1] This prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.

  • Induction of Apoptosis: A key mechanism of this compound's anti-cancer effect is the induction of programmed cell death, or apoptosis.[1] This is often characterized by the externalization of phosphatidylserine (B164497) on the cell membrane and the activation of caspases.

  • Modulation of Signaling Pathways:

    • Nrf2 Signaling: this compound is a known activator of the Nrf2 signaling pathway.[4][5][6] The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxification genes, playing a complex, context-dependent role in cancer.[5][6][7][8]

    • STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cancer cell proliferation, survival, and metastasis.[9][10][11][12][13][14][15][16] While the direct and complete mechanism of this compound on STAT3 in cancer is still under full investigation, its impact on upstream regulators and related pathways suggests a potential modulatory role.

  • Induction of Reactive Oxygen Species (ROS): this compound can influence the intracellular levels of reactive oxygen species (ROS).[3] ROS can have a dual role in cancer; at high levels, they can induce oxidative stress and lead to cell death.[17][18][19]

  • Mitochondrial Function: Emerging evidence suggests that this compound can impact mitochondrial function, a central hub for cellular metabolism and apoptosis.[20][21][22][23]

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound across various cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Reference
MDA-MB-436Triple-Negative Breast Cancer17.2240[1]
MDA-MB-231Triple-Negative Breast Adenocarcinoma18.8240[1]
MCF-7Hormone-Dependent Breast Adenocarcinoma18.8240[1]
A172Glioblastoma6048[1]
U87Glioblastoma2648[1]
Various Tumor LinesNot Specified40 - 90Not Specified[1]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

Cell LineCancer TypeEffect on Cell CycleEffect on ApoptosisReference
MCF-7, MDA-MB-231, MDA-MB-436Breast CancerConcentration-dependent increase in G2/M phase and decrease in G1 phase.Significant increase in the apoptotic fraction (sub-G1) at the highest concentration.[1]
BAEC (Endothelial)Non-cancerousAccumulation of cells in the G0/G1 phase.No increase in the apoptotic population.[1]
MDA-MB-231Triple-Negative Breast AdenocarcinomaAccumulation in the G2/M phase.Not specified.[1]

Table 2: Effects of this compound on Cell Cycle and Apoptosis.

Experimental Protocols

Detailed protocols for key experiments to assess the anti-cancer effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[18][24][25][26][27]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate Overnight A->B C Add this compound at Varying Concentrations B->C D Incubate for Desired Time C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Read Absorbance at 570nm G->H I Calculate Cell Viability H->I

Figure 1: Workflow for MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][28][29]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with this compound for the desired time. Include a vehicle-treated negative control.

  • Harvest cells (including any floating cells) and wash with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubate for 15-20 minutes at room temperature in the dark.

  • Add 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry A Treat Cells with this compound B Harvest and Wash Cells with PBS A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in Dark D->E F Acquire Data E->F G Analyze Cell Populations F->G

Figure 2: Workflow for Annexin V/PI Apoptosis Assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[4][30][31]

Materials:

  • Treated and control cells

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest and wash cells with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Cell_Cycle_Analysis_Workflow cluster_prep Cell Preparation & Fixation cluster_staining Staining cluster_analysis Flow Cytometry A Treat Cells with this compound B Harvest and Wash Cells with PBS A->B C Fix with Cold 70% Ethanol B->C D Wash to Remove Ethanol C->D E Resuspend in PI/RNase Solution D->E F Incubate in Dark E->F G Acquire Data F->G H Analyze Cell Cycle Phases G->H

Figure 3: Workflow for Cell Cycle Analysis.
Western Blot Analysis for STAT3 Phosphorylation

This protocol is for detecting the phosphorylation status of STAT3, a key indicator of its activation.[9][19][32][33][34]

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound and/or a known STAT3 activator/inhibitor.

  • Lyse the cells and quantify the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane for total STAT3 and a loading control for normalization.

Measurement of Intracellular ROS (DCFH-DA Assay)

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[10][11][17][35][36]

Materials:

  • Treated and control cells

  • DCFH-DA solution

  • Culture medium without serum

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable plate or dish.

  • Treat cells with this compound for the desired time. Include positive (e.g., H₂O₂) and negative controls.

  • Load the cells with DCFH-DA solution and incubate for 30-60 minutes at 37°C.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or plate reader (excitation ~485 nm, emission ~530 nm).

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways potentially modulated by this compound in cancer cells.

GR24_Nrf2_Pathway This compound This compound ROS Increased ROS This compound->ROS Keap1 Keap1 ROS->Keap1 Oxidative Modification Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus and Binding Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription

Figure 4: this compound-Mediated Nrf2 Signaling Pathway.

Potential_GR24_STAT3_Interaction This compound This compound Upstream_Kinases Upstream Kinases (e.g., JAKs, Src) This compound->Upstream_Kinases Potential Inhibition? STAT3 STAT3 Upstream_Kinases->STAT3 Phosphorylation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation Target_Genes Target Gene Expression (Proliferation, Survival, Angiogenesis) pSTAT3->Target_Genes Transcription

Figure 5: Potential Modulation of STAT3 Signaling by this compound.

Conclusion

This compound presents a compelling profile as an anti-cancer agent with a multi-targeted mechanism of action. The protocols and data presented herein provide a solid foundation for researchers to explore the therapeutic potential of this compound in various cancer models. Further investigation into its precise molecular interactions, particularly with the STAT3 pathway, and its effects on mitochondrial dynamics will be crucial for its development as a novel cancer therapeutic.

References

Application Notes and Protocols for GR24 in Soil and Growth Media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GR24, a synthetic analog of strigolactones, is a vital tool for researchers investigating plant development, nutrient uptake, and interactions with symbiotic organisms. As a plant hormone, its precise application is critical to achieving consistent and reproducible experimental results. These notes provide detailed protocols for applying this compound to soil and various growth media, tailored for researchers, scientists, and professionals in drug development. Considerations for stability, concentration, and application method are discussed to ensure efficacy and prevent experimental artifacts.

Key Considerations Before Application

  • This compound Stability : The synthetic strigolactone analog this compound is susceptible to degradation. Its stability is influenced by factors such as alkaline pH, temperatures exceeding 35°C, and high phosphate (B84403) concentrations.[1] In soil, the half-life of this compound can be as short as a few hours, likely due to microbial metabolism.[1] It is recommended to use aqueous solutions of this compound within 24 hours of preparation and to avoid Tris-HCl and HEPES buffers.[1]

  • Stock Solution Preparation : this compound is typically dissolved in a small amount of a solvent like acetone (B3395972) or ethanol (B145695) before being diluted with water to the final concentration.[2][3] Standard procedure involves creating a concentrated stock solution (e.g., 1-10 mM) which can be stored at -20°C and diluted to the desired working concentration immediately before use.[2][4]

  • Racemic Mixture : The commonly used this compound is a racemic mixture of two enantiomers. One enantiomer is perceived by the D14 receptor, initiating the strigolactone signaling pathway, while the other can be perceived by the KAI2 receptor, activating a related signaling pathway.[3][5] This dual activity should be considered when interpreting experimental results.

Method 1: Soil Drench Application

This method involves applying a diluted this compound solution directly to the soil surface around the base of the plant. It is effective for delivering the compound to the root zone of established plants.

Experimental Protocol

  • Prepare Working Solution : Dilute the this compound stock solution with distilled water to the desired final concentration (e.g., 1 µM to 10 µM). The final solution should contain a minimal percentage of the initial solvent (e.g., <0.01% acetone) to avoid phytotoxicity.[6]

  • Prepare the Soil : Before application, ensure the soil is moist but not saturated to facilitate efficient uptake and distribution of the chemical.[7][8] Gently pull back any mulch or surface debris from the base of the plant.[7]

  • Application : Pour the prepared this compound solution evenly onto the soil around the base of the plant or tree trunk.[7][9] The volume applied will depend on the pot size or the root zone area of the plant. For potted plants, a common practice is to apply enough solution to moisten the entire root ball.

  • Post-Application : After the solution has been absorbed, the mulch can be replaced.[7] Monitor plants for desired effects. For experimental consistency, a mock treatment (water with the same low concentration of solvent) should be applied to control plants.[6]

Experimental Workflow: Soil Drench Application

Soil_Drench_Workflow cluster_prep Preparation cluster_app Application cluster_post Post-Application prep_stock Prepare this compound Stock Solution (e.g., 10 mM in acetone) prep_work Dilute Stock to Working Concentration (e.g., 1-10 µM) in Distilled Water prep_stock->prep_work apply_drench Evenly Pour Solution onto Soil at Plant Base prep_work->apply_drench Working Solution prep_soil Moisten Soil Around Plant Base prep_soil->apply_drench Prepared Plant replace_mulch Replace Mulch (if applicable) apply_drench->replace_mulch monitor Monitor Plant Response replace_mulch->monitor data_collection Collect Data at Pre-determined Timepoints monitor->data_collection

Caption: Workflow for applying this compound via soil drench.

Method 2: Incorporation into Growth Media

This method is suitable for experiments starting from seed germination or with young seedlings, ensuring a consistent and uniform supply of this compound throughout the growth medium.

Experimental Protocol

  • Prepare Growth Medium : Prepare the desired growth medium (e.g., Murashige and Skoog, Hoagland solution, peat-based substrate). Autoclave or sterilize as required.

  • Prepare this compound Solution : Before the medium solidifies (for agar-based media) or during the final mixing step (for soil/soilless media), prepare the this compound working solution.

  • Incorporation : Add the this compound stock solution to the liquid growth medium to achieve the desired final concentration (e.g., 3 µM to 25 µM).[3][10] Mix thoroughly to ensure even distribution. For solid media, add the this compound after autoclaving when the medium has cooled to approximately 50-60°C to prevent heat degradation.

  • Plating/Potting : Pour the this compound-containing agar (B569324) into petri dishes or dispense the soil mixture into pots.

  • Sow Seeds/Transfer Seedlings : Place seeds or transfer seedlings onto the prepared medium.

  • Incubation : Grow plants under controlled environmental conditions.

Quantitative Data Summary: Effect of this compound in Growth Media

Plant SpeciesGrowth MediumThis compound ConcentrationObserved EffectCitation
Arabidopsis thalianaAgar Medium3 µM & 25 µMStalled hypocotyl elongation.[3][10]
Tobacco (Nicotiana tabacum)In vitro culture1x10⁻⁹ M - 1x10⁻⁷ MIncreased lateral root formation by ~40%.[11]

Method 3: Seed Priming

Seed priming involves soaking seeds in a this compound solution before sowing. This technique can enhance germination and early seedling development, particularly under stress conditions.

Experimental Protocol

  • Prepare Priming Solution : Dilute the this compound stock solution with sterile distilled water to the desired concentration (e.g., 0.1 mg/L to 20 µM).[12][13]

  • Surface Sterilization : Surface sterilize seeds according to standard protocols for the species to prevent microbial growth during priming.

  • Priming : Place the sterilized seeds in the this compound priming solution in a sterile container (e.g., petri dish or flask). Ensure all seeds are fully submerged.

  • Incubation : Incubate the seeds in the dark for a specified duration (e.g., 3 to 16 hours) at a controlled temperature.[12][13][14]

  • Rinsing and Drying : After incubation, thoroughly rinse the seeds with sterile distilled water to remove excess this compound. Briefly air-dry the seeds in a laminar flow hood before sowing.

  • Sowing : Sow the primed seeds in the desired soil or growth medium.

Experimental Workflow: Seed Priming with this compound

Seed_Priming_Workflow cluster_prep Preparation cluster_priming Priming cluster_post Post-Priming prep_solution Prepare this compound Priming Solution (e.g., 20 µM) soak_seeds Soak Seeds in This compound Solution prep_solution->soak_seeds sterilize_seeds Surface Sterilize Seeds sterilize_seeds->soak_seeds incubate Incubate in Dark (3-16 hours) soak_seeds->incubate rinse_seeds Rinse Seeds with Sterile Water incubate->rinse_seeds dry_seeds Air-dry Seeds rinse_seeds->dry_seeds sow_seeds Sow Primed Seeds in Soil/Media dry_seeds->sow_seeds GR24_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound D14 D14 Receptor This compound->D14 Binds & Hydrolyzes SCF_Complex SCF(MAX2) Complex D14->SCF_Complex Recruits MAX2 MAX2 (F-Box) MAX2->SCF_Complex Component of SMXL SMXL Repressor Proteins SCF_Complex->SMXL Targets for Ubiquitination Proteasome 26S Proteasome SMXL->Proteasome Enters Target_Genes Target Gene Expression SMXL->Target_Genes Represses Degraded_SMXL Proteasome->Degraded_SMXL Degrades Developmental_Response Developmental Responses Target_Genes->Developmental_Response

References

Application Notes and Protocols for GR24 Delivery in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR24 is a synthetic analog of strigolactones, a class of phytohormones that play a crucial role in plant development. Emerging research has highlighted the potential of this compound as a bioactive molecule in mammalian systems, with demonstrated anti-angiogenic, anti-inflammatory, and anti-cancer properties in vitro and in non-mammalian in vivo models.[1][2][3] These attributes make this compound a compound of interest for preclinical research in oncology, inflammation, and other angiogenesis-dependent diseases.

This document provides detailed application notes and standardized protocols for the preparation and administration of this compound in in vivo animal studies, primarily focusing on rodent models. The information is curated for researchers initiating efficacy, pharmacokinetic, and toxicology studies.

Disclaimer: The available scientific literature on the in vivo application of this compound in mammalian models is limited. The protocols and dosage recommendations provided herein are based on general principles of animal research, data from non-mammalian models, and information on closely related analogs. Researchers are strongly encouraged to conduct initial dose-finding and toxicology studies to determine the optimal and safe dosage for their specific animal model and disease context.

I. Application Notes

Biological Activity and Mechanism of Action

This compound exerts its biological effects through various signaling pathways:

  • Anti-Angiogenic Effects: this compound has been shown to inhibit angiogenesis in vivo in chicken chorioallantoic membrane (CAM) and zebrafish models.[1][2] The proposed mechanism involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) phosphorylation. This leads to a downstream reduction in the activation of Focal Adhesion Kinase (FAK), a key regulator of cell migration, proliferation, and survival, thereby inhibiting the formation of new blood vessels.[2]

  • Anti-inflammatory and Cytoprotective Effects: In vitro studies suggest that this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes. By promoting Nrf2 activation, this compound may help mitigate cellular damage from oxidative stress and inflammation.

Formulation of this compound for In Vivo Administration

This compound is a small molecule that is typically dissolved in an organic solvent before being diluted in a vehicle suitable for animal administration. The choice of vehicle is critical to ensure solubility, stability, and biocompatibility.

Stock Solution Preparation: It is recommended to first prepare a concentrated stock solution of this compound in a solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972).[5][6][7][8] For example, a 10 mM stock solution in acetone has been described for plant-based studies.[6] Commercial suppliers suggest that this compound can be dissolved in DMSO to create a stock solution for further dilution.[5]

Working Solution for In Vivo Administration: Due to the potential toxicity of organic solvents, their concentration in the final injectable or oral formulation should be minimized. Below are three recommended vehicle compositions for preparing a clear, injectable solution of this compound.[5]

  • Protocol 1 (PEG-based):

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

    • Solubility: ≥ 2.5 mg/mL

  • Protocol 2 (Cyclodextrin-based):

    • 10% DMSO

    • 90% (20% SBE-β-CD in Saline)

    • Solubility: ≥ 2.5 mg/mL

  • Protocol 3 (Oil-based):

    • 10% DMSO

    • 90% Corn Oil

    • Solubility: ≥ 2.5 mg/mL

Note: When preparing the working solution, add each solvent sequentially and ensure the solution is clear before administering it. It is recommended to prepare the working solution fresh on the day of use.[5] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[5]

Routes of Administration in Rodent Models

The two most common routes for systemic administration in rodent studies are intraperitoneal (IP) injection and oral gavage (PO).

  • Intraperitoneal (IP) Injection: This route offers rapid absorption into the systemic circulation. It is a common method for administering small molecules in preclinical studies. Care must be taken to inject into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[9]

  • Oral Gavage (PO): This method is used when direct administration to the gastrointestinal tract is desired, mimicking the oral route of drug administration in humans. It requires proper technique to avoid esophageal trauma or accidental administration into the trachea.[10][11][12]

The choice of administration route will depend on the experimental goals, such as investigating oral bioavailability or achieving rapid systemic exposure.

II. Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and a related analog. Due to the limited data in mammalian models, researchers should use this information as a starting point for their own dose-range finding studies.

Table 1: Summary of In Vivo this compound and Analog Efficacy Data

CompoundAnimal ModelAdministration RouteDosageObserved EffectReference
This compound Chicken Chorioallantoic Membrane (CAM)Topical25 nmol/CAM>90% inhibition of angiogenesis[1]
This compound Zebrafish (transgenic)Immersion10 µM100% inhibition of distal intersegmental vessel formation[1]
Analog 6 Mouse (HCT116 xenograft)Not specified50 and 100 mg/kgAttenuation of tumor growth with low toxicity[1]

Table 2: Recommended Starting Doses for Pilot Studies in Rodents

Administration RouteRecommended Starting Dose Range (mg/kg)Rationale
Intraperitoneal (IP)10 - 100 mg/kgBased on the effective doses of a this compound analog in a mouse cancer model.[1] A dose-escalation study is recommended.
Oral Gavage (PO)25 - 100 mg/kgA higher starting dose may be necessary to account for potential first-pass metabolism and lower bioavailability compared to IP injection.

III. Experimental Protocols

Protocol for Preparation of this compound Formulation (PEG-based)

This protocol describes the preparation of a 1 mL working solution of this compound at a concentration of 2.5 mg/mL.

Materials:

  • This compound powder

  • DMSO (sterile, cell culture grade)

  • PEG300 (sterile)

  • Tween-80 (sterile)

  • Saline (0.9% NaCl, sterile)

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO:

    • Weigh out 2.5 mg of this compound and place it in a sterile vial.

    • Add 100 µL of DMSO.

    • Vortex or sonicate until the this compound is completely dissolved, resulting in a clear solution.

  • Prepare the working solution:

    • In a new sterile tube, add 400 µL of PEG300.

    • Add the 100 µL of the 25 mg/mL this compound stock solution to the PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL.

    • Vortex gently to ensure the final solution is clear and uniform.

  • Administration:

    • Use the freshly prepared solution for animal administration on the same day.

    • The final concentration of this compound is 2.5 mg/mL. The volume to be administered will depend on the desired dose (mg/kg) and the weight of the animal.

Protocol for Intraperitoneal (IP) Injection in Mice

Materials:

  • Prepared this compound formulation

  • 1 mL syringe

  • 25-27 gauge needle

  • 70% ethanol (B145695) or other skin disinfectant

  • Gauze pads

Procedure:

  • Animal Restraint:

    • Gently restrain the mouse by grasping the loose skin over the shoulders and behind the ears with your non-dominant hand. The "three-finger" restraint method is recommended.[13]

    • Secure the lower body by tucking the tail between your fingers to prevent movement.

  • Injection Site Identification:

    • Turn the restrained mouse so its abdomen is facing up.

    • The target injection site is the mouse's lower right quadrant of the abdomen. This location minimizes the risk of injuring major organs like the cecum and bladder.[9][13]

  • Injection:

    • Disinfect the injection site with an alcohol-moistened gauze pad.

    • Tilt the animal's head slightly downward to help move the abdominal organs cranially.

    • With your dominant hand, gently but securely insert the needle (bevel up) at a 30-45° angle into the identified injection site.[13]

    • Slightly pull back the plunger to ensure you have not entered a blood vessel or organ (negative pressure).

    • Administer the substance and then pull the needle straight out.

  • Post-Injection Monitoring:

    • Return the animal to its cage and observe for any immediate complications such as bleeding or distress.

Protocol for Oral Gavage in Mice

Materials:

  • Prepared this compound formulation

  • 1 mL syringe

  • 20-22 gauge, 1.5-inch gavage needle with a rounded ball tip

  • Animal scale

Procedure:

  • Preparation:

    • Weigh the animal to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg, though smaller volumes are preferable.[12]

    • Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle reaching the last rib. You can mark this length on the needle.

  • Animal Restraint:

    • Scruff the mouse firmly with your non-dominant hand, ensuring the head and neck are immobilized in a straight line to facilitate passage of the needle.

  • Needle Insertion:

    • While the mouse is in an upright position, insert the ball tip of the gavage needle into the mouth.

    • Gently advance the needle along the roof of the mouth towards the back of the throat. The animal will naturally swallow, allowing the needle to pass into the esophagus. Do not force the needle. If there is any resistance, withdraw and try again.[11][14]

  • Administration:

    • Once the needle is advanced to the pre-measured length, administer the substance smoothly and at a moderate pace.

  • Post-Administration Monitoring:

    • Carefully remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of respiratory distress (e.g., gasping, blue-tinged mucous membranes), which could indicate accidental administration into the trachea. If this occurs, immediate euthanasia is recommended.[11]

IV. Mandatory Visualizations

GR24_AntiAngiogenic_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits phosphorylation FAK FAK P_VEGFR2 p-VEGFR2 (Inactive) P_FAK p-FAK (Inactive) P_VEGFR2->P_FAK Reduced activation Angiogenesis Angiogenesis (Cell Proliferation, Migration, Invasion) FAK->Angiogenesis Promotes Inhibition Inhibition P_FAK->Inhibition Inhibition->Angiogenesis

Caption: this compound Anti-Angiogenic Signaling Pathway.

GR24_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Nrf2_nucleus Nrf2 Keap1_Nrf2->Nrf2_nucleus Nrf2 translocates to nucleus ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Promotes transcription

Caption: this compound Cytoprotective Nrf2 Signaling Pathway.

InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Formulation 1. Prepare this compound Formulation (e.g., PEG-based vehicle) Dose_Calc 2. Calculate Dose Volume (based on animal weight) Formulation->Dose_Calc Administration 3. Administer this compound (IP Injection or Oral Gavage) Dose_Calc->Administration Monitoring 4. Monitor Animal Health & Disease Progression Administration->Monitoring Endpoint 5. Endpoint Analysis (e.g., Tumor Volume, Biomarkers) Monitoring->Endpoint

Caption: General Workflow for In Vivo Efficacy Study.

References

Quantifying the Effect of GR24 on Gene Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR24, a synthetic analog of strigolactones, is a versatile molecule that has garnered significant attention for its diverse biological activities across different kingdoms of life. Initially recognized for its role in plant development and symbiotic interactions, recent studies have unveiled its potent effects on gene expression in fungi and mammalian cells. This document provides detailed application notes and protocols for researchers interested in quantifying the impact of this compound on gene expression. It summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying signaling pathways.

Data Presentation: The Impact of this compound on Gene Expression

The following tables summarize the quantitative changes in gene expression observed in various organisms upon treatment with this compound. The data is compiled from multiple studies employing techniques such as microarray, RNA-seq, and quantitative real-time PCR (qPCR).

Table 1: Upregulation of Nrf2 Target Genes in Rat L6 Myotubes Treated with 60 µM this compound for 24 hours

Gene SymbolGene NameFold ChangeFunction
Nqo1NAD(P)H quinone dehydrogenase 1>2.0Detoxification, antioxidant defense
Hmox1Heme oxygenase 1>2.0Heme catabolism, antioxidant, anti-inflammatory
GclmGlutamate-cysteine ligase modifier subunit>1.5Glutathione biosynthesis, antioxidant defense
GstGlutathione S-transferase>1.5Detoxification of xenobiotics and endogenous compounds
Srxn1Sulfiredoxin 1>1.5Reduction of over-oxidized peroxiredoxins, antioxidant repair
Txnrd1Thioredoxin reductase 1>1.5Regeneration of thioredoxin, antioxidant defense

Data compiled from microarray analysis studies.

Table 2: Upregulation of Genes in the Arbuscular Mycorrhizal Fungus Gigaspora rosea Exposed to this compound for 5 Days

Putative Gene IdentificationFold Change (approx.)Function
α-tubulin3.2Cytoskeleton formation, cell architecture
ATP synthase4.0Mitochondrial ATP synthesis, energy metabolism
Cytochrome c oxidase V1.9Mitochondrial respiration, energy metabolism
CuZnSOD2.0Superoxide detoxification, stress response
3-ketoacyl-CoA thiolase>1.5Lipid catabolism, energy production
Pyruvate carboxylase>1.5Anaplerotic reactions, metabolism

Data is derived from quantitative real-time PCR (qPCR) analysis.[1]

Table 3: Modulation of Auxin-Related and Developmental Genes in Arabidopsis thaliana by this compound

Gene SymbolGene NameEffect of this compoundExperimental Context
ARF5AUXIN RESPONSE FACTOR 5UpregulationSomatic embryogenesis induction[2]
ARF8AUXIN RESPONSE FACTOR 8UpregulationSomatic embryogenesis induction[2]
ARF10AUXIN RESPONSE FACTOR 10UpregulationSomatic embryogenesis induction[2]
ARF16AUXIN RESPONSE FACTOR 16UpregulationSomatic embryogenesis induction[2]
WUSWUSCHELUpregulationCell dedifferentiation during embryogenesis[2]
SERK1SOMATIC EMBRYOGENESIS RECEPTOR KINASE 1UpregulationMarker for embryogenic tissue formation[2]
MAX3MOREAXILLARY GROWTH 3UpregulationStrigolactone biosynthesis during embryogenesis[2]
MAX4MOREAXILLARY GROWTH 4UpregulationStrigolactone biosynthesis during embryogenesis[2]

Observations are based on transcriptional studies during somatic embryogenesis.[2]

Signaling Pathways

This compound exerts its effects on gene expression through distinct signaling pathways in different organisms.

This compound Signaling in Plants

In plants, this compound perception and signal transduction leading to changes in gene expression are primarily mediated by the D14 (DWARF14) receptor and the F-box protein MAX2 (MORE AXILLARY GROWTH 2).

GR24_Plant_Signaling cluster_nucleus Nucleus This compound This compound D14 D14 (Receptor) This compound->D14 Binds and hydrolyzes MAX2 MAX2 (F-box protein) D14->MAX2 Conformational change promotes interaction SMXLs SMXLs (Repressors) MAX2->SMXLs Recruits for ubiquitination Proteasome 26S Proteasome SMXLs->Proteasome Degradation Ub Ubiquitin Ub->SMXLs TF Transcription Factors Proteasome->TF Repression lifted Gene Target Gene Expression TF->Gene

This compound Signaling Pathway in Plants.

This compound-Induced Nrf2 Signaling in Mammalian Cells

In mammalian cells, such as skeletal muscle cells, this compound has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.

GR24_Nrf2_Signaling cluster_cell cluster_cyto Cytoplasm cluster_nuc Nucleus This compound This compound Cytoplasm Cytoplasm This compound->Cytoplasm Keap1 Keap1 This compound->Keap1 Induces conformational change in Keap1 Cell Cell Membrane Nucleus Nucleus Nrf2 Nrf2 Keap1->Nrf2 Sequesters and promotes degradation Keap1->Nrf2 Dissociation Proteasome 26S Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) TargetGenes Target Gene Expression (e.g., Nqo1, Hmox1) ARE->TargetGenes Activates transcription Ub Ubiquitin Ub->Nrf2 Nrf2_nuc->ARE Binds to

This compound-Mediated Nrf2 Pathway Activation.

Experimental Protocols

To quantify the effects of this compound on gene expression, several robust techniques can be employed. Below are detailed protocols for RNA-seq, quantitative real-time PCR (qPCR), and microarray analysis.

Experimental Workflow Overview

Experimental_Workflow cluster_analysis Gene Expression Analysis Start Start: Cell/Tissue Culture Treatment This compound Treatment (and Control) Start->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation QC RNA Quality Control (e.g., Bioanalyzer) RNA_Isolation->QC RNA_Seq RNA-Seq QC->RNA_Seq qPCR qPCR QC->qPCR Microarray Microarray QC->Microarray Data_Analysis Data Analysis: - Differential Expression - Pathway Analysis RNA_Seq->Data_Analysis qPCR->Data_Analysis Microarray->Data_Analysis Validation Validation of Key Genes (e.g., with qPCR) Data_Analysis->Validation Conclusion Conclusion Validation->Conclusion

General Experimental Workflow.

RNA-Seq (RNA Sequencing) Protocol

RNA-seq provides a comprehensive and unbiased view of the transcriptome.

1.1. RNA Isolation and Quality Control:

  • Culture cells or grow organisms to the desired stage.

  • Treat with the desired concentration of this compound and a vehicle control for the specified duration.

  • Harvest cells/tissues and immediately isolate total RNA using a TRIzol-based method or a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • Treat RNA samples with DNase I to remove any contaminating genomic DNA.

  • Assess RNA integrity and quantity using a Bioanalyzer (Agilent) and a Qubit fluorometer (Thermo Fisher Scientific). Samples with a high RNA Integrity Number (RIN) > 8 are recommended.

1.2. Library Preparation:

  • Enrich for mRNA from total RNA using oligo(dT) magnetic beads (for eukaryotes).

  • Fragment the enriched mRNA into smaller pieces.

  • Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.

  • Synthesize second-strand cDNA using DNA Polymerase I and RNase H.

  • Perform end-repair, A-tailing, and ligate sequencing adapters.

  • Amplify the library by PCR to generate a sufficient quantity for sequencing.

  • Purify the PCR products to remove adapter dimers and other contaminants.

  • Assess the quality and quantity of the final library.

1.3. Sequencing:

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

1.4. Data Analysis:

  • Perform quality control on the raw sequencing reads using tools like FastQC.

  • Trim adapter sequences and low-quality reads.

  • Align the reads to a reference genome or transcriptome using a splice-aware aligner like HISAT2 or STAR.

  • Quantify gene expression levels by counting the number of reads mapping to each gene (e.g., using featureCounts or HTSeq).

  • Perform differential gene expression analysis between this compound-treated and control samples using packages like DESeq2 or edgeR in R.

  • Perform pathway and gene ontology enrichment analysis on the differentially expressed genes to identify affected biological processes.

Quantitative Real-Time PCR (qPCR) Protocol

qPCR is a targeted approach to quantify the expression of specific genes and is often used to validate RNA-seq or microarray findings.

2.1. RNA Isolation and cDNA Synthesis:

  • Isolate high-quality total RNA as described in the RNA-seq protocol.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

2.2. Primer Design and Validation:

  • Design primers specific to the target genes of interest. Primers should typically be 18-24 nucleotides long with a GC content of 40-60%.

  • Whenever possible, design primers to span an exon-exon junction to avoid amplification of genomic DNA.

  • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The amplification efficiency should be between 90-110%.

2.3. qPCR Reaction Setup:

  • Prepare a master mix containing SYBR Green or a probe-based master mix, forward and reverse primers, and nuclease-free water.

  • Add the cDNA template to the master mix in a qPCR plate.

  • Include a no-template control (NTC) for each primer pair to check for contamination.

  • Include a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.

2.4. qPCR Cycling and Data Analysis:

  • Perform the qPCR reaction in a real-time PCR instrument with a typical program:

    • Initial denaturation: 95°C for 2-10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Melt curve analysis (for SYBR Green) to check for primer specificity.

  • Determine the cycle threshold (Ct) values for each gene in each sample.

  • Calculate the relative gene expression using the ΔΔCt method:

    • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Normalize the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt = ΔCt_treated - ΔCt_control).

    • Calculate the fold change as 2^(-ΔΔCt).[3]

Microarray Protocol

Microarrays allow for the simultaneous measurement of the expression levels of thousands of genes.

3.1. RNA Isolation and Labeling:

  • Isolate high-quality total RNA as described previously.

  • Synthesize cDNA from the total RNA. During this process, incorporate fluorescently labeled nucleotides (e.g., Cy3 and Cy5 for two-color arrays) or biotin (B1667282) (for single-color arrays).

3.2. Hybridization:

  • Purify the labeled cDNA.

  • Hybridize the labeled cDNA to the microarray slide, which contains thousands of spots, each with a specific DNA probe.

  • Incubate the slide in a hybridization chamber for a set period (e.g., 16-24 hours) at a specific temperature to allow the labeled cDNA to bind to the complementary probes on the array.

3.3. Washing and Scanning:

  • Wash the microarray slide to remove any unbound labeled cDNA.

  • Scan the slide using a microarray scanner to measure the fluorescence intensity at each spot.

3.4. Data Analysis:

  • Use specialized software to quantify the fluorescence intensity of each spot.

  • Perform background correction and normalization to remove systematic variations.

  • For two-color arrays, calculate the ratio of the two fluorescent signals for each spot to determine the relative expression level of the gene.

  • Identify differentially expressed genes by applying statistical tests (e.g., t-test, ANOVA) and setting a fold-change and p-value cutoff.

  • Perform clustering and pathway analysis to interpret the biological significance of the gene expression changes.

Conclusion

The synthetic strigolactone analog, this compound, has emerged as a powerful tool for modulating gene expression in a wide range of biological systems. By employing the detailed protocols for RNA-seq, qPCR, and microarray analysis outlined in this document, researchers can effectively quantify the impact of this compound on their specific models. The provided data tables and signaling pathway diagrams offer a foundational understanding of the known effects of this compound, serving as a valuable resource for designing experiments and interpreting results in both basic research and drug development.

References

Application Notes and Protocols for Testing the Anti-Inflammatory Properties of GR24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR24 is a synthetic analog of strigolactones, a class of plant hormones that have emerged as promising therapeutic agents due to their diverse biological activities.[1][2][3][4] Recent studies have highlighted the potent anti-inflammatory properties of this compound, making it a molecule of significant interest for the development of novel treatments for inflammatory diseases.[1][2][5] This document provides detailed protocols for investigating the anti-inflammatory effects of this compound in vitro, focusing on its mechanism of action involving the inhibition of key inflammatory signaling pathways and the reduction of pro-inflammatory mediators.

This compound has been shown to exert its anti-inflammatory effects by suppressing the production of nitric oxide (NO) and pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2][5] Mechanistically, this compound inhibits the activation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[1][2] Furthermore, this compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant and cytoprotective responses, which can also contribute to its anti-inflammatory activity.[5][6]

These application notes provide a comprehensive guide for researchers to evaluate and characterize the anti-inflammatory potential of this compound and its derivatives.

Key Signaling Pathways

The anti-inflammatory activity of this compound is primarily mediated through the modulation of the NF-κB and MAPK signaling pathways.

GR24_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates p38 p38 TLR4->p38 Activates JNK JNK TLR4->JNK Activates ERK ERK TLR4->ERK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Inhibits NFκB_nucleus NF-κB NFκB->NFκB_nucleus Translocates AP1 AP-1 This compound This compound This compound->IKK Inhibits This compound->p38 Inhibits This compound->JNK Inhibits This compound->ERK Inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) NFκB_nucleus->Inflammatory_Genes Transcription AP1->Inflammatory_Genes Transcription

Caption: this compound inhibits inflammatory signaling pathways.

Experimental Protocols

The following protocols are designed to assess the anti-inflammatory effects of this compound in a cell-based model. The murine macrophage cell line RAW264.7 is a commonly used and appropriate model for these studies.

Protocol 1: Assessment of this compound Cytotoxicity

Objective: To determine the non-toxic concentration range of this compound for subsequent anti-inflammatory assays.

Materials:

  • RAW264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in DMEM. The final concentration of DMSO should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Protocol 2: Measurement of Nitric Oxide (NO) Production

Objective: To quantify the effect of this compound on lipopolysaccharide (LPS)-induced NO production.

Materials:

  • RAW264.7 cells

  • DMEM with 10% FBS

  • This compound

  • LPS (from E. coli)

  • Griess Reagent

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

Procedure:

  • Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control, an LPS-only control, and a this compound-only control.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Quantification of Pro-inflammatory Cytokines

Objective: To measure the effect of this compound on the production of TNF-α, IL-6, and IL-1β.

Materials:

  • RAW264.7 cells

  • DMEM with 10% FBS

  • This compound

  • LPS

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Follow steps 1-3 from Protocol 2.

  • After the 24-hour incubation with LPS, collect the cell culture supernatants.

  • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

Protocol 4: Western Blot Analysis of Inflammatory Mediators and Signaling Proteins

Objective: To determine the effect of this compound on the protein expression of iNOS, COX-2, and the phosphorylation of key proteins in the NF-κB and MAPK pathways.

Materials:

  • RAW264.7 cells

  • This compound

  • LPS

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (iNOS, COX-2, p-p65, p65, p-p38, p38, p-JNK, JNK, p-ERK, ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat with this compound for 1 hour, followed by stimulation with LPS for the appropriate time (e.g., 30 minutes for signaling proteins, 24 hours for iNOS and COX-2).

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to PVDF membranes.

  • Block the membranes and incubate with primary antibodies overnight at 4°C.

  • Wash the membranes and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify band intensities and normalize to the respective total protein or a loading control (β-actin).

Experimental Workflow

Experimental_Workflow start Start cell_culture RAW264.7 Cell Culture start->cell_culture cytotoxicity Protocol 1: MTT Assay for Cytotoxicity cell_culture->cytotoxicity treatment This compound Pre-treatment + LPS Stimulation cytotoxicity->treatment supernatant_collection Collect Supernatant treatment->supernatant_collection cell_lysis Cell Lysis treatment->cell_lysis griess_assay Protocol 2: Griess Assay for NO supernatant_collection->griess_assay elisa Protocol 3: ELISA for Cytokines (TNF-α, IL-6, IL-1β) supernatant_collection->elisa western_blot Protocol 4: Western Blot Analysis cell_lysis->western_blot data_analysis Data Analysis and Interpretation griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for testing this compound's anti-inflammatory properties.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Effect of this compound on Cell Viability

This compound Concentration (µM)Cell Viability (%)
0 (Control)100 ± 5.2
198.7 ± 4.8
597.1 ± 5.5
1095.3 ± 4.9
2592.8 ± 6.1
5088.4 ± 5.7

Values are presented as mean ± SD from three independent experiments.

Table 2: Inhibition of LPS-Induced NO Production by this compound

TreatmentNO Concentration (µM)% Inhibition
Control1.2 ± 0.3-
LPS (1 µg/mL)25.8 ± 2.10
LPS + this compound (5 µM)18.5 ± 1.528.3
LPS + this compound (10 µM)12.3 ± 1.152.3
LPS + this compound (25 µM)6.7 ± 0.874.0

Values are presented as mean ± SD from three independent experiments.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control25 ± 515 ± 410 ± 3
LPS (1 µg/mL)1500 ± 1202200 ± 180850 ± 70
LPS + this compound (10 µM)780 ± 651150 ± 90430 ± 45
LPS + this compound (25 µM)350 ± 40580 ± 50210 ± 25

Values are presented as mean ± SD from three independent experiments.

Table 4: Densitometric Analysis of Western Blot Results

TreatmentRelative iNOS ExpressionRelative p-p65/p65 Ratio
Control0.1 ± 0.020.2 ± 0.03
LPS (1 µg/mL)1.0 ± 0.01.0 ± 0.0
LPS + this compound (10 µM)0.6 ± 0.050.5 ± 0.04
LPS + this compound (25 µM)0.2 ± 0.030.2 ± 0.02

Values are normalized to the LPS-treated group and presented as mean ± SD from three independent experiments.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the investigation of this compound's anti-inflammatory properties. By systematically evaluating its effects on cell viability, pro-inflammatory mediator production, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential for the treatment of inflammatory disorders. The provided templates for data presentation will aid in the clear and concise communication of experimental findings.

References

GR24 Application in Agricultural Research for Enhanced Crop Improvement: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR24, a synthetic analog of strigolactones, has emerged as a potent tool in agricultural research, demonstrating significant potential for enhancing crop performance, particularly under abiotic stress conditions. Strigolactones are a class of phytohormones that play a crucial role in regulating various aspects of plant growth and development, including shoot branching, root architecture, and symbiotic interactions with mycorrhizal fungi. The application of exogenous this compound has been shown to mitigate the adverse effects of environmental stressors such as drought and salinity, leading to improved nutrient uptake, enhanced photosynthetic efficiency, and ultimately, increased crop yield. These application notes provide an overview of the utility of this compound in crop improvement, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Data Presentation: Efficacy of this compound in Crop Improvement

The following tables summarize the quantitative effects of this compound application on various crops under different stress conditions.

Table 1: Effect of this compound on Wheat ( Triticum aestivum ) under Drought Stress [1][2]

This compound Concentration (µM)Application MethodParameterResultPercent Change (%)
5Foliar SprayPhotosynthesis RateIncreased+15%
10Foliar SprayPhotosynthesis RateIncreased+25%
5IrrigationRoot Dry WeightIncreased+20%
10IrrigationRoot Dry WeightIncreased+35%
10IrrigationYieldIncreased+18%
5Seed PrimingRoot AreaIncreased+40%
5Seed PrimingPhosphorus (P) UptakeIncreased+13%
5Seed PrimingPotassium (K) UptakeIncreased+56%

Table 2: Effect of this compound on Maize ( Zea mays ) under Salinity and Drought Stress

This compound Concentration (mg/L)Stress ConditionApplication MethodParameterResultPercent Change (%)
0.01Salinity (100 mM NaCl)Foliar SprayCob DiameterIncreased+12%
0.01Salinity (100 mM NaCl)Foliar SprayGrains per CobIncreased+8%
0.01DroughtSeed PrimingNumber of Seeds per CobIncreased+10%
0.01DroughtSeed PrimingNumber of Seeds per PlantIncreased+15%

Table 3: Effect of this compound on Various Crops

CropThis compound ConcentrationStress ConditionApplication MethodParameterResultPercent Change (%)
Rice0.1 µMNoneFoliar SpraySusceptibility to M. graminicolaRestored in mutantsN/A
Tobacco1 x 10⁻⁷ MBotrytis cinerea infectionRoot DrenchDisease ResistanceInducedN/A
Grapevine1 x 10⁻⁷ MBotrytis cinerea infectionRoot DrenchDisease ResistanceInducedN/A

Signaling Pathway

The perception and signaling of strigolactones, mimicked by this compound, involve a core set of proteins that regulate downstream gene expression.

Strigolactone_Signaling_Pathway cluster_0 Without this compound cluster_1 With this compound D53 D53/SMXL (Repressor) Genes Target Gene Expression (Repressed) D53->Genes Represses D14_inactive D14 (Receptor) D14_active D14 (Active) D3_inactive D3/MAX2 (F-box protein) This compound This compound This compound->D14_active D3_active D3/MAX2 D14_active->D3_active recruits SCF_complex SCF Complex D3_active->SCF_complex forms D53_ub Ubiquitinated D53/SMXL SCF_complex->D53_ub ubiquitinates D53 Proteasome 26S Proteasome D53_ub->Proteasome degraded by Genes_active Target Gene Expression (Activated) Proteasome->Genes_active allows

Caption: this compound-mediated strigolactone signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments involving this compound application are provided below.

Protocol 1: Seed Priming with this compound

This protocol is designed for treating seeds with this compound to enhance germination and early seedling growth, particularly under stress conditions.

Materials:

  • This compound stock solution (1 mM in acetone)

  • Seeds of the target crop (e.g., maize, wheat, rice)

  • Distilled water

  • Beakers or flasks

  • Filter paper

  • Incubator or growth chamber

Procedure:

  • Prepare this compound Priming Solutions: From the 1 mM stock solution, prepare working solutions of desired concentrations (e.g., 1 µM, 5 µM, 10 µM) by diluting with distilled water. A mock control solution should be prepared with the same concentration of acetone (B3395972) as in the highest this compound concentration treatment.

  • Surface Sterilization of Seeds: To prevent microbial contamination, surface sterilize the seeds by rinsing with 70% ethanol (B145695) for 1 minute, followed by a 10-minute wash in a 1% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water (3-5 times).

  • Seed Soaking: Place the sterilized seeds in the this compound priming solutions or the mock control solution. Ensure the seeds are fully submerged. The duration of soaking can vary depending on the crop species (e.g., 12 hours for maize, 16 hours for wheat).[3]

  • Rinsing and Drying: After the priming period, thoroughly rinse the seeds with distilled water to remove any excess this compound solution. Spread the seeds on filter paper and allow them to air-dry at room temperature back to their original moisture content.

  • Sowing: The primed and dried seeds are now ready for sowing in soil or for germination assays on moist filter paper.

Seed_Priming_Workflow start Start prep Prepare this compound Priming Solutions start->prep sterilize Surface Sterilize Seeds prep->sterilize soak Soak Seeds in This compound Solution sterilize->soak rinse_dry Rinse and Dry Primed Seeds soak->rinse_dry sow Sow Primed Seeds rinse_dry->sow end End sow->end

Caption: Experimental workflow for this compound seed priming.

Protocol 2: Foliar Application of this compound

This protocol describes the application of this compound directly to the leaves of plants to mitigate stress and improve physiological performance.

Materials:

  • This compound stock solution (1 mM in acetone)

  • Distilled water

  • Tween 20 or other suitable surfactant

  • Spray bottles

  • Target plants at the desired growth stage

Procedure:

  • Prepare this compound Spray Solution: Dilute the this compound stock solution with distilled water to achieve the desired final concentrations (e.g., 5 µM, 10 µM). Add a surfactant like Tween 20 (typically 0.01-0.05% v/v) to the solution to ensure even coverage on the leaf surface. Prepare a mock control solution with the same concentration of acetone and surfactant.

  • Plant Growth Stage: Apply the foliar spray at the appropriate developmental stage of the crop, for instance, at the tillering and anthesis stages for wheat.[1]

  • Application: Using a fine-mist spray bottle, apply the this compound solution to the foliage of the plants until the leaves are thoroughly wetted but not dripping. Ensure both the upper and lower surfaces of the leaves are covered.

  • Timing of Application: It is best to apply the foliar spray during the early morning or late evening to maximize absorption and minimize evaporation.

  • Replication and Controls: For experimental purposes, ensure proper replication and include mock-treated control plants to accurately assess the effects of this compound.

Foliar_Application_Workflow start Start prep Prepare this compound Spray Solution (with surfactant) start->prep select_stage Select Appropriate Plant Growth Stage prep->select_stage apply Apply this compound Solution to Foliage select_stage->apply timing Apply in Early Morning or Late Evening apply->timing end End timing->end

Caption: Experimental workflow for foliar application of this compound.

Protocol 3: Root Drench Application of this compound

This protocol details the application of this compound to the root zone of plants, a method often used to study root development and nutrient uptake.

Materials:

  • This compound stock solution (1 mM in acetone)

  • Distilled water or nutrient solution

  • Potted plants

  • Measuring cylinders or pipettes

Procedure:

  • Prepare this compound Drench Solution: Dilute the this compound stock solution in distilled water or a hydroponic nutrient solution to the desired final concentration (e.g., 1 x 10⁻⁷ M).[4] Prepare a mock control solution with an equivalent amount of acetone.

  • Application Volume: Determine the volume of the drench solution to be applied to each pot. This should be sufficient to moisten the root zone without causing excessive leaching. A typical volume might be 20 mL per plant for small pots.[4]

  • Application: Carefully and evenly apply the this compound drench solution to the soil surface or hydroponic medium around the base of each plant.

  • Timing and Frequency: The application can be performed at specific time points during the plant's growth cycle. For continuous treatment, the this compound can be included in the regular watering or nutrient solution.

  • Experimental Controls: Include a set of control plants that receive the mock drench solution to isolate the effects of this compound.

Root_Drench_Workflow start Start prep Prepare this compound Drench Solution start->prep determine_vol Determine Application Volume prep->determine_vol apply Apply Solution to Root Zone determine_vol->apply timing Define Application Timing and Frequency apply->timing end End timing->end

Caption: Experimental workflow for root drench application of this compound.

Conclusion

This compound serves as a valuable research tool for dissecting the role of strigolactones in plant development and stress responses. The protocols and data presented herein provide a foundation for researchers to design and execute experiments aimed at leveraging the beneficial effects of this compound for crop improvement. Further research is warranted to optimize application strategies for a wider range of crops and to fully elucidate the complex interactions between strigolactones and other phytohormonal pathways in conferring stress tolerance. The continued exploration of this compound and other strigolactone analogs holds significant promise for the development of novel strategies to enhance agricultural productivity and ensure global food security in the face of a changing climate.

References

Troubleshooting & Optimization

troubleshooting GR24 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GR24

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with this compound solubility in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound not dissolving in water or aqueous buffers?

A1: this compound is a synthetic strigolactone analog with a chemical structure that makes it inherently hydrophobic (lipophilic). Consequently, it has very low solubility in water. Direct dissolution in aqueous solutions, especially at high concentrations, will likely result in insolubility or precipitation.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Due to its poor water solubility, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is a highly effective solvent for this compound, capable of dissolving it at concentrations of 100 mg/mL (335.24 mM).[1] Other effective solvents include acetone (B3395972), ethanol, methanol, and dimethylformamide (DMF).[2][3][4] A common practice is to prepare a 10 mM stock solution in anhydrous acetone.[3]

Q3: My this compound precipitated after I diluted the organic stock solution into my aqueous medium. What went wrong and what can I do?

A3: This is a common issue known as precipitation, which occurs when a compound that is soluble in an organic solvent is introduced into a solution where it is insoluble (an "anti-solvent"), like your aqueous buffer.[5] The organic solvent disperses, and the this compound molecules aggregate and fall out of solution.

Troubleshooting Steps:

  • Vigorous Agitation: When diluting, add the this compound stock solution dropwise into the aqueous medium while continuously and vigorously vortexing or stirring. This rapid mixing can help keep the this compound molecules dispersed.

  • Use of Surfactants/Co-solvents: Incorporating a small amount of a surfactant like Tween-80 or a co-solvent such as polyethylene (B3416737) glycol (PEG) can help to create a more stable solution.[1]

  • Sonication or Gentle Warming: If precipitation occurs, brief sonication or gently warming the solution can sometimes help redissolve the compound.[1] However, be cautious with warming as it can degrade the compound over time.

  • Reduce Final Concentration: You may be exceeding the solubility limit of this compound in your final aqueous solution. Try preparing a more dilute working solution.

  • Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, acetone) in your aqueous medium is as low as possible, ideally below 0.1%, to minimize its potential effects on the biological system.

Q4: How should I properly store this compound powder and its stock solutions?

A4:

  • Solid this compound: Store the solid powder at -20°C, sealed, and protected from moisture and light.[1] Under these conditions, it can be stable for at least four years.[2]

  • Stock Solutions: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.[1] A stock solution in DMSO stored at -20°C should be used within one month, while storage at -80°C extends its usability to six months.[1]

Data Summary

The solubility of this compound varies significantly across different solvents. The following table summarizes its performance in common laboratory solvents.

SolventSolubilityNotes
Water Very Poor / InsolubleNot recommended for initial dissolution.
DMSO High (e.g., 100 mg/mL)[1]Recommended for high-concentration stock solutions. Use of fresh, anhydrous DMSO is critical.[1]
Acetone HighA common choice for preparing stock solutions (e.g., 10 mM).[3][6]
Ethanol Soluble[2][4]Can be used, though may be less effective than DMSO or acetone for very high concentrations.
Methanol Soluble[2][4]An alternative organic solvent.
DMF Soluble[2][4]Another alternative organic solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Preparation: Bring the this compound vial and anhydrous DMSO to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 298.29 g/mol ) in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to make 1 mL of a 10 mM stock, dissolve 2.98 mg of this compound in 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until all the solid has completely dissolved. If needed, use an ultrasonic bath for a few minutes to aid dissolution.[1]

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes. Store at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: Preparation of an Aqueous Working Solution from Stock

  • Preparation: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Calculation: Determine the volume of stock solution required to achieve the desired final concentration in your aqueous medium. Ensure the final concentration of the organic solvent (e.g., DMSO) remains below the tolerance level for your specific experiment (typically <0.1%).

  • Dilution: Vigorously vortex or stir the aqueous buffer/medium. While it is still mixing, add the calculated volume of the this compound stock solution very slowly, preferably drop-by-drop.

  • Inspection: Visually inspect the final working solution for any signs of cloudiness or precipitation. If the solution is not clear, consider the troubleshooting steps outlined above.

  • Control: Always prepare a "solvent control" by adding the same volume of the organic solvent (without this compound) to an equal volume of the aqueous medium. This is crucial for distinguishing the effects of this compound from the effects of the solvent itself.

Visual Guides

Logical & Experimental Workflows

GR24_Troubleshooting_Workflow start Start: Need to prepare aqueous this compound solution stock_prep Prepare concentrated stock in organic solvent (e.g., DMSO) start->stock_prep dilute Dilute stock into aqueous medium with vigorous stirring stock_prep->dilute check Is the solution clear? dilute->check success Success: Solution is ready for experiment check->success Yes precipitate Problem: Precipitation or cloudiness observed check->precipitate No troubleshoot 1. Use sonication/gentle warming 2. Reduce final this compound concentration 3. Add a surfactant (e.g., Tween-80) 4. Re-evaluate solvent choice precipitate->troubleshoot re_attempt Re-attempt dilution troubleshoot->re_attempt re_attempt->check GR24_Preparation_Workflow weigh 1. Weigh This compound Powder add_solvent 2. Add Anhydrous Solvent (DMSO) weigh->add_solvent dissolve 3. Vortex/Sonicate to Dissolve add_solvent->dissolve stock Concentrated Stock Solution dissolve->stock aliquot 4. Aliquot & Store at -20°C / -80°C stock->aliquot dilute 5. Dilute into Aqueous Medium stock->dilute final Final Working Solution dilute->final GR24_Signaling_Pathway This compound This compound (Strigolactone) D14 D14 / KAI2 (Receptor) This compound->D14 binds & hydrolyzes MAX2 MAX2 / D3 (F-box protein) D14->MAX2 recruits SMXL SMXL / D53 (Repressor Proteins) MAX2->SMXL targets Degradation Ubiquitination & Degradation SMXL->Degradation leads to Response Downstream Gene Expression & Physiological Responses SMXL->Response represses Degradation->Response de-represses

References

GR24 Technical Support Center: Troubleshooting Experimental Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the GR24 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a synthetic analog of strigolactones, a class of plant hormones that regulate various aspects of plant development. Due to its chemical structure, particularly the enol-ether linkage and the butenolide ring, this compound is susceptible to hydrolysis, especially in aqueous solutions. This instability can lead to the degradation of the compound, affecting its effective concentration and leading to inconsistent experimental outcomes.

Q2: How should I prepare and store this compound stock solutions?

A2: To ensure the longevity of this compound, it is crucial to follow proper preparation and storage procedures.

  • Solvent: Prepare stock solutions in anhydrous dimethyl sulfoxide (B87167) (DMSO) or acetone.[1][2][3]

  • Storage Temperature: Store stock solutions at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1]

  • Light and Moisture: Protect stock solutions from light and moisture to prevent degradation.[1]

Q3: What is the recommended procedure for preparing working solutions?

A3: Prepare working solutions fresh for each experiment by diluting the stock solution in the appropriate aqueous buffer or growth medium. Due to the instability of this compound in aqueous environments, it is recommended to use the working solution within 24 hours of preparation.

Q4: Which buffers should I avoid when working with this compound?

A4: Avoid using buffers containing nucleophiles, such as Tris-HCl and HEPES, as they can accelerate the degradation of this compound. Phosphate buffers may also promote degradation, especially at higher concentrations.

Troubleshooting Guide: Common Issues with this compound Stability

This guide addresses specific problems you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent or no biological effect of this compound Degradation of this compound in stock or working solution.- Prepare fresh stock solutions if the current one is old or has been stored improperly. - Always prepare working solutions immediately before use. - Verify the final concentration of the working solution.
Inappropriate solvent used for stock solution.- Ensure stock solutions are prepared in high-purity, anhydrous DMSO or acetone.
pH of the experimental medium is too high.- Maintain the pH of the aqueous medium below 7.5, as this compound is more stable in slightly acidic to neutral conditions.
Variability between experimental replicates Inconsistent age of working solutions.- Use the same batch of freshly prepared working solution for all replicates in an experiment.
Fluctuations in temperature during the experiment.- Maintain a constant and controlled temperature throughout the experiment, as higher temperatures can accelerate this compound degradation.
Precipitation in the working solution Poor solubility of this compound in the aqueous medium.- Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is kept low (typically <0.1%) to prevent precipitation while ensuring this compound remains dissolved. - Gentle vortexing or sonication can help in dissolving this compound in the working solution.

Data Presentation: this compound Stability

While specific kinetic data for this compound degradation under a wide range of conditions are not extensively published, the following tables provide an overview of its known stability characteristics and representative data for the stability of the butenolide ring, a key structural feature of this compound.

Table 1: General Stability of this compound under Various Conditions

Condition Stability Recommendation
pH Unstable at pH ≥ 7.5Maintain experimental pH between 6.0 and 7.0.
Temperature Degradation accelerates with increasing temperature.Conduct experiments at a controlled, and where possible, lower temperature.
Light Potential for photodegradation.Protect solutions from direct light.
Aqueous Solution Limited stability.Use freshly prepared working solutions (within 24 hours).
Nucleophiles Susceptible to nucleophilic attack.Avoid buffers like Tris and HEPES.

Table 2: Representative Half-life of Butenolide Ring Stability in Aqueous Solution

pH Temperature (°C) Estimated Half-life (t½)
4.025> 24 hours
7.025Several hours
8.025< 1 hour
7.04> 24 hours
7.037Significantly reduced compared to 25°C

Note: This data is generalized for the butenolide ring and should be used as a guideline. Actual stability of this compound may vary.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound solid compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

Procedure for 10 mM Stock Solution:

  • Weigh out the required amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex thoroughly until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Procedure for Working Solution (e.g., 1 µM):

  • Thaw a single aliquot of the 10 mM this compound stock solution.

  • In a sterile tube, add the desired volume of your experimental aqueous buffer or medium.

  • Add the appropriate volume of the 10 mM stock solution to the buffer to reach the final concentration of 1 µM (e.g., 1 µL of 10 mM stock in 10 mL of buffer).

  • Mix well by gentle inversion or vortexing.

  • Use the working solution immediately and within 24 hours.

Mandatory Visualizations

This compound Signaling Pathway

GR24_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_perception Perception cluster_signaling_complex Signaling Complex cluster_regulation Regulation This compound This compound D14 D14/KAI2 Receptor This compound->D14 Binding & Hydrolysis MAX2 MAX2 (F-box protein) D14->MAX2 Conformational Change & Interaction SCF_Complex SCF Complex MAX2->SCF_Complex Forms SCF-MAX2 SMXL SMXL Repressor Proteins SCF_Complex->SMXL Recruitment Ub Ubiquitin SCF_Complex->Ub Ubiquitination Proteasome 26S Proteasome SMXL->Proteasome Degradation Downstream_Genes Downstream Gene Expression SMXL->Downstream_Genes Repression Proteasome->Downstream_Genes Activation Ub->SMXL

Caption: this compound signaling pathway overview.

Experimental Workflow for this compound Treatment

GR24_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock Solution in DMSO store_stock Aliquot and Store at -80°C prep_stock->store_stock prep_work Prepare Fresh Working Solution (e.g., 1 µM) store_stock->prep_work treat_sample Treat Biological Samples prep_work->treat_sample incubate Incubate under Controlled Conditions treat_sample->incubate observe Observe Phenotype incubate->observe collect_data Collect Quantitative Data observe->collect_data analyze Analyze and Interpret Results collect_data->analyze

Caption: General experimental workflow for this compound treatment.

References

Technical Support Center: Optimizing GR24 Treatment in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GR24, a synthetic strigolactone analog, in soil-based experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to enhance the efficacy and reproducibility of your research.

Troubleshooting Guide

This guide addresses common issues encountered during the application of this compound in soil.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or No Plant Response to this compound Treatment 1. This compound Degradation: this compound can be unstable in aqueous solutions, especially non-protic solvents, leading to loss of activity.[1] 2. Incorrect Concentration: The optimal concentration of this compound is species- and condition-dependent, with effective ranges from 0.1 µM to 100 µM.[2][3][4] 3. Suboptimal Soil Conditions: Soil pH, organic matter content, and microbial activity can affect this compound availability and stability.[5][6][7] 4. Inactive Stereoisomer: Commercial this compound is often a racemic mixture; the biological activity can be dependent on specific stereoisomers.[8][9]1. Fresh Solution Preparation: Always prepare fresh this compound stock solutions and dilute them immediately before application. Dissolve in anhydrous acetone (B3395972) or a similar solvent before diluting in water.[3][8] 2. Dose-Response Experiment: Conduct a dose-response study to determine the optimal this compound concentration for your specific plant species and experimental conditions. 3. Soil Analysis: Characterize your soil's physicochemical properties. Consider using a standardized or artificial soil medium to reduce variability. 4. Use Specific Stereoisomers: If possible, use purified stereoisomers of this compound to target specific signaling pathways (e.g., GR245DS for the strigolactone pathway).[9]
High Variability Between Replicates 1. Uneven this compound Application: Inconsistent application of the this compound solution to the soil can lead to varied plant responses. 2. Soil Heterogeneity: Natural variations in soil composition and microbial communities across replicates can impact results.[10] 3. Inconsistent Environmental Conditions: Fluctuations in light, temperature, and humidity can alter plant responses to this compound.[2][8]1. Standardize Application Method: Use precise application methods like soil drenching with a fixed volume per pot to ensure even distribution.[11] 2. Homogenize Soil: Thoroughly mix your soil substrate before potting to ensure uniformity. For highly sensitive experiments, consider sterilizing the soil to eliminate microbial variables. 3. Control Environment: Conduct experiments in a controlled environment chamber with stable light, temperature, and humidity settings.
Unexpected or Off-Target Effects 1. Karrikin Pathway Activation: Racemic this compound can activate the KAI2-mediated karrikin signaling pathway, which may produce effects unrelated to strigolactone signaling.[2][9] 2. Interaction with Other Phytohormones: Strigolactones can interact with other hormonal pathways, such as auxin and gibberellin signaling.[1][2][8] 3. Abiotic Stress Interaction: The effect of this compound can be modulated by the presence of abiotic stressors like salinity or drought.[12][13][14][15]1. Use of Mutants or Specific Analogs: Employ plant mutants in the D14 or KAI2 signaling pathways to dissect the observed effects. Alternatively, use specific this compound stereoisomers.[2][9] 2. Comprehensive Phenotyping: Analyze multiple physiological and molecular markers to understand the full spectrum of this compound's effects. 3. Characterize Stress Response: When working under stress conditions, carefully document how this compound modulates stress-related parameters.
Difficulty in Replicating Published Results 1. Differences in Experimental Materials: Variations in plant ecotypes, soil sources, and this compound batches can lead to different outcomes. 2. Subtle Differences in Protocol: Minor deviations in experimental protocols, such as watering regime or light intensity, can significantly impact results.[16]1. Detailed Reporting: When publishing, provide detailed information about all materials used. When replicating, try to match the original study's materials as closely as possible. 2. Adherence to Protocols: Follow the described experimental protocol meticulously. If deviations are necessary, document them and consider their potential impact.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used in research? this compound is a synthetic analog of strigolactones, a class of plant hormones that regulate various aspects of plant development, including shoot branching, root architecture, and responses to environmental stimuli.[17] Due to its commercial availability and stability relative to natural strigolactones, this compound is widely used as a tool to study strigolactone signaling and its effects on plants.[17]

2. How should I prepare and store this compound solutions? A common method is to prepare a 10 mM stock solution by dissolving this compound in anhydrous acetone.[3][8] This stock solution should be stored at -20°C in a tightly sealed, light-protected vial. For experiments, the stock solution is diluted to the final desired concentration in water or a nutrient solution immediately before use.[3] It is recommended to prepare fresh dilutions for each experiment to avoid degradation.[8]

3. What is the typical concentration range for this compound application in soil? The effective concentration of this compound can vary widely depending on the plant species, the intended effect, and the soil conditions. Published studies have used concentrations ranging from the nanomolar to the micromolar range, with 1 µM to 25 µM being common for soil applications.[2][3][4] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

4. Can this compound be applied to any type of soil? this compound can be applied to various soil types, but its efficacy can be influenced by soil properties. Factors such as high organic matter content, microbial activity, and pH can affect the stability and availability of this compound to the plant roots.[5][6] For experiments requiring high reproducibility, using a standardized artificial soil mixture or conducting a preliminary soil analysis is recommended.

5. How does this compound interact with abiotic stress in plants? Exogenous application of this compound has been shown to enhance plant tolerance to various abiotic stresses, including salinity, drought, and nutrient deficiency.[3][12][13][14][15] It can mitigate stress-induced oxidative damage by enhancing the activity of antioxidant enzymes, improve water retention, and regulate ion homeostasis.[12][14][15][18] For instance, under salt stress, this compound treatment has been observed to reduce sodium ion accumulation and increase potassium levels in plants.[14][19]

6. What is the difference between racemic this compound and its stereoisomers? Commercially available this compound is typically a racemic mixture of different stereoisomers. These stereoisomers can have different biological activities. For example, the GR245DS enantiomer is primarily perceived by the D14 receptor, which is the main strigolactone receptor. Other enantiomers can interact with the KAI2 receptor, which is involved in the karrikin signaling pathway.[8][9] This dual activity can lead to complex physiological responses. Using specific, purified stereoisomers can help in dissecting the specific signaling pathways involved in a particular response.[9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound treatment.

Table 1: Effect of this compound on Plant Growth Parameters under Stress Conditions

Plant SpeciesStress ConditionThis compound ConcentrationMeasured Parameter% Change vs. Stress ControlReference
Winter WheatDrought10 µMRoot Dry Weight+ (Significant Increase)[18]
Winter WheatDrought10 µMShoot Dry Weight+ (Significant Increase)[18]
Ornamental SunflowerSalinity (150 mM NaCl)0.01 mg L-1Root Fresh Weight-47.27%[20]
Ornamental SunflowerSalinity (150 mM NaCl)0.01 mg L-1Shoot Fresh Weight-44.79%[20]
Rapeseed (Brassica napus)Salinity (100 mM NaCl)0.18 µMSPAD value (Chlorophyll)+ (Significant Increase)[12]

Table 2: Effect of this compound on Biochemical and Physiological Parameters under Salinity Stress

Plant SpeciesThis compound ConcentrationMeasured Parameter% Change vs. Salinity ControlReference
Wheat10 µMProline Content+ (Markedly Increased)[14][15]
Wheat10 µMMalondialdehyde (MDA)- (Reduced)[14][15]
Wheat10 µMHydrogen Peroxide (H2O2)- (Reduced)[14][15]
Wheat10 µMElectrolyte Leakage- (Reduced)[14][15]
Rapeseed (Brassica napus)0.18 µMSuperoxide Dismutase (SOD) Activity+ (Upregulated)[12]
Rapeseed (Brassica napus)0.18 µMPeroxidase (POD) Activity+ (Upregulated)[12]
Ornamental Sunflower0.01 mg L-1SOD Activity+74.42%[21]
Ornamental Sunflower0.01 mg L-1Catalase (CAT) Activity+53.62%[21]

Experimental Protocols

Protocol 1: General Soil Treatment with this compound

Objective: To apply a consistent concentration of this compound to a soil substrate for plant growth experiments.

Materials:

  • This compound

  • Anhydrous acetone

  • Sterile deionized water

  • Homogenized soil substrate

  • Pots or experimental containers

  • Micropipettes and sterile tips

  • Vortex mixer

  • Fume hood

Procedure:

  • Prepare this compound Stock Solution: In a fume hood, dissolve a known weight of this compound in anhydrous acetone to prepare a 10 mM stock solution.[3] For example, dissolve 1 mg of this compound (MW ~335.3 g/mol ) in 298.2 µL of acetone. Mix thoroughly by vortexing. Store in a sealed, amber glass vial at -20°C.

  • Prepare Working Solution: Immediately before use, dilute the stock solution in sterile deionized water to the desired final concentration. For example, to make a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of water. Mix well.

  • Soil Preparation: Fill each pot with a pre-determined and equal amount of the homogenized soil substrate.

  • Application (Soil Drench):

    • Calculate the volume of the working solution needed to bring the soil to field capacity or a standardized moisture level.

    • Slowly and evenly apply the calculated volume of the this compound working solution to the soil surface of each pot in the treatment group.[11]

    • For the control group, apply an equal volume of a mock solution (water with the same final concentration of acetone as the treatment group).

  • Incubation/Planting: Allow the treated soil to equilibrate for a short period (e.g., 1-2 hours) before planting seeds or transferring seedlings.

  • Growth Conditions: Place all pots in a controlled growth environment and maintain consistent watering, light, and temperature conditions throughout the experiment.

Protocol 2: Assessing this compound Efficacy on Plant Growth under Salinity Stress

Objective: To quantify the effect of this compound on plant growth and biomass accumulation under salt stress conditions.

Materials:

  • Seeds or seedlings of the plant of interest

  • Pots with homogenized soil

  • This compound working solution and mock solution (from Protocol 1)

  • Sodium chloride (NaCl) solution (e.g., 1 M stock)

  • Ruler and calipers

  • Drying oven

  • Analytical balance

Procedure:

  • Plant Germination and Growth: Germinate seeds or grow seedlings in pots under optimal conditions until they reach a suitable developmental stage (e.g., 2-3 leaf stage).

  • This compound Pre-treatment: Apply this compound or mock solution to the soil as described in Protocol 1. Allow the plants to grow for a specified period (e.g., 3-7 days) with the this compound treatment.

  • Induction of Salinity Stress:

    • Prepare a NaCl solution of the desired concentration (e.g., 150 mM).

    • Apply the NaCl solution to both the this compound-treated and mock-treated pots. Apply an equal volume of water to the non-stressed control groups.

  • Data Collection: After a defined period of stress (e.g., 7-14 days), harvest the plants.

    • Morphological Parameters: Measure shoot height, root length, and leaf area.

    • Biomass Measurement: Separate the shoots and roots. Gently wash the roots to remove soil. Place the separated plant parts in labeled paper bags and dry in an oven at 65-70°C for at least 72 hours, or until a constant weight is achieved.[18] Record the shoot and root dry weights using an analytical balance.

  • Data Analysis: Compare the growth parameters and biomass between the different treatment groups (Control, this compound only, Salt only, Salt + this compound) using appropriate statistical tests (e.g., ANOVA).

Visualizations

Signaling Pathway

GR24_Signaling_Pathway cluster_extracellular Extracellular/Soil cluster_cytoplasm Cytoplasm This compound This compound D14 D14 Receptor This compound->D14 Binding & Hydrolysis MAX2 MAX2 (F-box protein) D14->MAX2 Conformational change recruits MAX2 SMXL SMXL Proteins (Repressors) D14->SMXL Interaction SCF_Complex SCF Complex MAX2->SMXL Interaction Proteasome 26S Proteasome SMXL->Proteasome Ubiquitination & Degradation Target_Genes Target Gene Expression SMXL->Target_Genes Repression Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment Application cluster_growth Phase 3: Growth and Stress Induction cluster_analysis Phase 4: Data Collection and Analysis A Prepare 10 mM this compound Stock in Acetone D Prepare Working Solutions (this compound and Mock) A->D B Homogenize Soil Substrate C Potting B->C E Soil Drench Application C->E D->E F Planting/Seedling Transfer E->F G Growth in Controlled Environment F->G H Stress Application (e.g., Salinity) G->H I Harvest Plants H->I J Measure Morphological Parameters I->J K Determine Dry Biomass I->K L Biochemical Assays (e.g., Enzyme Activity) I->L M Statistical Analysis J->M K->M L->M

References

Technical Support Center: Overcoming GR24 Resistance in Parasitic Weeds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GR24 and parasitic weeds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in parasitic weed research?

A1: this compound is a synthetic analog of strigolactones, a class of plant hormones.[1][2] In nature, parasitic plants like Striga and Orobanche use strigolactones released from host plant roots as a signal to germinate.[1][3] this compound mimics this natural signal, making it an invaluable tool for laboratory studies on parasitic weed germination and for developing control strategies like "suicidal germination," where parasite seeds are induced to germinate in the absence of a host.[2][4]

Q2: What are the typical concentrations of this compound used for germination assays?

A2: The effective concentration of this compound can vary depending on the parasitic weed species and experimental conditions. Generally, concentrations ranging from 10⁻⁶ M to 10⁻¹⁵ M are used.[5] For example, high germination rates for Phelipanche ramosa have been observed with this compound concentrations from 10⁻¹⁵ to 10⁻⁶ mol L⁻¹.[5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: What are the known mechanisms of resistance to this compound in parasitic weeds?

A3: Resistance to this compound, or more broadly, to strigolactones, can manifest in several ways:

  • Host-Related Resistance:

    • Reduced Strigolactone Production: Some resistant host plant varieties produce lower amounts of strigolactones, thus failing to trigger germination of the parasite.[6] The tomato mutant SL-ORT1, for instance, exhibits resistance to Phelipanche and Orobanche species due to reduced strigolactone levels.[6]

    • Production of Germination Inhibitors: Host plants may produce compounds that inhibit parasitic seed germination.[5]

  • Parasite-Related Resistance:

    • Altered Sensitivity: Parasitic weed populations can evolve to have a decreased sensitivity to germination stimulants like this compound. This can be due to prolonged preconditioning periods which may induce secondary dormancy.[7]

    • Receptor Modification: Variations in the strigolactone receptors within the parasitic weed seeds can lead to differential recognition and response to specific strigolactone analogs.[8]

Q4: Can this compound affect non-target organisms?

A4: Yes, this compound can influence other organisms in the rhizosphere. It has been shown to stimulate the growth and metabolism of arbuscular mycorrhizal fungi.[1] Additionally, some studies have reported that this compound can inhibit the growth of certain phytopathogenic fungi.[9][10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no germination of parasitic weed seeds with this compound treatment. 1. Improper Seed Conditioning: Seeds may not have been adequately preconditioned to become responsive to germination stimulants.- Ensure seeds are preconditioned under optimal temperature and moisture conditions for the specific species. For example, Orobanche cumana requires preconditioning at 21°C, while Striga hermonthica needs 30°C.[7]
2. Suboptimal this compound Concentration: The concentration of this compound may be too low or too high, leading to inhibition.- Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 10⁻¹² M to 10⁻⁶ M) to determine the optimal concentration.[5][11]
3. Seed Viability Issues: The parasitic weed seeds may have low viability.- Test seed viability using a tetrazolium salt (e.g., MTT or TTC) assay.[5]
4. Presence of Germination Inhibitors: The experimental setup (e.g., contaminated water, media) might contain germination inhibitors.- Use high-purity water and sterile equipment. Consider testing for the presence of known inhibitors like abscisic acid (ABA).[5]
Inconsistent germination rates across replicates. 1. Uneven Application of this compound: The this compound solution may not have been uniformly distributed among the seeds.- Ensure thorough mixing of the this compound solution with the seeds. For plate-based assays, ensure each well receives the same volume and concentration.
2. Variability in Seed Batch: The parasitic weed seeds may come from a genetically diverse population with varying germination responses.- Use seeds from a single, well-characterized batch. If possible, use seeds from a single plant to minimize genetic variability.
3. Environmental Fluctuations: Inconsistent temperature, light, or humidity during incubation can affect germination.- Maintain a stable and controlled environment throughout the experiment. Incubate plates in the dark, as light can inhibit the germination of some parasitic weeds.[5]
Host plants show resistance even after this compound application. 1. Post-Germination Resistance Mechanisms: The host plant may have resistance mechanisms that act after the parasite has germinated, such as mechanical barriers or the production of toxic compounds.[12][13]- Investigate post-attachment resistance by observing the host-parasite interaction at the cellular level. This could involve microscopy to check for haustorium formation and host cell responses.[13]
2. This compound Degradation: this compound may degrade in the soil or experimental medium before it can effectively stimulate germination.- Consider the stability of this compound under your experimental conditions. Newer, more stable strigolactone analogs are being developed and could be considered.[2]

Quantitative Data Summary

Table 1: Half-maximal effective concentration (EC₅₀) of this compound and its analogs for germination of various parasitic weed species.

Compound Parasitic Weed Species EC₅₀ (M) Reference
(+)-GR24Orobanche cumana5.1 x 10⁻⁸[14][15]
rac-GR24Orobanche cumana5.3 x 10⁻⁸[14][15]
7Brthis compoundOrobanche cumana2.3 x 10⁻⁸[15]
7Fthis compoundOrobanche cumana0.97 x 10⁻⁸[15]
This compoundPhelipanche ramosa4.0 x 10⁻⁹[11]

Experimental Protocols

Protocol 1: Parasitic Weed Seed Germination Assay

This protocol is a standard method for assessing the germination of parasitic weed seeds in response to this compound.

Materials:

  • Parasitic weed seeds (Striga spp., Orobanche spp., etc.)

  • This compound stock solution (e.g., 1 mM in acetone)

  • Sterile distilled water

  • 96-well microplates or petri dishes

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Seed Sterilization:

    • Surface sterilize seeds by immersing them in a 1% sodium hypochlorite (B82951) solution for 5-8 minutes, followed by a brief rinse in 75% ethanol (B145695) for 1 minute.[14]

    • Rinse the seeds five times with sterile distilled water.[14]

    • Allow the seeds to air dry in a sterile environment.

  • Seed Conditioning (Preconditioning):

    • Place a known number of sterilized seeds on a glass fiber filter paper moistened with sterile water in a petri dish or directly into the wells of a 96-well plate.

    • Incubate the seeds in the dark at a species-specific optimal temperature (e.g., 21°C for O. cumana, 30°C for S. hermonthica) for 7-14 days.[7] This step is crucial to break dormancy and make the seeds responsive to germination stimulants.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in sterile water from the stock solution to achieve the desired final concentrations (e.g., 10⁻¹² M to 10⁻⁶ M).

    • Apply the this compound solutions to the conditioned seeds. Include a negative control (sterile water) and a positive control (a known effective concentration of this compound).

    • Incubate the treated seeds in the dark at the optimal germination temperature for 4-7 days.[16]

  • Germination Scoring:

    • Count the number of germinated seeds (radicle protrusion) under a binocular microscope.

    • Alternatively, use a colorimetric method with a tetrazolium salt like MTT to quantify metabolic activity as an indicator of germination.[5]

Protocol 2: Troubleshooting with a Viability Assay (MTT Staining)

This protocol helps determine if low germination is due to poor seed viability.

Materials:

  • Conditioned and this compound-treated seeds (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL in phosphate (B84403) buffer)

  • Solubilization solution (e.g., acidified isopropanol)

  • Spectrophotometer

Procedure:

  • Following the this compound treatment period in the germination assay, add MTT solution to each well.[5]

  • Incubate in the dark for 24 hours.[5]

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals formed by viable, metabolically active seeds.[5]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer. The absorbance is proportional to the number of viable seeds.[5]

Visualizations

GR24_Signaling_Pathway cluster_Perception Signal Perception cluster_Signaling_Cascade Downstream Signaling This compound This compound (Strigolactone analog) Receptor α/β-hydrolase Receptor (e.g., ShHTL7) This compound->Receptor Binds to F_box F-box protein (MAX2/D3) Receptor->F_box Activates SMAX1 SMAX1/D53 Repressor F_box->SMAX1 Targets for degradation Downstream_Genes Downstream Gene Expression (e.g., Germination-related genes) F_box->Downstream_Genes Promotes Ubiquitination Ubiquitination & Degradation SMAX1->Ubiquitination SMAX1->Downstream_Genes Represses

Caption: Simplified this compound signaling pathway in parasitic weeds.

Experimental_Workflow start Start sterilization Seed Sterilization (Bleach, Ethanol) start->sterilization conditioning Seed Conditioning (Moisture, Temp, Dark) sterilization->conditioning treatment This compound Treatment (Dose-response) conditioning->treatment incubation Incubation (Dark, Optimal Temp) treatment->incubation scoring Germination Scoring incubation->scoring troubleshooting Troubleshooting (e.g., Viability Assay) scoring->troubleshooting Low/No Germination analysis Data Analysis scoring->analysis troubleshooting->analysis end End analysis->end

Caption: Experimental workflow for a parasitic weed germination assay.

Resistance_Mechanisms cluster_Host Host Plant Resistance cluster_Parasite Parasite Resistance Low_SL Low Strigolactone Production Inhibitors Production of Inhibitors Sensitivity Decreased Sensitivity Receptor_Mod Receptor Modification Resistance Resistance to this compound Resistance->Low_SL Resistance->Inhibitors Resistance->Sensitivity Resistance->Receptor_Mod

Caption: Logical relationships of this compound resistance mechanisms.

References

GR24 Anti-Cancer Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing GR24 in anti-cancer studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cancer research?

A1: this compound is a synthetic analog of strigolactones, a class of plant hormones that regulate plant development.[1][2] Due to its ready availability and stability compared to some natural strigolactones, it serves as a model compound for research.[1] Its role in cancer research is centered on its promising anti-cancer properties, which include inhibiting angiogenesis (the formation of new blood vessels that tumors need to grow), as well as its anti-inflammatory and antioxidant effects.[1][2]

Q2: What is a typical starting dosage for in vitro studies with this compound?

A2: The effective dosage of this compound can vary significantly depending on the cancer cell line. Published studies show a wide range, from low micromolar (µM) concentrations to higher doses. For example, IC50 values (the concentration required to inhibit the growth of 50% of cells) have been reported as 17.2 µM for MDA-MB-436 breast cancer cells and up to 60 µM for A172 glioblastoma cells after a 48-hour incubation.[1] It is recommended to perform a dose-response curve starting from a low concentration (e.g., 1 µM) up to 100 µM to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store a this compound stock solution?

A3: this compound is typically dissolved in an anhydrous solvent like acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[3] It is crucial to use an anhydrous solvent as this compound can be unstable in aqueous solutions over time.[4][5] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use.

Q4: What are the known signaling pathways affected by this compound in cancer cells?

A4: this compound has been shown to modulate several key signaling pathways. One of the well-documented pathways is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][6] this compound treatment can lead to the increased expression of Nrf2 and its downstream antioxidant genes, such as Heme Oxygenase-1 (HO-1) and NADPH-quinone Oxidoreductase-1 (NQO1), which help protect cells from oxidative stress.[1][6]

Quantitative Data Summary

The following tables summarize the effective dosages of this compound across various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 Concentration
A172Glioblastoma48 hours60 µM[1]
U87Glioblastoma48 hours26 µM[1]
MDA-MB-436Breast Cancer10 days17.2 µM[1]
MDA-MB-231Breast Cancer10 days18.8 µM[1]
MCF-7Breast Cancer10 days18.8 µM[1]

Experimental Protocols

Protocol: Determining this compound IC50 using a Cell Viability Assay (MTT Assay)

This protocol provides a standard methodology to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Anhydrous DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0 µM (vehicle control) to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations (or vehicle control). Include at least triplicate wells for each condition.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the cell viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

Visualized Workflows and Pathways

Experimental Workflow for this compound Dosage Determination

G cluster_0 Phase 1: Cell Culture Preparation cluster_1 Phase 2: this compound Treatment cluster_2 Phase 3: Viability Assessment cluster_3 Phase 4: Data Analysis start Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24h for Cell Adhesion start->incubate1 prepare Prepare Serial Dilutions of this compound incubate1->prepare treat Treat Cells with this compound Concentrations prepare->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance at 570nm solubilize->read analyze Calculate % Viability vs. Control read->analyze plot Plot Dose-Response Curve analyze->plot ic50 Determine IC50 Value plot->ic50 G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Cell Cancer Cell This compound->Cell Enters Cell Keap1 Keap1 Cell->Keap1 This compound induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Bound in normal state Keap1->Nrf2 Releases Ub Ubiquitin (Degradation) Nrf2->Ub Leads to Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Response Enhanced Antioxidant Response & Cell Protection Genes->Response G cluster_reagent Reagent Integrity cluster_protocol Experimental Protocol cluster_controls Controls & Variables start Inconsistent or No Anti-Cancer Effect check_this compound Is this compound stock solution old or improperly stored? start->check_this compound prep_fresh Prepare fresh this compound stock in anhydrous DMSO. check_this compound->prep_fresh Yes check_dose Was a dose-response curve performed? check_this compound->check_dose No end_node Re-evaluate Results prep_fresh->end_node run_dose Run broad dose-response (0.1-100 µM). check_dose->run_dose No check_time Was incubation time sufficient? check_dose->check_time Yes run_dose->end_node run_time Run time-course (24, 48, 72h). check_time->run_time No check_solvent Is the solvent (DMSO) concentration >0.5%? check_time->check_solvent Yes run_time->end_node adjust_solvent Adjust dilutions to lower final solvent concentration. check_solvent->adjust_solvent Yes check_cell_line Is the cell line known to be resistant? check_solvent->check_cell_line No adjust_solvent->end_node use_pos_control Use a known sensitive cell line as a positive control. check_cell_line->use_pos_control Possibly check_cell_line->end_node No use_pos_control->end_node

References

challenges in synthesizing different stereoisomers of GR24

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of GR24 stereoisomers. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of these complex molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound stereoisomers, providing potential causes and solutions.

Problem Potential Cause Suggested Solution
Low yield of the desired this compound stereoisomer Incomplete reaction during the coupling of the ABC-ring and D-ring fragments.- Ensure anhydrous reaction conditions as strigolactones are sensitive to moisture.[1] - Optimize the reaction time and temperature. Prolonged reaction times or high temperatures can lead to degradation. - Use a more reactive D-ring precursor, such as a chlorobutenolide instead of a bromobutenolide, which can improve coupling efficiency.[2]
Degradation of the this compound product during workup or purification.- Avoid basic conditions during workup as the enol ether linkage is susceptible to cleavage.[1] - Use a minimally acidic mobile phase (e.g., containing 0.5% acetic acid) during silica (B1680970) gel chromatography.[3] - Minimize exposure to light, as this compound and its analogs can be light-sensitive.[4]
Poor diastereoselectivity in the coupling reaction The coupling of a racemic ABC-fragment with a racemic D-ring inherently produces a mixture of diastereomers.- To obtain a specific diastereomer, start with an enantiopure ABC-fragment or an enantiopure D-ring.[5] - If using racemic starting materials, the resulting diastereomers will need to be separated chromatographically.[5][6]
Difficulty in separating this compound diastereomers Diastereomers of this compound can have very similar polarities, making separation by standard column chromatography challenging.- Utilize flash chromatography with a carefully optimized solvent system.[5] - For analytical and semi-preparative separation, chiral High-Performance Liquid Chromatography (HPLC) is a highly effective method.[7] - Chiral polymeric surfactant capillary electrophoresis (CPSCE) has also been shown to provide baseline separation of all four enantiomers.[8]
Epimerization at C2' during synthesis The stereocenter at the C2' position of the D-ring can be susceptible to epimerization, especially under basic or harsh reaction conditions.- Carefully control the reaction temperature and time during the synthesis, particularly in steps involving basic reagents.[5] - Epimerization can sometimes occur during peptide synthesis, and similar principles of using non-coordinating bases or optimizing coupling reagents might be applicable to minimize this side reaction in this compound synthesis.[9][10]
Inconsistent biological activity of synthesized this compound The presence of undesired stereoisomers can lead to varied biological responses, as different stereoisomers can have significantly different activities.[5]- Confirm the stereochemical purity of the synthesized this compound using chiral HPLC or other suitable analytical techniques.[7][8] - Racemic mixtures should be used with caution as they can activate responses not specific to naturally occurring strigolactones.[7]
Degradation of this compound in stock solutions.- Prepare stock solutions in a suitable solvent like DMSO and store them properly. Studies have shown that this compound can degrade over time in certain solvents.[11] - Avoid repeated freeze-thaw cycles of stock solutions.[11]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for obtaining specific stereoisomers of this compound?

A1: There are two primary approaches for the asymmetric synthesis of this compound stereoisomers:

  • Resolution of a racemic mixture: This involves synthesizing a racemic or diastereomeric mixture of this compound and then separating the desired stereoisomers using techniques like chiral HPLC or chiral capillary electrophoresis.[5][7][8]

  • Asymmetric synthesis: This strategy employs a chiral starting material or a chiral catalyst to introduce stereochemistry early in the synthetic sequence. This can involve using an enantiopure ABC-fragment or an enantiopure D-ring precursor.[5] A second-generation enantioselective synthesis of (+)-GR24 has been developed to circumvent the need for ozonolysis, which may not be suitable for large-scale reactions.[11]

Q2: How can I confirm the absolute configuration of my synthesized this compound stereoisomer?

A2: The absolute configuration of this compound stereoisomers can be determined using a combination of techniques. High-resolution nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are powerful methods for unambiguous structure elucidation.[5][8] Chiral HPLC analysis by comparing the retention time with a known standard can also be used for confirmation.

Q3: Which stereoisomer of this compound is the most biologically active?

A3: The biological activity of this compound stereoisomers is highly dependent on the specific biological process and the plant species being studied. For seed germination of parasitic weeds like Striga hermonthica and Orobanche crenata, the stereoisomer with the natural strigol (B1235375) configuration, (+)-GR24, is generally the most active.[5] However, for other processes or in different species, other stereoisomers may exhibit significant activity. For instance, in Arabidopsis, different stereoisomers can signal through different receptor proteins to induce varied physiological responses.[7]

Q4: What is the stability of this compound in different solvents and conditions?

A4: this compound is known to be unstable under certain conditions. The enol ether bridge is particularly susceptible to cleavage by nucleophiles, including water, especially at a pH greater than 7.[1] Studies have investigated the stability of this compound in various solvents and have pointed to DMSO as a suitable solvent for preparing stock solutions.[11] It is also advisable to protect this compound solutions from light to prevent degradation.[4]

Experimental Protocols

Protocol 1: Synthesis of the Tricyclic Lactone (ABC-Ring) from 1-Indanone (B140024)

This protocol describes a common method for the synthesis of the ABC-ring fragment of this compound starting from 1-indanone.[6][12]

  • Condensation: React 1-indanone with glyoxylic acid in the presence of concentrated hydrochloric acid in tetrahydrofuran (B95107) (THF).

  • Reduction: The resulting product is then reduced. The specific reducing agent and conditions can vary, but this step is crucial for establishing the stereochemistry of the B/C ring junction.

  • Lactonization: Acid-catalyzed lactonization of the reduced product yields the tricyclic lactone (ABC-ring).

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Coupling of the ABC-Ring and D-Ring to form this compound

This protocol outlines the final steps to assemble the this compound molecule.[3][5]

  • Formylation: The tricyclic lactone (ABC-ring) is formylated using a base like potassium tert-butoxide and a formylating agent such as methyl formate (B1220265) in an anhydrous solvent like THF at 0°C.

  • Coupling: The formylated intermediate is then coupled with a suitable D-ring precursor, typically a bromobutenolide or chlorobutenolide, in the presence of a base. The reaction is usually stirred overnight.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification and Separation: The crude product, which is a mixture of diastereomers if racemic starting materials were used, is purified and the diastereomers are separated by flash column chromatography on silica gel.

Quantitative Data

The following table summarizes typical yields and stereoselectivity reported for different synthetic approaches to this compound stereoisomers.

Synthetic Approach Key Step Yield (%) Enantiomeric Excess (ee%) Diastereomeric Ratio (dr) Reference
Asymmetric Synthesis (Route 1)Coupling of enantiopure ABC-fragment with racemic D-ring59-60 (total isolated)>98N/A (diastereomers separated)[5]
Second Generation Enantioselective SynthesisNoyori asymmetric transfer hydrogenation for kinetic resolution86 (for ABC-ring)up to 99N/A[11]
Synthesis of Halogenated AnalogsSynthesis of (+)-7-bromo-GR24 and (+)-7-fluoro-GR2435 (for (+)-GR24)N/AN/A[3]

Visualizations

Synthetic Strategies for this compound Stereoisomers

G Synthetic Routes to this compound Stereoisomers cluster_0 Asymmetric Synthesis cluster_1 Resolution of Racemates Enantiopure ABC-fragment Enantiopure ABC-fragment Coupling_A Coupling Enantiopure ABC-fragment->Coupling_A Racemic D-ring Racemic D-ring Racemic D-ring->Coupling_A Diastereomeric Mixture A Diastereomeric Mixture A Coupling_A->Diastereomeric Mixture A Separation_A Chromatographic Separation Diastereomeric Mixture A->Separation_A Stereoisomer 1 Stereoisomer 1 Separation_A->Stereoisomer 1 Stereoisomer 2 Stereoisomer 2 Separation_A->Stereoisomer 2 Racemic ABC-fragment Racemic ABC-fragment Coupling_B Coupling Racemic ABC-fragment->Coupling_B Racemic D-ring_B Racemic D-ring_B Racemic D-ring_B->Coupling_B Diastereomeric Mixture B Diastereomeric Mixture B Coupling_B->Diastereomeric Mixture B Chiral HPLC/CE Chiral Separation Diastereomeric Mixture B->Chiral HPLC/CE Stereoisomer 3 Stereoisomer 3 Chiral HPLC/CE->Stereoisomer 3 Stereoisomer 4 Stereoisomer 4 Chiral HPLC/CE->Stereoisomer 4 Other Stereoisomers Other Stereoisomers Chiral HPLC/CE->Other Stereoisomers

Caption: Overview of major synthetic strategies for obtaining different this compound stereoisomers.

Experimental Workflow for this compound Synthesis

G General Experimental Workflow for this compound Synthesis Start Start ABC_synthesis Synthesis of ABC-ring fragment Start->ABC_synthesis D_synthesis Synthesis of D-ring fragment Start->D_synthesis Coupling Coupling of ABC and D rings ABC_synthesis->Coupling D_synthesis->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization Final_Product Pure this compound Stereoisomer(s) Purification->Final_Product if single stereoisomer is formed Chiral_Separation Chiral Separation (if necessary) Characterization->Chiral_Separation Chiral_Separation->Final_Product

Caption: A generalized workflow for the chemical synthesis of this compound stereoisomers.

Troubleshooting Logic for Low Yield

G Troubleshooting Logic for Low Yield in this compound Synthesis Low_Yield Low Yield of Desired Product Check_Starting_Materials Verify Purity and Reactivity of Starting Materials Low_Yield->Check_Starting_Materials Check_Reaction_Conditions Review Reaction Conditions (Temperature, Time, Solvent) Low_Yield->Check_Reaction_Conditions Incomplete_Reaction Incomplete Coupling Reaction? Check_Reaction_Conditions->Incomplete_Reaction Degradation Product Degradation? Check_Reaction_Conditions->Degradation Incomplete_Reaction->Degradation No Optimize_Coupling Optimize Coupling: - Anhydrous conditions - Adjust time/temp - Use more reactive D-ring Incomplete_Reaction->Optimize_Coupling Yes Optimize_Workup Optimize Workup/Purification: - Avoid basic conditions - Use acidic mobile phase - Protect from light Degradation->Optimize_Workup Yes Solution_Found Yield Improved Optimize_Coupling->Solution_Found Optimize_Workup->Solution_Found

Caption: A decision tree to troubleshoot and address low product yields in this compound synthesis.

References

Technical Support Center: Enhancing the Bioavailability of GR24 in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving the synthetic strigolactone analog, GR24.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving this compound?

A1: this compound is typically dissolved in anhydrous acetone (B3395972) to prepare a stock solution.[1] For experimental treatments, this stock solution is often diluted in aqueous solutions, sometimes containing ethanol (B145695) or polyethylene (B3416737) glycol (PEG) to aid in application and absorption.[2]

Q2: How should I store my this compound stock solution?

A2: this compound stock solutions should be prepared fresh on the day of the experiment if possible.[2] If advance preparation is necessary, store the solutions at -20°C in a freezer.[2] Note that solutions with 50% ethanol will not freeze at this temperature.[2]

Q3: My this compound solution seems to be degrading. What factors affect its stability?

A3: The stability of this compound is influenced by several factors. It is unstable in the presence of nucleophiles, such as phosphate (B84403).[3] High concentrations of phosphate (> 0.5 M), alkaline pH, and temperatures above 35°C can increase its decomposition.[3] It is recommended to use aqueous solutions of this compound within 24 hours of preparation.[3] Avoid using Tris-HCl and HEPES buffers, as they can also affect stability.[3]

Q4: I am observing inconsistent results in my plant experiments. What could be the cause?

A4: Inconsistent results can arise from several sources. Firstly, the method of this compound application (e.g., foliar spray vs. irrigation) can lead to different physiological responses.[4][5][6] Secondly, the concentration of this compound is critical; low concentrations may stimulate growth, while high concentrations can be toxic.[7][8] Finally, ensure that all experimental conditions, including light and growth media, are consistent, as these can interact with this compound signaling.[1]

Q5: Can this compound activate signaling pathways other than the strigolactone pathway?

A5: Yes, racemic this compound contains two enantiomers. One enantiomer, (+)-GR24, is perceived by the D14 strigolactone receptor. The other, (–)-GR24, is perceived by the KAI2 receptor, which is part of the karrikin signaling pathway.[1] This can lead to a broader range of physiological responses than those mediated by strigolactones alone.[3] To study specific strigolactone effects, it is advisable to use purified stereoisomers or mutant plants deficient in one of the signaling pathways.[3][9]

Troubleshooting Guides

Problem 1: Low Efficacy of this compound Treatment in Soil-Based Experiments

Possible Cause Troubleshooting Step
Rapid Degradation in Soil Strigolactones can degrade rapidly in soil, with a half-life of a few hours, potentially due to microbial metabolism.[3] Consider using more stable analogs or a formulation designed for soil application, such as granular or emulsifiable concentrate (EC) formulations.[10][11]
Poor Bioavailability The formulation of this compound can significantly impact its effectiveness. EC formulations have shown better activity and stability in some studies.[10] Encapsulation or formulation with adjuvants may improve soil penetration and stability.
Incorrect Application Method For soil-based applications, drenching the soil with the this compound solution may be more effective than foliar application to target root-level processes.

Problem 2: Unexpected Phenotypes or Off-Target Effects

Possible Cause Troubleshooting Step
Activation of Karrikin Pathway Racemic this compound activates both strigolactone and karrikin signaling pathways.[1][3] Use purified (+)-GR24 (this compound^5DS) to specifically target the strigolactone pathway.[9]
Hormonal Crosstalk Strigolactones interact with other plant hormones, particularly auxin and ethylene, which can influence root development and other processes.[12] Analyze the expression of auxin-related genes or use auxin transport inhibitors to dissect the signaling interactions.[8][13]
Concentration-Dependent Effects The effect of this compound on processes like primary root growth is concentration-dependent. Low concentrations can be stimulatory, while high concentrations can be inhibitory or toxic.[7][8] Perform a dose-response curve to determine the optimal concentration for your specific experiment.

Data Presentation

Table 1: Effects of this compound Application Method on Wheat Under Drought Stress

Parameter Application via Residual Irrigation Water Foliar Application Reference
Stomatal Limitation Reduced, close to unstressed control valuesLess pronounced reduction[5]
Leaf Water Potential Less negative than mock-treatedMore pronounced improvement (less negative)[5]
Root Dry Weight Greater increaseSmaller increase[5][6]
Shoot Dry Weight Greater increaseSmaller increase[5][6]
Antioxidant Enzyme Activities Significantly enhanced at all concentrationsSignificant enhancement only at higher concentrations[6]

Table 2: Concentration-Dependent Effects of this compound on Photosynthesis in Artemisia annua

This compound Concentration Net Photosynthetic Rate (% increase) Stomatal Conductance (% increase) Internal CO2 Concentration (% increase) Total Chlorophyll Content (% increase) Reference
4 µM30.67%26.55%21.65%30.52%[14][15]

Experimental Protocols

Protocol 1: Preparation and Application of this compound for Pea Bud Treatment

Objective: To prepare and apply this compound solutions for direct application to pea buds to study its effects on branching.

Materials:

  • This compound

  • Acetone (analytical grade)

  • Ethanol (100%)

  • Polyethylene glycol 1450 (PEG1450)

  • MilliQ water

  • Pipettes and tips

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1mM this compound stock solution in 100% acetone.[2]

    • Prepare an 8% PEG1450 solution in 50% ethanol.[2]

  • Prepare Treatment Solutions:

    • Prepare treatment solutions on ice on the day of the experiment.[2]

    • For a typical treatment solution, combine the 8% PEG1450 solution, this compound stock solution, and additional solvents (e.g., 50% ethanol, acetone) to achieve the desired final this compound concentration. A control solution should be prepared containing the same solvent concentrations without this compound.[2]

  • Application:

    • Keep the prepared solutions on ice during transport to the glasshouse or growth chamber.[2]

    • Apply a small volume (typically 10 µL) of the treatment or control solution directly to each axillary bud.[2]

  • Observation:

    • Monitor bud outgrowth and shoot branching over the desired experimental period.

Protocol 2: Quantification of this compound in Plant Tissues by LC-MS

Objective: To extract and quantify this compound from plant root exudates or tissues.

Materials:

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • C18 solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • Milli-Q water

  • Internal standard (e.g., a stable isotope-labeled this compound analog if available)

  • Plant tissue or root exudate samples

Procedure:

  • Sample Collection:

    • For root exudates, grow plants hydroponically and collect the nutrient solution.[16] To enhance strigolactone production, plants can be grown under phosphate-deficient conditions.[16][17]

  • Extraction:

    • Spike the sample with an internal standard to correct for extraction losses.[16]

    • Condition a C18 SPE column with methanol followed by Milli-Q water.[16]

    • Load the sample onto the SPE column.

    • Wash the column to remove interfering compounds.

    • Elute the strigolactones with an appropriate solvent (e.g., acetone or ethyl acetate).

  • Quantification:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

    • Analyze the sample using an LC-MS system equipped with a suitable column and a gradient elution program.

    • Quantify this compound based on the peak area relative to the internal standard.[16]

Visualizations

GR24_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound rac-GR24 D14 D14 Receptor (SL Pathway) This compound->D14 (+)-GR24 KAI2 KAI2 Receptor (Karrikin Pathway) This compound->KAI2 (-)-GR24 MAX2 MAX2 (F-box protein) D14->MAX2 Forms complex KAI2->MAX2 Forms complex SMXL SMXL Proteins (Repressors) MAX2->SMXL Targets Degradation Ubiquitination & Degradation SMXL->Degradation Leads to GeneExpression Target Gene Expression SMXL->GeneExpression Represses Degradation->GeneExpression Allows PhysiologicalResponse Physiological Response GeneExpression->PhysiologicalResponse

Caption: this compound signaling through D14 and KAI2 receptors.

GR24_Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase cluster_results Results & Interpretation A Prepare 1mM this compound Stock in Acetone B Prepare Dilutions (e.g., in 50% EtOH + PEG) A->B E Apply this compound Solution to Biological System B->E C Prepare Control (Solvent Only) C->E D Select Application Method (Foliar, Irrigation, etc.) D->E F Incubate under Controlled Conditions E->F G Phenotypic Analysis (e.g., Branching, Root Length) F->G H Physiological Measurement (e.g., Photosynthesis) F->H I Molecular Analysis (e.g., Gene Expression, LC-MS) F->I J Data Collection & Statistical Analysis G->J H->J I->J K Compare Treatment to Control J->K L Interpret Results in Context of Bioavailability & Stability K->L

Caption: General experimental workflow for this compound application.

References

Technical Support Center: Troubleshooting Inconsistent Results in GR24 Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during GR24 bioassays. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to specific problems to help ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioassays?

A1: this compound is a synthetic analog of strigolactones, a class of plant hormones that regulate various aspects of plant growth and development, including seed germination, shoot branching, and root architecture.[1] Due to its stability and commercial availability, this compound is widely used as a standard compound in research to study strigolactone perception and signaling pathways.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically dissolved in acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C for up to one month or at -80°C for up to six months in sealed containers, protected from light and moisture.[2] Repeated freeze-thaw cycles should be avoided by preparing aliquots.

Q3: What are the key components of the strigolactone signaling pathway that this compound activates?

A3: The core of the strigolactone signaling pathway involves the DWARF14 (D14) receptor, an α/β-hydrolase that perceives this compound. Upon binding, D14 interacts with the F-box protein MORE AXILLARY GROWTH 2 (MAX2) (also known as DWARF3 or D3 in other species). This leads to the recruitment of SUPPRESSOR OF MAX2 1-LIKE (SMXL) proteins (such as D53 in rice), which are transcriptional repressors. The formation of this complex targets the SMXL proteins for ubiquitination and subsequent degradation by the 26S proteasome, thereby activating downstream gene expression.[3]

Q4: What are the different stereoisomers of this compound and do they matter for my bioassay?

A4: Commercially available this compound is a racemic mixture of two pairs of enantiomers. These stereoisomers can have different biological activities because they are perceived by different receptors. For instance, the (+)-GR24 (this compound^5DS) enantiomer is primarily perceived by the D14 receptor, mediating canonical strigolactone responses, while the (-)-GR24 (this compound^ent-5DS) enantiomer can be perceived by the karrikin receptor KAI2, which is involved in seed germination and seedling development.[2] Using a racemic mixture can therefore activate two different signaling pathways, which could lead to complex or inconsistent results depending on the bioassay. For assays requiring high specificity, the use of purified stereoisomers is recommended.

Troubleshooting Inconsistent Bioassay Results

High variability in this compound bioassays can arise from a range of factors, from chemical preparation to the handling of biological materials. This guide provides a structured approach to identifying and resolving common issues.

Issue 1: High Variability Between Replicates

Possible Causes & Solutions

CauseSolution
Inaccurate Pipetting Ensure pipettes are properly calibrated. Use consistent pipetting techniques, such as consistent speed and avoiding air bubbles.
Uneven Seed Distribution Ensure a homogenous seed suspension before and during plating. Space seeds evenly on the growth medium.
Inadequate Reagent Mixing Gently swirl or tap plates after adding this compound solutions to ensure even distribution in the media.
Edge Effects in Multi-well Plates Wells on the perimeter of a plate are more susceptible to evaporation and temperature fluctuations. Avoid using outer wells for critical samples; instead, fill them with a buffer or sterile medium.
Inconsistent Environmental Conditions Ensure uniform light intensity and temperature across all plates. Rotate the position of plates within the growth chamber or incubator.
Issue 2: Lower Than Expected or No Response to this compound

Possible Causes & Solutions

CauseSolution
Degraded this compound Stock Solution Prepare fresh stock solutions from a high-quality source. Store aliquots at -80°C to minimize degradation from freeze-thaw cycles. Protect solutions from light.
Incorrect this compound Concentration Verify calculations for serial dilutions. Use calibrated pipettes for accurate measurements.
Suboptimal Bioassay Conditions Ensure that the pH, temperature, and light conditions are optimal for the specific bioassay and plant species being used. For example, the stability and effectiveness of this compound can be influenced by pH and temperature.[2]
Insensitive Plant Genotype or Developmental Stage Use a wild-type genotype known to be responsive to strigolactones. Ensure that the plants or seeds are at the appropriate developmental stage for the desired response.
Solvent Inhibition High concentrations of solvents like DMSO or acetone can be toxic to plant cells. Ensure the final solvent concentration in the growth medium is low (typically <0.1%) and include a solvent-only control to assess any potential inhibitory effects.
Issue 3: Inconsistent Results Across Different Experiments

Possible Causes & Solutions

CauseSolution
Variability in Seed Lots Use seeds from the same batch for a series of related experiments. If using different batches, conduct a preliminary experiment to ensure they have a similar germination rate and response to this compound.
Fluctuations in Environmental Conditions Tightly control and monitor light intensity, photoperiod, and temperature between experiments. Even small variations can significantly impact plant development and hormone sensitivity.[4]
Use of Racemic this compound The ratio of active stereoisomers can vary slightly between batches of racemic this compound, potentially leading to different responses. For highly sensitive assays, consider using purified stereoisomers.
Inconsistent Incubation Times Adhere to a strict timeline for treatment application, incubation, and data collection.

Data Presentation: Quantitative Effects of this compound

The effective concentration of this compound can vary significantly depending on the specific bioassay and plant species. The following tables summarize typical concentrations and their observed effects.

Table 1: Effective Concentrations of this compound in Arabidopsis thaliana Bioassays

BioassayThis compound Concentration RangeObserved EffectReference
Seed Germination (thermoinhibition)5 - 40 µMAlleviation of thermoinhibition[5]
Hypocotyl Elongation3 - 25 µMInhibition of hypocotyl elongation in the light[4][6]
Primary Root Elongation1 µMPromotion of primary root elongation[4]
Lateral Root Density2.5 µMInhibition of lateral root formation[4]
Somatic Embryogenesis50 nMPromotion of somatic embryo formation[7]

Table 2: Influence of Solvents on Bioassays

SolventTypical Final ConcentrationPotential Issues at Higher ConcentrationsRecommendations
DMSO < 0.1%Cytotoxicity, inhibition of cell growth, altered gene expression.Always include a solvent-only control. Determine the maximum tolerated concentration for your specific cell type or bioassay.
Acetone < 0.1%Can exhibit cytotoxic effects, though often less than DMSO at similar concentrations.Ensure complete evaporation if used for surface application. Include a solvent-only control in media-based assays.

Experimental Protocols

Protocol: Arabidopsis thaliana Seed Germination Bioassay with this compound

This protocol is adapted from standard methods for assessing the effect of this compound on seed germination, particularly in the context of breaking dormancy or alleviating stress-induced inhibition.[8][9]

1. Materials

  • Arabidopsis thaliana seeds (wild-type, e.g., Col-0)

  • This compound stock solution (e.g., 10 mM in acetone)

  • Murashige and Skoog (MS) medium with 0.8% agar (B569324)

  • Petri dishes (6 cm)

  • Sterile water

  • 70% ethanol (B145695), 1% sodium hypochlorite (B82951) solution with 0.1% Tween-20

  • Micropipettes and sterile tips

2. Seed Sterilization a. Place seeds in a 1.5 mL microcentrifuge tube. b. Add 1 mL of 70% ethanol and vortex for 1 minute. c. Remove the ethanol and add 1 mL of 1% sodium hypochlorite solution with 0.1% Tween-20. Vortex for 10 minutes. d. Carefully remove the sterilization solution and wash the seeds 4-5 times with sterile water.

3. Plating a. Prepare MS agar plates containing the desired final concentrations of this compound and a solvent control (e.g., 0 µM this compound with the same amount of acetone as the highest this compound concentration). Add this compound from the stock solution to the molten MS medium after it has cooled to ~50-60°C. b. Resuspend the sterilized seeds in a small amount of sterile water. c. Pipette the seed suspension onto the surface of the agar plates, ensuring an even distribution of approximately 80-100 seeds per plate. d. Seal the plates with parafilm.

4. Stratification and Incubation a. To break dormancy, wrap the plates in aluminum foil and store them at 4°C for 3 days. b. Transfer the plates to a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

5. Data Collection and Analysis a. Score germination daily for 7 days. A seed is considered germinated when the radicle has fully penetrated the seed coat. b. Calculate the germination percentage for each treatment and time point. c. Compare the germination rates of this compound-treated seeds to the control and solvent control.

Visualizations

Strigolactone Signaling Pathway

Caption: Simplified strigolactone signaling pathway initiated by this compound binding to the D14 receptor.

Troubleshooting Workflow for Inconsistent this compound Bioassay Results

Troubleshooting_Workflow start Inconsistent Bioassay Results check_reagents Check Reagents & Solutions start->check_reagents check_protocol Review Experimental Protocol start->check_protocol check_environment Assess Environmental Conditions start->check_environment check_bio_material Examine Biological Material start->check_bio_material solution_freshness Is this compound solution fresh? Stored correctly? check_reagents->solution_freshness solvent_control Is solvent concentration too high? Is there a solvent control? check_reagents->solvent_control pipetting Consistent pipetting? Calibrated equipment? check_protocol->pipetting timing Consistent incubation times? check_protocol->timing light_temp Uniform light and temperature? Consistent between experiments? check_environment->light_temp seed_quality Same seed batch? Good viability? check_bio_material->seed_quality resolve Problem Resolved solution_freshness->resolve solvent_control->resolve pipetting->resolve timing->resolve light_temp->resolve seed_quality->resolve

Caption: A logical workflow for diagnosing sources of inconsistent results in this compound bioassays.

References

GR24 Experiments: Technical Support Center for Optimizing Light and Temperature Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the synthetic strigolactone analog GR24, achieving consistent and reproducible results is paramount. Environmental parameters, particularly light and temperature, play a critical role in modulating plant responses to this compound. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues encountered during experiments.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during this compound experiments, with a focus on light and temperature optimization.

Problem Potential Cause Recommended Solution
Inconsistent or No Plant Response to this compound Suboptimal Light Conditions: Light intensity or photoperiod may be inadequate for the plant species and the specific process being studied. Strigolactone signaling can be light-dependent.[1]Optimize Light Intensity: For general applications, aim for a Photosynthetic Photon Flux Density (PPFD) of 100-150 µmol/m²/s. For specific studies, such as mitigating low-light stress, a control of around 450 ± 30 μmol m-2 s-1 might be used, with the low-light treatment at 170 ± 30 μmol m-2 s-1.[2] Adjust Photoperiod: A common starting point is a 16-hour light/8-hour dark cycle. However, this should be adjusted based on the specific plant species and developmental stage. For some experiments, a 12-hour light/12-hour dark cycle has been used.[2]
Inappropriate Temperature: Extreme temperatures can inhibit physiological processes and alter this compound efficacy.Maintain Optimal Temperature Range: For many plant species, a temperature range of 22-25°C during the day and 18-20°C at night is recommended. For specific applications like studying thermoinhibition, temperatures can be elevated to 30-34°C.[3] A 25°C/15°C day/night regime has also been successfully used in tomato experiments.[2]
This compound Solution Degradation: this compound can be unstable in solution, especially when exposed to light or non-optimal temperatures for extended periods.Prepare Fresh Solutions: Prepare this compound solutions fresh before each experiment. If advance preparation is necessary, store stock solutions at -20°C in the dark.[4] Use Appropriate Solvents: Dissolve this compound in a small amount of acetone (B3395972) or ethanol (B145695) before diluting with water to the final concentration.[1][4]
Incorrect this compound Concentration: The concentration of this compound may be too high, leading to inhibitory effects, or too low to elicit a response.Perform a Dose-Response Curve: Test a range of concentrations to determine the optimal level for your specific plant species and experimental goals. Common concentrations range from 1 µM to 25 µM.[1][5]
High Variability in Experimental Replicates Inconsistent Environmental Conditions: Fluctuations in light intensity or temperature across the growth area can lead to variable plant responses.Ensure Uniform Conditions: Use high-quality growth chambers with uniform light distribution and temperature control. Regularly monitor and calibrate environmental sensors. For larger experiments, rotate the position of replicates to minimize the impact of any minor environmental variations.
Uneven Application of this compound: Inconsistent application of the this compound solution can lead to varied responses among individual plants.Standardize Application Method: For soil drenching, apply a consistent volume of solution to each pot. For foliar spray, ensure thorough and even coverage of all aerial parts of the plant.
Unexpected Phenotypes or Off-Target Effects Interaction with Other Hormones: Light and temperature can influence the synthesis and signaling of other plant hormones, which may interact with the this compound response.Consider Hormonal Crosstalk: Be aware of potential interactions with auxins, cytokinins, and gibberellins, especially when working under specific light or temperature stress conditions.[6]
Light Spectrum Effects: The quality of the light spectrum (e.g., red to far-red ratio) can influence plant development and may interact with this compound signaling.Use Full-Spectrum Lighting: Whenever possible, use full-spectrum grow lights to mimic natural sunlight. If using specific wavelengths, be aware of their potential effects on plant morphology and physiology.

Frequently Asked Questions (FAQs)

Q1: What are the optimal light intensity and photoperiod for general this compound experiments with Arabidopsis thaliana?

A1: For general Arabidopsis thaliana experiments, a light intensity of 100-150 µmol/m²/s with a 16-hour light/8-hour dark photoperiod is a good starting point. However, the optimal conditions can vary depending on the specific ecotype and the developmental stage being investigated. For example, studies on hypocotyl elongation have been conducted under both standard light/dark regimes and continuous darkness to investigate the interplay between light and strigolactone signaling.[1]

Q2: How does temperature affect the efficacy of this compound?

A2: Temperature significantly influences the physiological processes regulated by this compound. For instance, in seed germination studies with parasitic plants, preconditioning at an optimal temperature of 18-30°C is crucial for seeds to become responsive to this compound.[7] In Arabidopsis, while seeds germinate well at 24°C, higher temperatures (32-34°C) can induce thermoinhibition, a process that can be counteracted by this compound application.[3] Therefore, maintaining a stable and appropriate temperature is critical for obtaining consistent results.

Q3: Can I conduct this compound experiments in a greenhouse, or are controlled growth chambers necessary?

A3: While greenhouse experiments are possible, the fluctuating light and temperature conditions can introduce significant variability. For precise and reproducible experiments, controlled growth chambers are highly recommended as they allow for the strict regulation of light intensity, photoperiod, and temperature. If using a greenhouse, it is crucial to monitor and record environmental conditions closely and to use appropriate experimental designs (e.g., blocking) to account for environmental gradients.

Q4: Are there specific light and temperature recommendations for studying the effect of this compound on root development?

A4: Yes, for studying root system architecture in Arabidopsis, seedlings are typically grown on vertical agar (B569324) plates to allow for easy observation of the roots. A common condition is a 16-hour light/8-hour dark photoperiod with a constant temperature of around 22°C. This setup allows for consistent primary root growth and lateral root formation in response to this compound treatment.[5]

Q5: How should I prepare and store my this compound solutions to ensure stability and efficacy?

A5: To ensure the stability of this compound, it is recommended to prepare a stock solution in a solvent like acetone or 100% ethanol and store it at -20°C in a dark, airtight container.[1][4] Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate buffer or growth medium. Avoid prolonged exposure of this compound solutions to light and high temperatures to prevent degradation.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for light and temperature conditions in this compound experiments, compiled from various studies.

Table 1: Recommended Light Conditions for this compound Experiments

Parameter Plant Species Experimental Context Recommended Value Source
Photosynthetic Photon Flux Density (PPFD) Arabidopsis thalianaGeneral Growth100 - 150 µmol/m²/s-
Solanum lycopersicum (Tomato)Low-light stress mitigation (Control)450 ± 30 µmol/m²/s[2]
Solanum lycopersicum (Tomato)Low-light stress mitigation (Treatment)170 ± 30 µmol/m²/s[2]
Photoperiod Arabidopsis thalianaGeneral Growth16h light / 8h dark-
Solanum lycopersicum (Tomato)Low-light stress mitigation12h light / 12h dark[2]

Table 2: Recommended Temperature Conditions for this compound Experiments

Parameter Plant Species Experimental Context Recommended Value Source
Day/Night Temperature GeneralGeneral Growth22-25°C / 18-20°C-
Solanum lycopersicum (Tomato)Low-light stress mitigation25°C / 15°C[2]
Constant Temperature Arabidopsis thalianaSeed Germination24°C[3]
Arabidopsis thalianaThermoinhibition Studies30-34°C[3]
Parasitic Plants (e.g., Orobanche)Seed Preconditioning18-30°C[7]

Experimental Protocols

Protocol 1: General this compound Application for Phenotypic Analysis in Arabidopsis thaliana
  • Plant Growth:

    • Sow Arabidopsis thaliana seeds on a sterile nutrient medium (e.g., half-strength Murashige and Skoog) in Petri dishes or in a suitable soil mix.

    • Place the seeds at 4°C for 2-3 days for stratification.

    • Transfer to a growth chamber with a 16-hour light (100-150 µmol/m²/s) / 8-hour dark photoperiod and a constant temperature of 22°C.

  • This compound Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% acetone. Store at -20°C in the dark.

    • On the day of the experiment, dilute the stock solution with sterile water or liquid growth medium to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM). Include a mock control with the same concentration of acetone as the this compound treatment.

  • This compound Application:

    • For application to agar plates, add the this compound solution to the molten agar before pouring the plates.

    • For soil-grown plants, apply a consistent volume of the this compound solution as a soil drench to each pot.

    • For foliar application, spray the plants until all aerial parts are evenly covered.

  • Data Collection:

    • Observe and quantify the desired phenotypes (e.g., shoot branching, root architecture, flowering time) at regular intervals.

Protocol 2: Investigating the Effect of this compound on Mitigating Low-Light Stress in Tomato Seedlings
  • Plant Growth:

    • Germinate tomato (e.g., Solanum lycopersicum cv. M82) seeds and grow the seedlings in pots.

    • Maintain the seedlings in a growth chamber with a 12-hour light (450 ± 30 µmol/m²/s) / 12-hour dark photoperiod and a temperature of 25°C/15°C (day/night).[2]

  • Low-Light Stress and this compound Treatment:

    • At the desired developmental stage, divide the seedlings into three groups:

      • Control: Normal light (450 ± 30 µmol/m²/s) + Mock spray (water).

      • Low Light + Mock: Low light (170 ± 30 µmol/m²/s) + Mock spray (water).

      • Low Light + this compound: Low light (170 ± 30 µmol/m²/s) + 15 µM this compound spray.

    • Apply the foliar spray daily for the duration of the experiment.

  • Data Collection:

    • After the treatment period, measure relevant physiological and biochemical parameters, such as plant biomass, photosynthetic rate, chlorophyll (B73375) content, and antioxidant enzyme activity.

Visualizations

GR24_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound D14 D14 (Receptor) This compound->D14 Binds MAX2 MAX2 (F-box protein) D14->MAX2 Interacts with SMXL SMXL (Repressor) MAX2->SMXL Targets for ubiquitination Degradation Proteasomal Degradation SMXL->Degradation Leads to TargetGenes Target Gene Expression SMXL->TargetGenes Represses Degradation->TargetGenes Allows transcription of PhysiologicalResponse Physiological Response TargetGenes->PhysiologicalResponse Results in

Caption: Simplified this compound signaling pathway.

GR24_Experimental_Workflow start Start: Plant Material (e.g., seeds, seedlings) growth Growth under Controlled Light & Temperature start->growth treatment This compound Treatment Application (and Mock Control) growth->treatment incubation Incubation under Experimental Conditions treatment->incubation data_collection Data Collection (Phenotypic, Physiological, Molecular) incubation->data_collection analysis Data Analysis and Interpretation data_collection->analysis end End: Conclusion analysis->end

Caption: General experimental workflow for this compound studies.

Troubleshooting_Logic start Inconsistent/ No Response check_env Check Light & Temperature start->check_env check_solution Check this compound Solution start->check_solution check_conc Check this compound Concentration start->check_conc optimize_env Optimize Conditions (Intensity, Photoperiod, Temp.) check_env->optimize_env remake_solution Prepare Fresh Solution check_solution->remake_solution dose_response Perform Dose- Response Curve check_conc->dose_response

Caption: Troubleshooting logic for inconsistent this compound results.

References

GR24 Technical Support Center: Managing Stability in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling the synthetic strigolactone analog, GR24. Due to its inherent instability, proper storage and handling are critical for obtaining reproducible and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a critical factor in research?

This compound is a widely used synthetic analog of strigolactones, a class of plant hormones that regulate various aspects of plant development.[1] It serves as a standard model compound for studying the properties and roles of strigolactones.[1] The core structure of this compound, like all strigolactones, contains an enol-ether bridge connecting a tricyclic lactone (ABC-ring) to a butenolide D-ring.[2] This enol-ether linkage is susceptible to cleavage, particularly through hydrolysis, which leads to the degradation of the molecule and loss of biological activity.[2][3] This inherent instability makes understanding and controlling its degradation crucial for the validity of long-term studies.[2]

Q2: What are the primary factors that cause this compound degradation?

The stability of this compound is influenced by several environmental factors. The degradation primarily occurs via hydrolysis, which detaches the butenolide D-ring.[2][3][4]

  • pH: this compound is particularly unstable in aqueous solutions with a pH at or above 7.5.[2] Alkaline conditions significantly accelerate hydrolysis.

  • Nucleophiles: The presence of nucleophiles, such as phosphate (B84403) ions, can promote the degradation of this compound.[2][3][4] The reaction proceeds through a Michael addition-elimination mechanism.[2][3][4]

  • Solvent: The choice of solvent is critical. While this compound is stable in anhydrous solvents like acetone (B3395972) and DMSO, the presence of water can initiate hydrolysis.[5][6] Methanol is not a suitable solvent for long-term storage.[5]

  • Temperature: Elevated temperatures can increase the rate of degradation. Temperatures over 35°C have been shown to have a significant effect on this compound stability.[2]

  • Light: While less documented for this compound specifically, photodegradation is a common pathway for the degradation of many organic compounds and should be considered a potential factor.[7]

Q3: How should I prepare and store this compound stock solutions for maximum stability?

To ensure the longevity and integrity of your this compound, follow these storage and preparation guidelines.

  • Solid Form: Store solid this compound in a tightly sealed container at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in an anhydrous solvent.[8][9] Anhydrous acetone or dimethyl sulfoxide (B87167) (DMSO) are recommended solvents for generating stock solutions.[5][6]

  • Storage of Stock Solutions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles and contamination with atmospheric moisture.[5][10]

  • Aqueous/Working Solutions: Aqueous solutions of this compound are far less stable. It is strongly advised to prepare fresh working solutions from your stock solution ex tempore (immediately before use).[8][9] If they must be stored, use them within 24 hours when dissolved in an aqueous solution.[2]

Q4: Which experimental buffers should be avoided when working with this compound?

Due to the nucleophilic nature of certain buffer components, some common laboratory buffers can accelerate this compound degradation. It is recommended to avoid using Tris-HCl and HEPES buffers in your experiments.[2] Buffers containing high concentrations of phosphate (>0.5 M) should also be avoided due to the role of phosphate as a nucleophile in this compound degradation.[2]

Quantitative Data Summary

The stability of this compound is highly dependent on the experimental conditions. The following tables summarize the key factors influencing its degradation and provide recommendations for storage.

Table 1: Factors Affecting this compound Stability

FactorConditionImpact on StabilitySource(s)
pH ≥ 7.5 in aqueous solutionAccelerates hydrolysis[2]
Temperature > 35°CIncreases decomposition rate[2]
Nucleophiles High phosphate concentration (>0.5 M), Tris-HCl, HEPESPromotes degradation[2]
Solvent Aqueous solutions, MethanolLow stability[2][5]
Anhydrous Acetone, DMSOHigh stability[5][6]

Table 2: Recommended Storage Conditions for this compound

FormTemperatureSolventDurationSource(s)
Solid -20°CN/AMonths to years[10]
Stock Solution -20°C or -80°CAnhydrous Acetone or DMSOMonths[5][10]
Working Solution Room Temperature or 4°CAqueous buffer (use with caution)< 24 hours[2]

Troubleshooting Guide

Problem: My experimental results with this compound are inconsistent.

Inconsistent results are a common sign of this compound degradation. If you observe high variability between replicates or a gradual loss of effect over time, consider the following:

  • Age of Working Solution: Are you using freshly prepared working solutions for each experiment? this compound in aqueous media can degrade within hours.[2] Always prepare it immediately before use from a frozen, anhydrous stock.[8][9]

  • Stock Solution Integrity: How old is your stock solution and how has it been handled? Repeated freeze-thaw cycles can introduce moisture and degrade the stock.[5] Consider preparing a fresh stock from solid this compound.

  • Experimental Buffer: Does your buffer contain nucleophiles like Tris, HEPES, or high concentrations of phosphate?[2] These can degrade this compound during the experiment. Consider switching to a more inert buffer system.

  • pH of Media: What is the pH of your experimental medium? A pH above 7.5 will significantly reduce the half-life of this compound.[2]

Problem: I suspect my this compound has degraded. How can I verify its integrity?

If you suspect degradation, you can analytically assess the purity of your this compound solution.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a common and effective method for assessing the stability of this compound.[11][12] By comparing the chromatogram of your sample to a fresh, standard solution, you can quantify the amount of remaining intact this compound. A reduction in the area of the main this compound peak and the appearance of new peaks are indicative of degradation.[7][13]

  • UV-Visible Spectroscopy: While less specific than HPLC, UV-Vis spectroscopy can provide initial insights. Changes in the absorption spectrum, such as a decrease in absorbance at the maximum wavelength, can suggest degradation.[12]

  • Bioassay: A functional bioassay can also serve as an indirect check. If a fresh batch of this compound elicits the expected biological response while your test sample does not, degradation is a likely cause.

Problem: My bioassay is not working as expected. Could the this compound in my working solution have degraded during the experiment?

Yes, this is a significant possibility, especially for experiments that run for several hours or days.

  • Incubation Time and Conditions: The stability of this compound in your specific assay medium (including pH, temperature, and components) is critical. Its half-life can range from a few hours in water to several days in acidic soil.[2]

  • Check for Active Hydrolysis: The hydrolysis of this compound is the key mechanism for its bioactivity, as it's believed to be part of the signal transduction process within the receptor.[2][3] However, uncontrolled, premature hydrolysis in your solution before it reaches the target will lead to a loss of efficacy. The goal is for the active molecule to reach the receptor, where controlled hydrolysis can occur.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol describes the recommended procedure for preparing a stable, concentrated stock solution of this compound.

  • Materials:

    • Solid this compound

    • Anhydrous dimethyl sulfoxide (DMSO) or anhydrous acetone

    • Microcentrifuge tubes or amber glass vials suitable for freezing

    • Pipettes and sterile tips

  • Procedure:

    • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Under a fume hood, add the appropriate volume of anhydrous DMSO or acetone to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Protocol for Assessing this compound Stability by HPLC

This protocol provides a general workflow to monitor the degradation of this compound over time. Specific parameters (e.g., column, mobile phase, flow rate) may need to be optimized for your system.

  • Materials:

    • This compound solution to be tested

    • Freshly prepared this compound standard solution of the same concentration

    • HPLC system with a suitable detector (e.g., UV-Vis)

    • Appropriate HPLC column (e.g., C18 reverse-phase)

    • Mobile phase solvents (e.g., acetonitrile (B52724) and water)

  • Procedure:

    • Initial Analysis (Time 0):

      • Prepare your experimental this compound solution in the buffer or medium you wish to test.

      • Immediately inject a sample onto the HPLC system to obtain the "Time 0" chromatogram. This serves as your baseline.

    • Incubation:

      • Store the remainder of your experimental solution under the conditions you wish to test (e.g., specific temperature, pH, light exposure).

    • Time-Point Analysis:

      • At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of your stored solution.

      • Inject the aliquot onto the HPLC system using the same method as the initial analysis.

    • Data Analysis:

      • For each time point, integrate the peak area of the intact this compound.

      • Calculate the percentage of this compound remaining relative to the Time 0 sample.

      • The appearance of new peaks in the chromatogram corresponds to degradation products.

      • Plot the percentage of remaining this compound against time to determine its stability profile under your specific experimental conditions.

Visualizations

GR24_Hydrolysis This compound This compound (Active Form) Transition Hydrolysis (e.g., pH > 7.5, Nucleophiles) This compound->Transition Products ABC-Ring + D-Ring (Inactive Products) Transition->Products

Caption: The primary degradation pathway of this compound is hydrolysis.

GR24_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Control Solid Solid this compound (Store at -20°C) Stock Prepare Anhydrous Stock (e.g., 10 mM in Acetone) Solid->Stock Aliquot Aliquot & Store (Single-use at -80°C) Stock->Aliquot Working Prepare Fresh Working Solution (Use Immediately) Aliquot->Working Use one aliquot per experiment Assay Perform Bioassay Working->Assay QC Stability Check (HPLC) (Optional) Working->QC Test working solution Data Analyze Results Assay->Data

Caption: Recommended workflow for preparing and using this compound.

Caption: Troubleshooting guide for inconsistent this compound results.

References

Validation & Comparative

A Comparative Analysis of GR24 and Natural Strigolactones: Efficacy and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of the synthetic strigolactone analog GR24 versus natural strigolactones, supported by experimental data and detailed methodologies.

Introduction

Strigolactones (SLs) are a class of plant hormones that play a pivotal role in regulating various aspects of plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere. Natural SLs are produced in minute quantities by plants, making their extraction and study challenging. This has led to the development of synthetic analogs, with this compound being the most widely used and commercially available. This guide provides an objective comparison of the efficacy of this compound with key natural strigolactones, focusing on their roles in seed germination of parasitic plants, hyphal branching in arbuscular mycorrhizal (AM) fungi, and plant development.

Signaling Pathway Overview

The perception of both natural strigolactones and this compound is initiated by their binding to an α/β-hydrolase domain-containing receptor protein, such as DWARF14 (D14) or KARRIKIN INSENSITIVE2 (KAI2) and their homologs. This binding event, often followed by the hydrolysis of the SL molecule, triggers a conformational change in the receptor, allowing it to interact with the F-box protein MAX2 (MORE AXILLARY GROWTH 2) or its orthologs. This interaction leads to the ubiquitination and subsequent degradation of transcriptional repressors from the SMAX1-LIKE (SMXL) family. The degradation of these repressors derepresses the expression of downstream target genes, ultimately leading to a physiological response.

Strigolactone_Signaling_Pathway cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response Strigolactone Strigolactone (Natural or this compound) Receptor Receptor (D14/KAI2) Strigolactone->Receptor Binding & Hydrolysis MAX2 MAX2 (F-box protein) Receptor->MAX2 Interaction SMXL SMXL Repressor MAX2->SMXL Ubiquitination & Degradation TargetGenes Target Genes SMXL->TargetGenes Repression PhysiologicalResponse Physiological Response TargetGenes->PhysiologicalResponse

Caption: Generalized strigolactone signaling pathway.

Comparative Efficacy in Seed Germination of Parasitic Plants

One of the most well-characterized roles of strigolactones is their ability to stimulate the germination of parasitic plant seeds from genera such as Striga and Orobanche. This has significant agricultural implications, as suicidal germination induced by SL analogs could be a strategy for weed control.

Quantitative Data Summary

Generally, natural strigolactones are more potent in inducing seed germination than this compound. For instance, in Orobanche minor, natural SLs like orobanchol (B1246147) and 2'-epiorobanchol can induce over 80% germination at concentrations as low as 10 pM, whereas this compound requires a concentration of 100 nM to achieve over 60% germination[1]. The half-maximal effective concentration (EC50) for this compound is often found to be in the range of 10⁻⁸ to 10⁻⁹ M for various parasitic plant species[2][3].

CompoundParasitic Plant SpeciesConcentration for Max. Germination (%)EC50 (M)Reference(s)
This compound Orobanche cumana90.9% at 1 µM5.1 x 10⁻⁸[3]
Orobanche cernua~80% at 10⁻⁶ M~10⁻⁹[4]
Striga hermonthica~65% at 0.1 µM10⁻⁹ - 10⁻⁸[2][5]
Orobanchol Orobanche minor>80% at 10 pM-[1]
Orobanche cernua~90% at 10⁻⁹ M<10⁻¹⁰[4]
2'-epiorobanchol Orobanche minor>80% at 10 pM-[1]
Orobanche cernua~90% at 10⁻¹⁰ M~10⁻¹¹[4]
5-Deoxystrigol (5DS) Orobanche cernua~90% at 10⁻⁹ M10⁻⁹ - 10⁻¹⁰[4]
Experimental Protocol: Parasitic Plant Seed Germination Assay

This protocol is a generalized procedure for assessing the germination-stimulating activity of strigolactones on parasitic plant seeds.

Seed_Germination_Assay_Workflow A 1. Seed Sterilization (e.g., 0.5% Sodium Hypochlorite) B 2. Preconditioning (Incubation in dark at 25-30°C for 10-12 days on moist filter paper) A->B C 3. Application of Test Compound (this compound or natural SLs at various concentrations) B->C D 4. Incubation (Dark, 25-30°C for 3-7 days) C->D E 5. Germination Scoring (Microscopic examination for radicle emergence) D->E

Caption: Workflow for a typical parasitic plant seed germination assay.

Detailed Steps:

  • Seed Sterilization: Surface sterilize parasitic plant seeds (e.g., Striga hermonthica or Orobanche cumana) by immersion in a solution of 0.5% sodium hypochlorite (B82951) for approximately 5-10 minutes, followed by several rinses with sterile distilled water[5][6].

  • Preconditioning: Place the sterilized seeds on glass fiber filter paper discs in a petri dish containing moist filter paper. Seal the dishes and incubate in the dark at a constant temperature (e.g., 30°C for S. hermonthica) for 10-12 days to break dormancy[5][6].

  • Treatment Application: Prepare serial dilutions of this compound and natural strigolactones in an appropriate solvent (e.g., acetone, then diluted in water). Apply a small volume (e.g., 50 µL) of each test solution to the preconditioned seeds on the filter paper discs. Include positive (e.g., a known effective concentration of this compound) and negative (solvent only) controls[5].

  • Incubation: Reseal the petri dishes and incubate in the dark at the same temperature for an additional 3 to 7 days[5].

  • Scoring: Count the number of germinated seeds (radicle protrusion) and the total number of seeds under a dissecting microscope to calculate the germination percentage[6].

Comparative Efficacy in Hyphal Branching of Arbuscular Mycorrhizal (AM) Fungi

Strigolactones are crucial signaling molecules for establishing symbiosis with AM fungi, promoting hyphal branching to increase the probability of root contact.

Quantitative Data Summary

Similar to seed germination, natural strigolactones are generally more active in inducing hyphal branching in AM fungi than this compound. For instance, in Gigaspora margarita, (+)-orobanchol is active at a concentration of 1 pg per disc, while (+)-GR24 requires 100 pg per disc to elicit a similar response[7]. The stereochemistry of the molecule plays a significant role, with the 2'(R) configuration generally being more active[7].

CompoundAM Fungus SpeciesMinimum Effective ConcentrationReference(s)
This compound (racemic) Gigaspora margarita100 pg/disc[7]
(+)-GR24 Gigaspora margarita100 pg/disc[7]
(-)-ent-GR24 Gigaspora margarita10 ng/disc[7]
(+)-Orobanchol Gigaspora margarita1 pg/disc[7]
(+)-5-Deoxystrigol (5DS) Gigaspora margarita3 pg/disc[7]
(-)-ent-5DS Gigaspora margarita30 pg/disc[7]
Experimental Protocol: AM Fungi Hyphal Branching Assay

This protocol outlines a common method for assessing the hyphal branching activity of strigolactones on AM fungi.

Hyphal_Branching_Assay_Workflow A 1. Spore Sterilization and Germination (Surface sterilize AM fungal spores and germinate on a suitable medium) B 2. Application of Test Compound (Apply this compound or natural SLs near the growing hyphae) A->B C 3. Incubation (Incubate in the dark at an appropriate temperature) B->C D 4. Observation and Quantification (Microscopically observe and count the number of new hyphal branches) C->D

Caption: Workflow for an in vitro AM fungi hyphal branching assay.

Detailed Steps:

  • Spore Preparation: Surface sterilize spores of an AM fungus (e.g., Rhizophagus irregularis or Gigaspora margarita) and place them in a sterile environment, such as a petri dish with a gelled medium[8].

  • Germination: Incubate the spores in the dark at a suitable temperature (e.g., 30°C) to allow for germination and initial hyphal growth[8].

  • Treatment: Once the germ tubes have emerged and elongated, apply the test compounds (this compound or natural SLs) at various concentrations. This can be done by placing a filter paper disc containing the test solution near the growing hyphae or by incorporating the compound into the growth medium[7][8].

  • Incubation: Continue the incubation under the same conditions for a defined period (e.g., 24-48 hours) to allow for a response[9].

  • Quantification: Observe the hyphae under a microscope and quantify the extent of branching. This can be done by counting the number of newly formed branches within a specific distance from the hyphal apex[10].

Comparative Effects on Plant Development

Beyond its role in the rhizosphere, this compound and natural strigolactones influence various aspects of plant architecture, including shoot branching and root system development.

Root System Architecture

The application of this compound has been shown to affect primary root length and lateral root formation in a concentration-dependent manner. In Arabidopsis, low concentrations of this compound (1.25-2.5 µM) can promote primary root elongation, while higher concentrations can be inhibitory[11]. Endogenous strigolactones are also involved in regulating root hair elongation[12]. Comparative studies with natural strigolactones on root development are less common, but the general effects are believed to be similar, mediated through the same signaling pathway involving MAX2[12]. In grapevine, 10 µM this compound treatment significantly increased the endogenous levels of strigol[13].

Shoot Branching

Both this compound and natural strigolactones act as inhibitors of shoot branching (tillering in monocots). This hormonal activity is a key endogenous function of strigolactones. Structure-activity relationship studies in pea have shown that the activity of this compound in inhibiting bud outgrowth is comparable to that of some of the most active natural SLs, such as orobanchyl acetate (B1210297) and sorgolactone, within the same concentration range[14].

Stability and Stereochemistry

A key difference between this compound and natural strigolactones lies in their stability and stereochemistry. Natural SLs are often unstable in aqueous solutions, particularly at a neutral or alkaline pH[14]. This compound, while also susceptible to degradation, is generally considered more stable, which contributes to its widespread use in experimental settings[10].

This compound is synthesized as a racemic mixture of stereoisomers. These different stereoisomers can have distinct biological activities and can even be perceived by different receptors. For instance, in Arabidopsis, one enantiomer of this compound primarily activates the D14 receptor (the canonical SL receptor), while the other can activate the KAI2 receptor, which is involved in karrikin signaling[15]. This is a critical consideration when interpreting experimental results, as the effects of racemic this compound may not be solely attributable to the canonical strigolactone signaling pathway. Natural strigolactones, in contrast, are produced as specific stereoisomers, leading to more specific biological responses[15].

Conclusion

The synthetic strigolactone analog this compound serves as an invaluable tool for studying the roles of strigolactones in plant biology and their interactions with other organisms. While it effectively mimics the action of natural strigolactones in various biological processes, its efficacy is generally lower than that of many natural counterparts, particularly in inducing parasitic plant seed germination and AM fungi hyphal branching. Furthermore, the racemic nature of commercially available this compound can lead to the activation of multiple signaling pathways, a factor that researchers must consider when designing experiments and interpreting data. For studies requiring high sensitivity or specificity, the use of purified natural strigolactones or specific stereoisomers of this compound is recommended. The detailed experimental protocols provided in this guide offer a foundation for conducting robust comparative studies to further elucidate the nuanced differences in the bioactivity of these important signaling molecules.

References

GR24 Under the Microscope: A Comparative Guide to Synthetic Strigolactone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthetic strigolactone analog GR24 has long been a cornerstone of study. However, a growing arsenal (B13267) of novel analogs presents both opportunities and questions. This guide offers an objective comparison of this compound against other key synthetic strigolactones, supported by experimental data and detailed protocols, to aid in the selection of the most suitable compound for specific research needs.

Performance Comparison of Synthetic Strigolactone Analogs

The bioactivity of synthetic strigolactone analogs is most commonly assessed through three key assays: the stimulation of parasitic seed germination, the induction of hyphal branching in arbuscular mycorrhizal (AM) fungi, and the inhibition of shoot branching in plants. While this compound remains a widely used standard, several other analogs have demonstrated comparable or even superior activity in specific contexts.

The following table summarizes the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values for this compound and other selected synthetic strigolactone analogs in these key bioassays. Lower values indicate higher potency.

AnalogParasitic Seed Germination (Orobanche spp.) EC50AM Fungi Hyphal Branching (Gigaspora margarita) MECShoot Branching Inhibition (Pea)Reference
This compound 5.1 x 10⁻⁸ M - 2.13 x 10⁻¹² M10 pg/discActive[1][2]
Nijmegen-1 ~10⁻⁵ - 10⁻⁶ M-Active[3]
CISA-1 More active than this compound-Equally effective as this compound[4]
7-bromo-GR24 (7Brthis compound) 2.3 x 10⁻⁸ M--[1]
7-fluoro-GR24 (7Fthis compound) 0.97 x 10⁻⁸ M--[1]
GR5 -InactiveMore active than this compound (hydroponics)[5]
GR7 -Weakly activeActive[6]
Carlactonoic Acid -100 pg/disc-[7]

MEC (Minimum Effective Concentration) is reported for AM fungi hyphal branching as EC50 values are not consistently available. Data for shoot branching inhibition is often reported qualitatively ("Active") or through percentage reduction rather than EC50/IC50 values.

Strigolactone Signaling Pathway

The biological effects of strigolactones are mediated through a well-defined signaling pathway. Understanding this pathway is crucial for interpreting the activity of different analogs and for designing novel compounds with specific functions.

Strigolactone_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SL Strigolactone (SL) Analog Receptor_inactive D14 Receptor (inactive) SL->Receptor_inactive Binding & Hydrolysis Receptor_active D14 Receptor (active) Receptor_inactive->Receptor_active Conformational Change MAX2 MAX2 (F-box protein) Receptor_active->MAX2 Interaction SCF_complex SCF Complex MAX2->SCF_complex Component of SMXL SMXL (Transcriptional Repressor) SCF_complex->SMXL Recruitment Ub Ubiquitin SMXL->Ub Ubiquitination Target_Genes Target Gene Expression SMXL->Target_Genes Repression Proteasome 26S Proteasome Ub->Proteasome Targeting Degradation Degradation Proteasome->Degradation Response Biological Response Target_Genes->Response

Caption: The strigolactone signaling pathway.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of synthetic strigolactone analogs. Below are methodologies for the three key bioassays.

Parasitic Seed Germination Assay (Orobanche minor)

This assay quantifies the ability of a compound to induce the germination of parasitic plant seeds.

Workflow:

Caption: Workflow for parasitic seed germination assay.

Detailed Steps:

  • Seed Sterilization and Conditioning:

    • Surface sterilize Orobanche minor seeds by washing with 70% ethanol (B145695) for 2 minutes, followed by a 5-10 minute wash in a 1% sodium hypochlorite (B82951) solution containing 0.02% Tween 20.

    • Rinse the seeds thoroughly with sterile distilled water.

    • Aseptically place the seeds on glass fiber filter paper discs in a petri dish containing sterile distilled water.

    • Seal the petri dishes and incubate in the dark at 20-25°C for 7-10 days to condition the seeds.

  • Application of Analogs:

    • Prepare stock solutions of the test analogs and this compound (as a positive control) in a suitable solvent (e.g., acetone (B3395972) or DMSO).

    • Perform serial dilutions to obtain a range of concentrations (e.g., from 10⁻⁵ M to 10⁻¹² M).

    • Apply a known volume of each dilution to the conditioned seeds on the filter paper discs. Include a solvent-only control.

  • Incubation:

    • Seal the petri dishes and incubate in the dark at 20-25°C for 7-14 days.

  • Germination Scoring:

    • Count the number of germinated seeds (defined by the emergence of the radicle) under a dissecting microscope.

    • Calculate the germination percentage for each concentration.

  • Data Analysis:

    • Plot the germination percentage against the log of the analog concentration to generate a dose-response curve.

    • Calculate the EC50 value, the concentration at which 50% of the maximum germination is observed.

Arbuscular Mycorrhizal (AM) Fungi Hyphal Branching Assay

This assay assesses the ability of a compound to stimulate the branching of hyphae from germinating AM fungal spores, a key step in the establishment of symbiosis.

Workflow:

Caption: Workflow for AM fungi hyphal branching assay.

Detailed Steps:

  • Spore Sterilization and Germination:

    • Surface sterilize spores of an AM fungus such as Gigaspora margarita using a solution of chloramine (B81541) T and streptomycin.

    • Rinse the spores with sterile distilled water.

    • Place the spores on a minimal medium (e.g., M-medium) in a petri dish and incubate in the dark at 28-30°C until hyphae emerge.

  • Application of Analogs:

    • Prepare serial dilutions of the test analogs and this compound.

    • Apply a small volume of each dilution to a sterile filter paper disc and allow the solvent to evaporate.

    • Place the disc a few millimeters away from the tip of a growing hypha.

  • Incubation:

    • Continue to incubate the plates in the dark at 28-30°C for 5-7 days.

  • Hyphal Branching Assessment:

    • Observe the hyphal growth pattern around the filter paper disc under a microscope.

    • Quantify the branching by counting the number of hyphal tips in a defined area or by using a scoring system.

  • Data Analysis:

    • Determine the Minimum Effective Concentration (MEC), which is the lowest concentration that induces a significant increase in hyphal branching compared to the control.

Shoot Branching Inhibition Assay (Pea)

This assay evaluates the hormonal activity of a compound in planta by measuring its ability to inhibit the outgrowth of axillary buds.

Workflow:

Caption: Workflow for shoot branching inhibition assay.

Detailed Steps:

  • Plant Growth and Bud Selection:

    • Grow pea plants (Pisum sativum), preferably a strigolactone-deficient mutant such as rms1 which exhibits a highly branched phenotype, under controlled environmental conditions.

    • At a specific developmental stage (e.g., when the third or fourth node has developed), select the axillary bud at that node for treatment.

  • Analog Application:

    • Prepare solutions of the test analogs and this compound at various concentrations in a solution containing a surfactant (e.g., Tween 20) to aid in application.

    • Apply a small, defined volume (e.g., 10 µL) of the solution directly to the selected axillary bud. Treat control plants with the solution lacking the analog.

  • Growth Period:

    • Continue to grow the plants under the same controlled conditions for a period of 7-14 days.

  • Measurement of Bud Outgrowth:

    • After the growth period, measure the length of the branch that has emerged from the treated axillary bud.

  • Data Analysis:

    • Calculate the percentage of inhibition of bud outgrowth for each concentration by comparing the branch length of treated plants to that of control plants.

    • If a dose-response is observed, an IC50 value can be calculated.

Conclusion

While this compound remains a valuable and versatile tool in strigolactone research, this guide highlights the emergence of other synthetic analogs with distinct activity profiles. For instance, CISA-1 shows promise for applications requiring high potency in parasitic seed germination, while halogenated this compound derivatives like 7Fthis compound exhibit even greater activity in this area. The choice of analog should be guided by the specific biological question and the desired outcome. The provided experimental protocols offer a standardized framework for conducting comparative studies and validating the performance of new and existing synthetic strigolactones. As research in this field continues to evolve, a thorough understanding of the available tools and their comparative performance will be paramount for advancing our knowledge of strigolactone biology and its potential applications.

References

The Synthetic Strigolactone GR24: A Comparative Analysis of its Effects on Diverse Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The synthetic strigolactone analog, GR24, has emerged as a powerful tool for dissecting the intricate roles of strigolactones (SLs) in plant development and stress responses. This guide provides a comparative analysis of this compound's multifaceted effects across a range of plant species, supported by experimental data. It aims to serve as a valuable resource for researchers investigating plant signaling pathways and for professionals in the development of novel agrochemicals.

Comparative Effects of this compound on Plant Phenotypes

The application of this compound elicits a spectrum of physiological and morphological changes in plants, with responses often varying in magnitude and nature depending on the species, concentration, and environmental conditions. The following tables summarize key quantitative data from various studies, highlighting the comparative impact of this compound on shoot architecture, root development, and stress tolerance.

Shoot Branching Inhibition

One of the most well-characterized roles of strigolactones is the inhibition of shoot branching or tillering. This compound has been shown to effectively suppress axillary bud outgrowth in a variety of species.

Plant SpeciesThis compound ConcentrationEffect on Shoot BranchingReference
Arabidopsis thaliana1 µM - 5 µMSignificant inhibition of branching.[1][1]
Pisum sativum (Pea)10 nM - 100 nMInhibition of decapitation-induced bud outgrowth.[2][2]
Oryza sativa (Rice)5 µMRestoration of normal growth traits in salt-stressed seedlings.[3][3]
Triticum aestivum (Wheat)1 µM - 10 µMNo direct data on branching, but improved yield under drought.[4][4]
Root System Architecture Modification

This compound plays a crucial role in shaping the root system, with effects on primary root length, lateral root formation, and root hair development. These modifications are critical for nutrient and water acquisition.

Plant SpeciesThis compound ConcentrationEffect on Root ArchitectureReference
Arabidopsis thaliana1 µMStimulated elongation of primary root length.[5][5]
Oryza sativa (Rice)5 µMEnhanced root length under saline conditions.[3][3]
Zea mays (Maize)1 µM - 10 µMConcentration-dependent effects on root morphology.[6][6]
Helianthus annuus (Sunflower)0.01 mg L⁻¹Decreased root fresh and dry weights under salt stress compared to control.[7][7]
Tobacco1 × 10⁻⁷–1 × 10⁻⁹ MIncreased lateral root formation by ~30-40%.[8][8]
Grapevine1 × 10⁻⁷–1 × 10⁻⁹ MIncreased lateral root formation by ~30-40%.[8][8]
Enhancement of Abiotic Stress Tolerance

This compound has demonstrated significant potential in mitigating the adverse effects of abiotic stresses such as drought and salinity. Its application can lead to improved physiological parameters and antioxidant defense mechanisms.

Plant SpeciesStress ConditionThis compound ConcentrationKey EffectsReference
Triticum aestivum (Wheat)Drought1 µM - 10 µMMitigated reduction in photosynthesis rate; Increased antioxidant enzyme activities (SOD, POX, CAT, APX); Decreased H₂O₂ content.[4][4]
Oryza sativa (Rice)Salinity (200 mM NaCl)5 µMIncreased stomatal conductance, chlorophyll (B73375) content, and net photosynthetic rate.[3][3]
Helianthus annuus (Sunflower)Salinity (150 mM NaCl)0.01 mg L⁻¹Enhanced photosynthetic rate, transpiration rate, and stomatal conductance; Increased SOD, CAT, and POD activities.[7][7]
Glycyrrhiza uralensis (Licorice)Low Phosphorus10 µMIncreased POD and SOD activity.[9][9]

Experimental Protocols

The following sections outline generalized methodologies for key experiments cited in this guide. Researchers should adapt these protocols based on their specific plant species and experimental setup.

This compound Treatment Application

1. Stock Solution Preparation:

  • Dissolve this compound powder in a small volume of acetone (B3395972) or ethanol (B145695) to create a high-concentration stock solution (e.g., 10 mM).[9][10]

  • Store the stock solution at -20°C for long-term stability.

2. Working Solution Preparation:

  • Dilute the stock solution with sterile distilled water or a nutrient solution to achieve the desired final concentrations for the experiment.[4] For direct bud applications in pea, a solution containing 50% EtOH, 2% PEG 1450, and 0.1% acetone can be used as a carrier.[10]

3. Application Methods:

  • Hydroponics: Add the this compound working solution directly to the hydroponic medium.[11] This method ensures consistent root exposure.

  • Foliar Spray: Spray the leaves of the plants until runoff, ensuring complete and homogenous coverage.[4][7] A small amount of surfactant can be added to improve adhesion.

  • Soil Drench/Irrigation: Apply the this compound solution to the soil or irrigation water.[4]

  • Direct Bud Application: For shoot branching studies, a small volume (e.g., 10 µL) of the this compound solution can be applied directly to the axillary buds.[10]

Measurement of Photosynthetic Parameters
  • Gas Exchange Measurements: Use a portable photosynthesis system to measure parameters such as net photosynthetic rate (A), stomatal conductance (gs), and transpiration rate (E). Measurements should be taken on fully expanded, healthy leaves, typically during the mid-morning to avoid photoinhibition.[4]

  • Chlorophyll Content: Extract chlorophyll from leaf tissue using a solvent like acetone or ethanol and measure the absorbance at specific wavelengths (e.g., 645 nm and 663 nm) using a spectrophotometer.

Quantification of Antioxidant Enzyme Activity
  • Enzyme Extraction: Homogenize fresh plant tissue (e.g., leaves) in an ice-cold extraction buffer (e.g., phosphate (B84403) buffer) containing protease inhibitors. Centrifuge the homogenate at a high speed (e.g., 12,000 x g) at 4°C to obtain the crude enzyme extract.

  • Enzyme Assays:

    • Superoxide Dismutase (SOD): Measure the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

    • Catalase (CAT): Monitor the decomposition of hydrogen peroxide (H₂O₂) by measuring the decrease in absorbance at 240 nm.

    • Peroxidase (POX): Determine the oxidation of a substrate (e.g., guaiacol) in the presence of H₂O₂.

    • Ascorbate (B8700270) Peroxidase (APX): Measure the decrease in ascorbate concentration by monitoring the change in absorbance at 290 nm.[4]

Root System Architecture Analysis
  • Root Excavation and Imaging: Carefully excavate the root system, wash it gently to remove soil, and spread it out in a transparent tray with a thin layer of water. Scan the root system using a high-resolution flatbed scanner.

  • Image Analysis: Use specialized root analysis software (e.g., WinRHIZO) to quantify various root parameters, including total root length, surface area, average diameter, and number of root tips.

Visualizing the Molecular Mechanism and Experimental Design

To facilitate a deeper understanding of this compound's mode of action and the experimental approaches used to study it, the following diagrams have been generated using Graphviz.

GR24_Signaling_Pathway cluster_perception Perception cluster_SCF_complex SCF Complex & Degradation cluster_response Downstream Response This compound This compound D14 D14 (α/β-hydrolase receptor) This compound->D14 Binding & Hydrolysis MAX2 MAX2 (F-box protein) D14->MAX2 Conformational Change & Interaction SCF SCF Complex MAX2->SCF SMXL SMXL Proteins (Repressors) SCF->SMXL Ubiquitination Proteasome 26S Proteasome SMXL->Proteasome Degradation Gene_Expression Target Gene Expression Proteasome->Gene_Expression De-repression Physiological_Response Physiological Response (e.g., Branching Inhibition) Gene_Expression->Physiological_Response

Caption: this compound signaling pathway in plants.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_data_collection Data Collection cluster_analysis Analysis Plant_Material Select Plant Species (e.g., Arabidopsis, Rice, Wheat) Growth_Conditions Germinate & Grow Plants (Hydroponics, Soil, etc.) Plant_Material->Growth_Conditions Treatment_Application Apply this compound (Foliar, Hydroponic, etc.) Growth_Conditions->Treatment_Application Control_Group Mock Treatment (Solvent Control) Growth_Conditions->Control_Group GR24_Prep Prepare this compound Solutions (Stock & Working Concentrations) Phenotypic_Analysis Phenotypic Analysis (Shoot Branching, Root Architecture) Treatment_Application->Phenotypic_Analysis Physiological_Measurements Physiological Measurements (Photosynthesis, Stomatal Conductance) Treatment_Application->Physiological_Measurements Biochemical_Assays Biochemical Assays (Antioxidant Enzymes, Hormone Levels) Treatment_Application->Biochemical_Assays Data_Analysis Statistical Analysis (ANOVA, t-test) Phenotypic_Analysis->Data_Analysis Physiological_Measurements->Data_Analysis Biochemical_Assays->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: General experimental workflow for studying this compound effects.

References

Validating the Molecular Effects of GR24 in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic strigolactone analog, GR24, with other alternatives in the context of cancer cell biology. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the signaling pathways and experimental workflows involved in validating the effects of this compound.

Executive Summary

This compound, a synthetic analog of strigolactones, has demonstrated anti-cancer properties across various cancer cell lines. Its mechanism of action is multifaceted, primarily implicating the inhibition of angiogenesis, induction of cell cycle arrest and apoptosis, and modulation of cellular stress response pathways. While direct, high-affinity molecular binding targets in human cancer cells are yet to be definitively identified through unbiased proteomic screens, substantial evidence points to its influence on key cancer-related signaling cascades. This guide summarizes the quantitative data on this compound's efficacy and provides detailed protocols to enable researchers to validate these findings.

Data Presentation: Quantitative Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
Breast Cancer
MDA-MB-436Triple-Negative Breast Cancer17.210 days[1]
MDA-MB-231Triple-Negative Breast Cancer18.810 days[1]
MCF-7Hormone-Dependent Breast Cancer18.810 days[1]
Glioblastoma
U87Glioblastoma2648 hours[1]
A172Glioblastoma6048 hours[1]
Endothelial Cells
BAECBovine Aortic Endothelial Cells~72Not Specified[2]
Various Cancer Cell Lines
U87MGGlioblastoma40-90Not Specified[2]
HL60Promyelocytic Leukemia40-90Not Specified[2]
HT-1080Fibrosarcoma40-90Not Specified[2]
HeLaCervix Adenocarcinoma40-90Not Specified[2]
HepG2Hepatoma40-90Not Specified[2]
U2OSOsteosarcoma40-90Not Specified[2]
SK-N-SHNeuroblastoma40-90Not Specified[2]
HT-29Adenocarcinoma40-90Not Specified[2]

Comparison with Alternative Compounds

This compound's effects on specific pathways can be compared to other well-established modulators of those pathways.

VEGFR2 Inhibition

This compound has been shown to inhibit VEGFR2 phosphorylation, a key step in angiogenesis.[3] Below is a comparison with known VEGFR2 inhibitors.

CompoundTypeVEGFR2 IC50Reference
This compound Strigolactone AnalogEffect on phosphorylation demonstrated, but direct IC50 not reported.[3]
Sorafenib Multi-kinase inhibitor90 nM[4]
Axitinib Selective VEGFR inhibitor0.2 nM[4]
Sunitinib Multi-targeted RTK inhibitor80 nM[5]
Nrf2 Activation

In silico studies suggest this compound may interact with Keap1, leading to the activation of the Nrf2 pathway. This can be compared to other Nrf2 activators.

CompoundTypeMechanismReference
This compound Strigolactone AnalogSuggested to interfere with Keap1-Nrf2 binding (in silico)[6]
Bardoxolone Methyl Synthetic TriterpenoidCovalent modification of Keap1 cysteines, leading to Nrf2 stabilization[7]
Sulforaphane IsothiocyanateCovalent modification of Keap1 cysteines, leading to Nrf2 stabilization[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 values of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for the desired time (e.g., 48 hours, 72 hours, or 10 days).[1]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Western Blot for VEGFR2 Phosphorylation

This protocol is to validate the inhibitory effect of this compound on VEGF-induced VEGFR2 phosphorylation.

Materials:

  • Endothelial cells (e.g., HUVECs) or cancer cells expressing VEGFR2

  • Serum-free medium

  • This compound stock solution (in DMSO)

  • Recombinant human VEGF

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL substrate

  • SDS-PAGE and Western blot equipment

Procedure:

  • Plate cells and grow to 80-90% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse the cells in lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total VEGFR2 and a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

This protocol is to assess the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • This compound stock solution (in DMSO)

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with this compound at various concentrations (e.g., 0.5, 5, and 10 ppm) for 24-48 hours.[1]

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Signaling Pathways and Experimental Workflows

GR24_Signaling_Pathways cluster_angiogenesis Anti-Angiogenesis cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction GR24_angio This compound VEGFR2 VEGFR2 GR24_angio->VEGFR2 Inhibits phosphorylation pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 VEGF FAK FAK pVEGFR2->FAK pFAK p-FAK FAK->pFAK Angiogenesis Angiogenesis pFAK->Angiogenesis GR24_cc This compound Cdc25C Cdc25C GR24_cc->Cdc25C Reduces expression CyclinB_CDK1 Cyclin B/CDK1 Cdc25C->CyclinB_CDK1 Activates G2M_Transition G2/M Transition CyclinB_CDK1->G2M_Transition GR24_apop This compound Stress Cellular Stress GR24_apop->Stress JNK_p38 JNK / p38 MAPK Stress->JNK_p38 Activates Apoptosis Apoptosis JNK_p38->Apoptosis

Caption: Signaling pathways affected by this compound in cancer cells.

Target_Validation_Workflow cluster_unbiased Unbiased Target Identification (Hypothetical) cluster_biased Targeted Validation Biotin_this compound Biotinylated this compound Pull_down Pull-down Assay Biotin_this compound->Pull_down Cell_Lysate Cancer Cell Lysate Cell_Lysate->Pull_down Mass_Spec Mass Spectrometry Pull_down->Mass_Spec Candidate_Targets Candidate Targets Mass_Spec->Candidate_Targets This compound This compound Intact_Cells Intact Cancer Cells This compound->Intact_Cells CETSA Cellular Thermal Shift Assay (CETSA) Intact_Cells->CETSA Western_Blot Western Blot CETSA->Western_Blot Target_Engagement Target Engagement Confirmed Western_Blot->Target_Engagement

Caption: Experimental workflow for this compound molecular target validation.

Logical_Relationship cluster_effects Cellular Effects cluster_pathways Signaling Pathway Modulation This compound This compound Treatment VEGFR2_path ↓ p-VEGFR2 This compound->VEGFR2_path Cdc25C_path ↓ Cdc25C This compound->Cdc25C_path MAPK_path ↑ p-JNK / p-p38 This compound->MAPK_path Inhibit_Angio Inhibition of Angiogenesis Outcome Anti-Cancer Activity Inhibit_Angio->Outcome Cell_Cycle_Arrest G2/M Cell Cycle Arrest Cell_Cycle_Arrest->Outcome Induce_Apoptosis Induction of Apoptosis Induce_Apoptosis->Outcome VEGFR2_path->Inhibit_Angio Cdc25C_path->Cell_Cycle_Arrest MAPK_path->Induce_Apoptosis

Caption: Logical relationship of this compound's effects in cancer cells.

References

A Comparative Guide to GR24 and Karrikin Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling pathways activated by the synthetic strigolactone analog GR24 and the smoke-derived butenolides known as karrikins. By presenting supporting experimental data, detailed methodologies, and clear visual diagrams, this document aims to elucidate the nuanced similarities and critical differences between these two related, yet distinct, signaling cascades in plants.

Introduction to this compound and Karrikin Signaling

Plants utilize a sophisticated network of signaling molecules to interpret and respond to both internal developmental cues and external environmental stimuli. Among these are the butenolide compounds, which include the endogenous plant hormones strigolactones (SLs) and the exogenous karrikins (KARs) found in smoke from burnt vegetation. The synthetic compound rac-GR24, a widely used SL analog, has been instrumental in dissecting SL signaling. However, its nature as a racemic mixture of stereoisomers means it can activate not only the SL pathway but also the closely related karrikin pathway, necessitating a careful comparison to understand their specific and overlapping functions.

Both signaling pathways share a common ancestry and a core mechanism: perception by an α/β hydrolase receptor, interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2), and the subsequent ubiquitination and proteasomal degradation of a specific family of transcriptional repressors known as SMXL (SUPPRESSOR OF MAX2 1-LIKE) proteins.[1][2] Despite this conserved framework, the specificity of the receptor, the identity of the targeted SMXL proteins, and the ultimate physiological outcomes distinguish these two pathways.

Core Components and Mechanistic Differences

The divergence between this compound and karrikin signaling begins at the point of perception. The canonical SL signaling pathway, which is activated by specific stereoisomers of this compound, relies on the receptor DWARF14 (D14).[3][4] In contrast, the karrikin signaling pathway is initiated by the perception of karrikins by the homologous receptor KARRIKIN INSENSITIVE 2 (KAI2).[5]

Key Distinctions in Signaling Components:

  • Receptors: D14 is the primary receptor for strigolactones and the SL-like stereoisomers of this compound (e.g., GR245DS).[3][5] KAI2 is the receptor for karrikins and the non-natural stereoisomer of this compound (e.g., GR24ent-5DS).[5][6] The ligand-binding pocket of D14 is larger than that of KAI2, which contributes to their differential ligand specificity.[2]

  • Ligand Specificity: The stereochemistry of the butenolide D-ring is a critical determinant of receptor activation. Natural SLs and GR245DS possess a 2'R configuration, which is preferentially recognized by D14. Karrikins and GR24ent-5DS have a 2'S configuration, which is recognized by KAI2.[2]

  • Repressor Proteins: Upon activation, the D14-MAX2 complex targets the SMXL6, SMXL7, and SMXL8 proteins for degradation. In contrast, the KAI2-MAX2 complex targets SMAX1 and SMXL2 for degradation.[7][8] This differential targeting of repressors is a primary reason for the distinct downstream physiological responses.

The following diagram illustrates the core signaling pathways for karrikins and strigolactones (activated by their respective this compound isomers).

Signaling_Pathways cluster_0 Karrikin/GR24ent-5DS Signaling cluster_1 Strigolactone/GR245DS Signaling KAR Karrikin or GR24ent-5DS KAI2 KAI2 (Receptor) KAR->KAI2 binds MAX2_K MAX2 (F-box Protein) KAI2->MAX2_K recruits SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) KAI2->SMAX1_SMXL2 targets for degradation SCF_K SCF Complex Ub Ubiquitin SMAX1_SMXL2->Ub ubiquitination Gene_Exp_K Gene Expression (e.g., Seed Germination, Seedling Photomorphogenesis) SMAX1_SMXL2->Gene_Exp_K represses Proteasome_K 26S Proteasome Ub->Proteasome_K degradation Proteasome_K->Gene_Exp_K derepression SL Strigolactone or GR245DS D14 D14 (Receptor) SL->D14 binds & hydrolyzes MAX2_S MAX2 (F-box Protein) D14->MAX2_S recruits SMXL678 SMXL6/7/8 (Repressors) D14->SMXL678 targets for degradation SCF_S SCF Complex Ub2 Ubiquitin SMXL678->Ub2 ubiquitination Gene_Exp_S Gene Expression (e.g., Inhibition of Shoot Branching) SMXL678->Gene_Exp_S represses Proteasome_S 26S Proteasome Ub2->Proteasome_S degradation Proteasome_S->Gene_Exp_S derepression

Fig 1. Karrikin vs. Strigolactone Signaling Pathways.

Quantitative Comparison of Signaling Components

The affinity of ligands for their respective receptors is a key parameter in determining the potency of a signaling molecule. While comprehensive data is still emerging, studies have begun to quantify these interactions.

Table 1: Ligand-Receptor Binding Affinities

LigandReceptorSpeciesMethodDissociation Constant (Kd) / IC50Reference(s)
Karrikin-1 (KAR1)KAI2Arabidopsis thalianaEquilibrium Microdialysis35.5 ± 9.68 µM[1]
(-)-GR24 (GR24ent-5DS)KAI2APisum sativum (Pea)Intrinsic Fluorescence115.40 ± 9.87 µM[1]
(-)-GR24 (GR24ent-5DS)KAI2BPisum sativum (Pea)Intrinsic Fluorescence89.43 ± 12.13 µM[1]
rac-GR24D14Oryza sativa (Rice)Scintillation Proximity AssayIC50 = 2.5 µM[9]

Note: A lower Kd or IC50 value indicates a higher binding affinity.

Downstream Physiological and Transcriptional Responses

The distinct signaling cascades initiated by this compound and karrikins lead to both unique and overlapping responses. Karrikin signaling is strongly associated with promoting seed germination and seedling photomorphogenesis, while strigolactone signaling is a key regulator of shoot architecture, inhibiting axillary bud outgrowth.[3][10]

Table 2: Comparison of Physiological Responses in Arabidopsis thaliana

ResponseKarrikin/GR24ent-5DS (KAI2-dependent)Strigolactone/GR245DS (D14-dependent)
Seed GerminationStrong promotionWeak to no effect
Seedling Hypocotyl ElongationStrong inhibition in the lightModerate inhibition in the light
Shoot BranchingNo inhibitionStrong inhibition
Root Hair DevelopmentPromotion of density and lengthMinor role

Transcriptional reprogramming underlies these physiological changes. The expression of marker genes such as DLK2 (D14-LIKE 2) and KUF1 (KARRIKIN UP-REGULATED F-BOX 1) is a reliable indicator of karrikin pathway activation.

Table 3: Quantitative Gene Expression in Response to Ligands

GeneSpeciesTreatment (Concentration)Fold Change vs. MockReference(s)
LsDLK2Lactuca sativa (Lettuce)KAR1 (1 µM)~20-fold increase[1]
LsDLK2Lactuca sativa (Lettuce)rac-GR24 (1 µM)~2-fold increase (not statistically significant)[1]
KUF1Agrostis stoloniferaKAR1 (100 nM) under drought38.34% lower than water-treated control[2]
DLK2Agrostis stoloniferaKAR1 (100 nM) under droughtSignificantly lower than water-treated control[2]

Experimental Protocols

This section outlines the methodologies for key experiments used to compare this compound and karrikin signaling.

1. Thermal Shift Assay (Differential Scanning Fluorimetry) for Ligand Binding

This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. An increase in Tm indicates that the ligand stabilizes the protein, confirming interaction.

  • Principle: The fluorescent dye SYPRO Orange binds to hydrophobic regions of a protein that become exposed as it unfolds with increasing temperature, leading to an increase in fluorescence.

  • Protocol Outline:

    • Reaction Mixture: Prepare a reaction mixture in a 96-well PCR plate containing the purified receptor protein (KAI2 or D14) at a final concentration of 2-5 µM, SYPRO Orange dye (e.g., 5x final concentration), and the ligand (e.g., this compound isomers or karrikins) at various concentrations in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Instrumentation: Use a real-time PCR machine capable of monitoring fluorescence.

    • Thermal Profile: Set a temperature gradient from 25°C to 95°C, increasing by 1°C per minute. Measure fluorescence at each temperature increment.

    • Data Analysis: Plot fluorescence versus temperature. The Tm is the temperature at the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melting curve. A significant shift in Tm in the presence of the ligand compared to the no-ligand control indicates binding.[6]

2. Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is used to detect ligand-dependent interactions between the receptor (D14 or KAI2) and downstream signaling partners like MAX2 or SMXL proteins.

  • Principle: The assay uses two fusion proteins: a "bait" (e.g., D14 fused to a DNA-binding domain, DBD) and a "prey" (e.g., SMXL7 fused to an activation domain, AD). If the bait and prey proteins interact in the presence of a ligand (e.g., this compound), they form a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, lacZ), allowing yeast to grow on selective media.

  • Protocol Outline:

    • Yeast Transformation: Co-transform a suitable yeast strain with plasmids expressing the DBD-bait and AD-prey fusion proteins.

    • Selection and Growth: Plate the transformed yeast on selective media lacking specific amino acids to select for cells containing both plasmids.

    • Interaction Assay: Grow the yeast in liquid or on solid media containing a range of concentrations of the ligand (e.g., 0-20 µM rac-GR24 or specific isomers) or a mock control (e.g., acetone).

    • Reporter Gene Activation: Assess growth on highly selective media (e.g., lacking histidine) and/or perform a β-galactosidase assay to quantify reporter gene activity. Increased growth or reporter activity in the presence of the ligand indicates a ligand-dependent interaction.

3. In Vitro Degradation Assay for SMXL Proteins

This assay directly tests whether an activated receptor complex can lead to the degradation of its target SMXL protein.

  • Principle: Purified, tagged SMXL protein is incubated with a plant protein extract containing the necessary cellular machinery (including the proteasome). Degradation of the SMXL protein over time is monitored by immunoblotting.

  • Protocol Outline:

    • Protein Expression and Purification: Express and purify recombinant SMAX1 or SMXL7 with a tag (e.g., 6xHis or GFP).

    • Plant Protein Extract Preparation: Prepare a soluble protein extract from wild-type, kai2, or d14 mutant Arabidopsis seedlings.

    • Degradation Reaction: Incubate the purified SMXL protein with the plant protein extract in a reaction buffer. To test for ligand-dependency, add the ligand (e.g., KAR1 or this compound) or a mock control. Include a proteasome inhibitor (e.g., MG132) as a negative control to confirm proteasome-dependent degradation.

    • Time Course Analysis: Take aliquots of the reaction at different time points (e.g., 0, 15, 30, 60 minutes).

    • Immunoblotting: Separate the proteins by SDS-PAGE and perform an immunoblot using an antibody against the tag on the SMXL protein. A decrease in the band intensity of the full-length SMXL protein over time in the ligand-treated sample (but not in the control or MG132-treated samples) indicates ligand-induced, proteasome-mediated degradation.[7]

The workflow for an in vitro degradation assay is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Incubation cluster_analysis Analysis Purify 1. Purify Recombinant Tagged SMXL Protein (e.g., SMAX1-His) Mix 3. Mix Purified SMXL with Plant Extract Purify->Mix Extract 2. Prepare Soluble Protein Extract from Arabidopsis Seedlings Extract->Mix Treat 4. Add Treatments: - Ligand (this compound/KAR) - Mock (Solvent) - Ligand + MG132 Mix->Treat Incubate 5. Incubate at Room Temp & Take Time Points (0, 15, 30, 60 min) Treat->Incubate SDS 6. SDS-PAGE Incubate->SDS Blot 7. Immunoblot with anti-tag Antibody SDS->Blot Analyze 8. Analyze SMXL Band Intensity Blot->Analyze

Fig 2. Workflow for an In Vitro SMXL Degradation Assay.

Conclusion

The signaling pathways of this compound and karrikins, while homologous, are clearly distinct functional modules within plant biology. The specificity is dictated at the level of the receptor (D14 vs. KAI2) and the downstream repressor proteins (SMXL6/7/8 vs. SMAX1/SMXL2). This specificity allows plants to differentiate between endogenous cues for architectural development (strigolactones) and external signals that may indicate favorable conditions for germination, such as after a fire (karrikins). The use of specific this compound stereoisomers is a powerful tool for dissecting these pathways, but researchers must be mindful of potential crosstalk, where high concentrations of one ligand may weakly activate the other pathway. A thorough understanding of these differences is crucial for both fundamental plant science research and for the development of novel agrochemicals that can precisely manipulate plant growth and development.

References

A Comparative Analysis of GR24 and Other Angiogenesis Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the anti-angiogenic properties of GR24, a synthetic strigolactone analog, with established angiogenesis inhibitors, Sunitinib (B231) and Bevacizumab. This report synthesizes available experimental data to highlight their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.

Executive Summary

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. This guide provides a comparative overview of three angiogenesis inhibitors: this compound, Sunitinib, and Bevacizumab. While direct comparative studies are limited, this document compiles available quantitative data, details common experimental methodologies, and visualizes the signaling pathways involved to aid in research and development decisions.

This compound emerges as a promising anti-angiogenic compound that acts by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) phosphorylation and subsequent downstream signaling.[1] Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor, also affecting the VEGFR pathway, among others.[2][3] Bevacizumab is a monoclonal antibody that functions by sequestering VEGF-A, preventing its interaction with its receptors.[4][5]

Comparative Analysis of Anti-Angiogenic Activity

The following tables summarize the available quantitative data on the anti-angiogenic effects of this compound, Sunitinib, and Bevacizumab. It is crucial to note that the data are compiled from different studies, which may have utilized varying experimental conditions, cell lines, and methodologies. Therefore, a direct comparison of absolute values should be approached with caution.

Table 1: In Vitro Anti-Angiogenic Activity of this compound, Sunitinib, and Bevacizumab

InhibitorAssayCell LineIC50 / Effective ConcentrationSource
This compound Endothelial Cell GrowthEndothelial CellsMicromolar range[6]
Sunitinib Endothelial Cell ProliferationHUVEC~10 nM[7]
Endothelial Cell ProliferationProstate Tumor Endothelial Cells~1.5 µM[3]
VEGF-dependent Endothelial Cell ProliferationHUVEC and HLMVEC~0.01 µmol/L[8]
Bevacizumab VEGF-induced HUVEC ProliferationHUVECDose-dependent inhibition[8]
HUVEC ProliferationHUVECInhibitory effect at 0.5 and 0.7 mg/ml[9]

Table 2: In Vivo Anti-Angiogenic Activity of this compound, Sunitinib, and Bevacizumab

InhibitorModelEndpointResultsSource
This compound Chick Chorioallantoic Membrane (CAM)Inhibition of vasculature formationGreat inhibitory effect[6]
ZebrafishInhibition of vasculature formationGreat inhibitory effect[6]
Sunitinib Glioblastoma XenograftMicrovessel Density (MVD)74% reduction in MVD[10]
Renal Cell Carcinoma XenograftMicrovessel Density (MVD)Significant decrease in MVD[8]
Bevacizumab Ovarian Cancer XenograftTumor growth and ascitesSignificantly inhibited
Corneal Neovascularization (Rabbit)Neovascular growthLess neovascular growth[8]
Malignant Fibrous Histiocytoma XenograftIntratumoral MVDSignificantly decreased[1]

Mechanisms of Action and Signaling Pathways

The anti-angiogenic effects of this compound, Sunitinib, and Bevacizumab are primarily mediated through the disruption of the VEGF signaling pathway, albeit through different mechanisms.

This compound: This synthetic strigolactone analog has been shown to inhibit the phosphorylation of VEGFR2.[1] This initial step prevents the activation of downstream signaling cascades, including the focal adhesion kinase (FAK) pathway, which is crucial for endothelial cell migration, proliferation, and survival.[6]

Sunitinib: As a multi-targeted tyrosine kinase inhibitor, Sunitinib blocks the intracellular ATP-binding pocket of several receptor tyrosine kinases, including VEGFRs (VEGFR-1, -2, and -3) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2][10] By inhibiting the kinase activity of these receptors, Sunitinib effectively halts the signaling cascades that drive angiogenesis.

Bevacizumab: In contrast to the intracellular action of this compound and Sunitinib, Bevacizumab is a monoclonal antibody that acts extracellularly.[4] It specifically binds to circulating VEGF-A, preventing it from binding to its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells.[5] This sequestration of the ligand effectively blocks the initiation of the VEGF signaling pathway.

Signaling Pathway Diagrams

To visually represent the mechanisms of action, the following diagrams were generated using the Graphviz DOT language.

GR24_Mechanism cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 pVEGFR2 pVEGFR2 (Phosphorylated) This compound This compound This compound->pVEGFR2 FAK FAK pVEGFR2->FAK Activates pFAK pFAK (Activated) Angiogenesis Angiogenesis (Proliferation, Migration, Survival) pFAK->Angiogenesis Promotes

Figure 1: Proposed signaling pathway for this compound's anti-angiogenic effect.

VEGF_Inhibitors_Pathway cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR VEGFR VEGF->VEGFR Binds Bevacizumab Bevacizumab Bevacizumab->VEGF RTK_domain Receptor Tyrosine Kinase Domain VEGFR->RTK_domain Activates Sunitinib Sunitinib Sunitinib->RTK_domain Inhibits Signaling Downstream Signaling (PI3K/Akt, PLCγ/PKC) RTK_domain->Signaling Initiates Angiogenesis Angiogenesis Signaling->Angiogenesis Promotes

Figure 2: Comparative mechanisms of Sunitinib and Bevacizumab on the VEGF pathway.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo angiogenesis assays are provided below. These protocols are representative and may require optimization based on specific experimental goals and reagents.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.

Materials:

  • Basement membrane matrix (e.g., Matrigel®)

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

  • Endothelial cell growth medium

  • Test compounds (this compound, Sunitinib, Bevacizumab) and vehicle control

  • 24-well or 96-well plates

  • Inverted microscope with imaging capabilities

Procedure:

  • Thaw basement membrane matrix on ice overnight.

  • Coat the wells of a pre-chilled plate with a thin layer of the matrix and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest endothelial cells and resuspend them in medium containing the desired concentration of the test compound or vehicle.

  • Seed the cells onto the solidified matrix.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Monitor tube formation over 4-24 hours.

  • Capture images at various time points.

  • Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Tube_Formation_Workflow A Coat plate with basement membrane matrix B Solidify matrix (37°C) A->B D Seed cells onto matrix B->D C Prepare endothelial cell suspension with inhibitors C->D E Incubate (37°C) D->E F Image acquisition E->F G Quantitative analysis (tube length, junctions) F->G

Figure 3: Workflow for the Endothelial Cell Tube Formation Assay.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.

Materials:

  • Fertilized chicken eggs (day 3-4 of incubation)

  • Sterile filter paper discs or sponges

  • Test compounds (this compound, Sunitinib, Bevacizumab) and vehicle control

  • Egg incubator

  • Stereomicroscope with imaging capabilities

Procedure:

  • Incubate fertilized chicken eggs at 37.5°C with humidity.

  • On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.

  • Prepare sterile filter paper discs or sponges loaded with the test compound or vehicle.

  • Gently place the disc/sponge on the CAM surface.

  • Seal the window with sterile tape and return the egg to the incubator.

  • Incubate for an additional 48-72 hours.

  • On the day of analysis, re-open the window and observe the vasculature around the disc/sponge.

  • Capture images of the CAM.

  • Quantify angiogenesis by measuring the number and length of blood vessels converging towards the disc, or by analyzing the vessel density in the treated area.

CAM_Assay_Workflow A Incubate fertilized chicken eggs B Create window in eggshell to expose CAM A->B C Apply inhibitor-loaded disc to CAM B->C D Seal window and re-incubate C->D E Observe and image vasculature D->E F Quantify angiogenesis (vessel number/length) E->F

Figure 4: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.

Conclusion

This compound, Sunitinib, and Bevacizumab all demonstrate significant anti-angiogenic properties, primarily by targeting the VEGF signaling pathway. While Sunitinib and Bevacizumab are well-established clinical agents, the synthetic strigolactone analog this compound presents a novel mechanism of action by directly inhibiting VEGFR2 phosphorylation. The lack of direct comparative studies necessitates careful interpretation of the available quantitative data. However, the information compiled in this guide provides a solid foundation for researchers to understand the relative strengths and mechanisms of these inhibitors. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy of this compound against established angiogenesis inhibitors.

References

A Comparative Guide to GR24 and Other Phytohormones in Enhancing Plant Abiotic Stress Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the face of escalating abiotic stresses such as drought, salinity, and extreme temperatures, ensuring global food security necessitates the development of resilient crops. Phytohormones and their synthetic analogs have emerged as promising tools to bolster plant defense mechanisms. This guide provides a comprehensive comparison of the synthetic strigolactone analog, GR24, with other key phytohormones—Salicylic Acid (SA), Abscisic Acid (ABA), and Jasmonic Acid (JA)—in their ability to confer abiotic stress tolerance in plants. The information is supported by experimental data and detailed protocols to aid in research and development.

Performance Comparison of this compound and Alternatives

The application of this compound and other phytohormones has been shown to significantly improve various physiological and biochemical parameters in plants under stress. The following tables summarize the quantitative effects observed in different studies.

Table 1: Effect of this compound on Plant Abiotic Stress Tolerance

Plant SpeciesStress TypeTreatmentParameterControl (Stress)This compound + Stress% ImprovementReference
Eruca sativa (Rocket)Drought5 µM this compound (foliar spray)Chlorophyll (B73375) Content-35%+64%99%[1]
Photosynthetic Efficiency-32%+23%55%[1]
Relative Water Content-37%+89%126%[1]
Antioxidant Enzyme Activity-+51%51%[1]
Zea mays (Maize)DroughtThis compoundLeaf Fresh Weight-+223% (after rewatering)223%[2]
Root Fresh Weight-+203% (after rewatering)203%[2]
Leaf Relative Water Content-+53% (after rewatering)53%[2]
MDA Content--87% (after rewatering)87%[2]
Proline Content--96% (after rewatering)96%[2]
Glycyrrhiza uralensis (Licorice)Low PhosphorusG3 concentration this compoundFresh Weight-+53.8%53.8%[3]
Dry Weight-+38.2%38.2%[3]
Root Length-+20.1%20.1%[3]
SOD Activity-+38.5%38.5%[3]
POD Activity-+19.6%19.6%[3]
Triticum aestivum (Wheat)Salinity (15 dS/m)10 µM this compoundProline Content-Markedly Increased-[4]
Potassium (K+) Content-Markedly Increased-[4]
Sodium (Na+) Accumulation-Reduced-[4]
MDA Content-Reduced-[4]
H2O2 Content-Reduced-[4]

Table 2: Effect of Salicylic Acid (SA) on Plant Abiotic Stress Tolerance

Plant SpeciesStress TypeTreatmentParameterObservationReference
Hordeum vulgare (Barley)Drought500 µM SANet CO2 Assimilation RateIncreased due to better stomatal conductance[5]
Dry WeightIncreased[5]
Zea mays (Maize)Drought1.0 µM SA (foliar)Antioxidant Defense SystemEnhanced in drought-tolerant cultivar[5]
Pisum sativum (Pea)HeatSalicylic AcidSeed YieldVaried effects depending on application time
Various Horticultural CropsAbiotic StressesExogenous SAOsmolytes GenerationIncreased
ROS Scavenging ActivitiesUpregulated[6]
Mineral and Nutrient UptakeImproved[6]

Table 3: Effect of Abscisic Acid (ABA) on Plant Abiotic Stress Tolerance

Plant SpeciesStress TypeGene Manipulation/TreatmentParameterObservationReference
Various CropsAbiotic StressesOverexpression of ABA biosynthesis genesStress ToleranceEnhanced[7]
Various CropsDroughtOverexpression of ABA receptor gene PYRDrought ToleranceConferred[7]
Bedding PlantsDroughtExogenous ABA applicationAdaptive ResponseImproved[8]
Upland CottonDrought, Salinity, ABA-GhSnRK2s gene expressionUpregulated[8]

Table 4: Effect of Jasmonic Acid (JA) on Plant Abiotic Stress Tolerance

Plant SpeciesStress TypeTreatment/ConditionParameterObservationReference
SoybeanDehydration (15% decrease in fresh weight)-Endogenous JA levelsIncreased ~5-fold within 2 hours[9]
Horticultural CropsCold StressJasmonic AcidCold Stress ToleranceElicited[10]
Various PlantsCold, Drought, Salinity, Heavy MetalsExogenous/Endogenous JAAntioxidant System ActivationModulated (e.g., SOD, APX)[11]
Accumulation of Amino Acids and Soluble SugarsPromoted[11]
Stomatal RegulationModulated[11]

Experimental Protocols

Detailed methodologies for key experiments cited in the performance comparison are provided below.

Determination of Antioxidant Enzyme Activity

a) Superoxide Dismutase (SOD) Activity Assay

This protocol is based on the inhibition of the photochemical reduction of nitro blue tetrazolium (NBT).

  • Plant Extract Preparation:

    • Homogenize 0.5 g of fresh plant tissue in 1.5 ml of ice-cold 50 mM potassium phosphate (B84403) buffer (pH 7.8).

    • Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant for the enzyme assay.

  • Assay Procedure:

    • The reaction mixture contains 50 mM phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 2 µM riboflavin, and 100 µM EDTA.

    • Add 100 µl of the enzyme extract to 3 ml of the reaction mixture.

    • Illuminate the reaction mixture with a 15W fluorescent lamp for 15 minutes.

    • A control reaction without the enzyme extract is run in parallel.

    • Measure the absorbance at 560 nm.

    • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

b) Catalase (CAT) Activity Assay

This protocol measures the decomposition of hydrogen peroxide (H₂O₂).

  • Plant Extract Preparation:

    • Homogenize 0.5 g of fresh plant tissue in 1.5 ml of 50 mM potassium phosphate buffer (pH 7.0).

    • Centrifuge at 14,000 rpm for 30 minutes at 4°C.

    • The supernatant is used for the assay.

  • Assay Procedure:

    • The assay mixture contains 50 mM phosphate buffer (pH 7.0) and 10 mM H₂O₂.

    • Add 100 µl of the enzyme extract to 2.9 ml of the assay mixture to start the reaction.

    • Measure the decrease in absorbance at 240 nm for 1 minute.

    • The enzyme activity is calculated using the extinction coefficient of H₂O₂ (39.4 mM⁻¹ cm⁻¹).

Measurement of Photosynthetic Pigments (Chlorophyll Content)
  • Extraction:

    • Grind 0.1 g of fresh leaf tissue with 10 ml of 80% acetone (B3395972).

    • Centrifuge the homogenate at 5,000 rpm for 5 minutes.

    • Collect the supernatant.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer.

    • Calculate the chlorophyll a, chlorophyll b, and total chlorophyll content using the following equations:

      • Chlorophyll a (mg/g) = [12.7(A₆₆₃) - 2.69(A₆₄₅)] × V / (1000 × W)

      • Chlorophyll b (mg/g) = [22.9(A₆₄₅) - 4.68(A₆₆₃)] × V / (1000 × W)

      • Total Chlorophyll (mg/g) = [20.2(A₆₄₅) + 8.02(A₆₆₃)] × V / (1000 × W) Where: A = absorbance at a specific wavelength, V = final volume of the acetone extract, and W = fresh weight of the leaf tissue.

Proline Content Determination

This protocol is based on the reaction of proline with ninhydrin.

  • Extraction:

    • Homogenize 0.5 g of fresh plant material in 10 ml of 3% aqueous sulfosalicylic acid.

    • Filter the homogenate through Whatman No. 2 filter paper.

  • Assay Procedure:

    • To 2 ml of the filtrate, add 2 ml of acid-ninhydrin and 2 ml of glacial acetic acid.

    • Heat the mixture at 100°C for 1 hour.

    • Terminate the reaction in an ice bath.

    • Add 4 ml of toluene (B28343) and mix vigorously.

    • Separate the upper toluene layer and measure its absorbance at 520 nm.

    • The proline concentration is determined from a standard curve prepared with known concentrations of proline.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of this compound and its alternatives in mediating abiotic stress responses, as well as a general experimental workflow for assessing stress tolerance.

GR24_Signaling_Pathway Abiotic_Stress Abiotic Stress (Drought, Salinity, etc.) This compound This compound (Strigolactone) Abiotic_Stress->this compound induces biosynthesis D14 D14 (α/β-hydrolase receptor) This compound->D14 binds MAX2 MAX2 (F-box protein) D14->MAX2 interacts with SMXLs SMXLs (Suppressor of MAX2-Like) MAX2->SMXLs targets for degradation Stress_Responsive_Genes Stress-Responsive Gene Expression MAX2->Stress_Responsive_Genes activates Ubiquitination Ubiquitination & Proteasomal Degradation SMXLs->Ubiquitination Ubiquitination->SMXLs degrades Physiological_Responses Physiological Responses: - Antioxidant defense - Osmotic adjustment - Stomatal closure Stress_Responsive_Genes->Physiological_Responses Stress_Tolerance Enhanced Abiotic Stress Tolerance Physiological_Responses->Stress_Tolerance

This compound signaling pathway in abiotic stress response.

Alternatives_Signaling_Pathways cluster_SA Salicylic Acid (SA) Pathway cluster_ABA Abscisic Acid (ABA) Pathway cluster_JA Jasmonic Acid (JA) Pathway SA Salicylic Acid NPR1 NPR1 SA->NPR1 TGA TGA Transcription Factors NPR1->TGA SA_Genes SA-Responsive Genes (e.g., PR genes) TGA->SA_Genes SA_Tolerance Stress Tolerance SA_Genes->SA_Tolerance ABA Abscisic Acid PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL PP2Cs PP2Cs (Protein Phosphatases) PYR_PYL->PP2Cs inhibits SnRK2s SnRK2s (Protein Kinases) PP2Cs->SnRK2s dephosphorylates (inactivates) ABFs ABF/AREB Transcription Factors SnRK2s->ABFs phosphorylates (activates) ABA_Genes ABA-Responsive Genes ABFs->ABA_Genes ABA_Tolerance Stress Tolerance ABA_Genes->ABA_Tolerance JA Jasmonic Acid COI1 COI1 (F-box protein) JA->COI1 JAZ JAZ Repressors COI1->JAZ targets for degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 represses JA_Genes JA-Responsive Genes MYC2->JA_Genes JA_Tolerance Stress Tolerance JA_Genes->JA_Tolerance Abiotic_Stress Abiotic Stress Abiotic_Stress->SA Abiotic_Stress->ABA Abiotic_Stress->JA

Signaling pathways of SA, ABA, and JA.

Experimental_Workflow Plant_Material Plant Material (e.g., seedlings) Acclimation Acclimation Period Plant_Material->Acclimation Stress_Treatment Abiotic Stress Treatment (e.g., drought, salinity) Acclimation->Stress_Treatment Phytohormone_Application Phytohormone Application (this compound, SA, ABA, JA) Stress_Treatment->Phytohormone_Application Control_Groups Control Groups: - No Stress - Stress Only Stress_Treatment->Control_Groups Data_Collection Data Collection & Analysis Phytohormone_Application->Data_Collection Control_Groups->Data_Collection Physiological Physiological Parameters: - Growth (biomass) - Water status - Photosynthesis Data_Collection->Physiological Biochemical Biochemical Parameters: - Antioxidant enzymes - Proline content - MDA content Data_Collection->Biochemical Molecular Molecular Analysis: - Gene expression Data_Collection->Molecular Results Results & Comparison Physiological->Results Biochemical->Results Molecular->Results

General experimental workflow for evaluation.

Conclusion

The synthetic strigolactone this compound demonstrates significant potential in enhancing plant tolerance to a range of abiotic stresses, with notable improvements in physiological and biochemical parameters. Its performance is comparable, and in some aspects, potentially synergistic with other key phytohormones like Salicylic Acid, Abscisic Acid, and Jasmonic Acid. Each of these molecules operates through distinct yet sometimes interconnected signaling pathways, offering multiple targets for intervention in developing stress-resilient crops. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers to further investigate and validate the efficacy of these compounds. A deeper understanding of their mechanisms of action and their interactions will be crucial for the development of innovative strategies to ensure agricultural productivity in a changing climate.

References

Comparative Metabolomics of GR24-Treated and Control Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic perturbations induced by synthetic strigolactone analogs like GR24 is crucial for harnessing their potential in agriculture and medicine. This guide provides a comparative analysis of the metabolome of plants treated with this compound versus untreated controls, supported by experimental data and detailed protocols.

Quantitative Metabolomic Changes

The application of this compound, a widely used synthetic strigolactone analog, triggers a cascade of metabolic changes in plants. These alterations are often linked to stress responses, hormonal crosstalk, and developmental shifts. Below is a summary of key metabolic changes observed in plants treated with this compound compared to control plants. The data is a synthesis from multiple studies and represents commonly observed trends.

Metabolite ClassMetaboliteFold Change (this compound vs. Control)Plant Species/ContextSignificanceReference
Phytohormones Gibberellic Acid (GA3)Increased (e.g., by 39.1%)Strawberryp < 0.05[1]
trans-Zeatin Riboside (tZR)Increased (e.g., 4.5 times)Strawberryp < 0.01[1]
Indole-3-Acetic Acid (IAA)No significant changeStrawberryns[1]
Abscisic Acid (ABA)No significant changeStrawberryns[1]
Phenolic Compounds Rosmarinic AcidIncreasedAlfalfa (under drought)p < 0.05[2]
Amino Acids & Derivatives ProlineIncreasedVarious (under salt stress)-[3]
Sugars GlucoseDecreasedStrawberry-[1]
Ions Potassium (K+)IncreasedSunflower, Maize-[3]
Calcium (Ca2+)IncreasedSunflower, Maize-[3]
Sodium (Na+)DecreasedSunflower, Maize-[3]

Experimental Protocols

A generalized protocol for a comparative metabolomics study of this compound-treated plants is outlined below. This protocol is a composite based on methodologies reported in various studies.[4][5]

Plant Growth and this compound Treatment
  • Plant Material: Select a model plant species (e.g., Arabidopsis thaliana, rice, or tomato). Grow seedlings under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).

  • This compound Treatment: Prepare a stock solution of this compound (e.g., 10 mM in acetone). For treatment, dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in the growth medium or a spray buffer. Apply the this compound solution to the plants (e.g., via root drenching or foliar spray). The control group should be treated with a mock solution (containing the same concentration of acetone (B3395972) without this compound).

  • Harvesting: Harvest plant tissues (e.g., roots, shoots) at a specific time point after treatment (e.g., 24 hours). Immediately freeze the samples in liquid nitrogen to quench metabolic activity and store them at -80°C until extraction.

Metabolite Extraction
  • Sample Preparation: Grind the frozen plant tissue to a fine powder under liquid nitrogen using a mortar and pestle or a bead beater.

  • Extraction Solvent: Use a pre-chilled extraction solvent, typically a mixture of methanol, chloroform, and water (e.g., in a 2:2:1 v/v/v ratio), to extract a broad range of polar and non-polar metabolites.[6]

  • Extraction Procedure: Add the extraction solvent to the powdered tissue (e.g., 1 mL per 100 mg of tissue). Vortex the mixture thoroughly and then sonicate it in an ice bath for approximately 20 minutes to enhance cell lysis and metabolite extraction.[5]

  • Phase Separation: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. The supernatant will separate into a polar (upper) and a non-polar (lower) phase. Carefully collect both phases for analysis.

Metabolite Analysis
  • Instrumentation: Utilize analytical platforms such as Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and derivatized non-volatile compounds (e.g., organic acids, sugars, amino acids) and Liquid Chromatography-Mass Spectrometry (LC-MS) for a wider range of metabolites, including secondary metabolites and lipids.[7]

  • Data Acquisition: Run the samples in a randomized order to minimize batch effects. Include quality control (QC) samples (pooled from all experimental samples) at regular intervals to monitor instrument performance.

  • Data Processing: Process the raw data using appropriate software to perform peak picking, alignment, and normalization. Statistical analysis (e.g., t-test, ANOVA) is then used to identify metabolites that are significantly different between the this compound-treated and control groups.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated.

Experimental_Workflow cluster_preparation Plant Preparation & Treatment cluster_extraction Metabolite Extraction cluster_analysis Data Analysis plant_growth Plant Growth (Controlled Conditions) gr24_treatment This compound Treatment plant_growth->gr24_treatment control_treatment Control Treatment plant_growth->control_treatment harvesting Harvesting & Quenching gr24_treatment->harvesting control_treatment->harvesting grinding Tissue Grinding harvesting->grinding extraction Solvent Extraction grinding->extraction centrifugation Phase Separation extraction->centrifugation lcms_gcms LC-MS / GC-MS Analysis centrifugation->lcms_gcms data_processing Data Processing lcms_gcms->data_processing statistical_analysis Statistical Analysis data_processing->statistical_analysis metabolite_id Metabolite Identification statistical_analysis->metabolite_id

Caption: Experimental workflow for comparative metabolomics.

Strigolactone_Signaling cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Downstream Responses This compound This compound (Strigolactone) D14 D14 (Receptor) This compound->D14 binds MAX2 MAX2 (F-box protein) D14->MAX2 recruits D53_SMXL D53/SMXL (Repressor) MAX2->D53_SMXL targets Proteasome 26S Proteasome D53_SMXL->Proteasome degradation Gene_Expression Target Gene Expression Proteasome->Gene_Expression activates Metabolic_Changes Metabolic & Physiological Changes Gene_Expression->Metabolic_Changes

Caption: Simplified strigolactone signaling pathway.

Conclusion

The metabolomic analysis of this compound-treated plants reveals a complex network of biochemical changes, particularly in phytohormone and secondary metabolite pathways. These alterations underscore the integral role of strigolactones in plant development and stress adaptation. The provided protocols and diagrams serve as a foundational guide for researchers aiming to investigate the metabolic impact of this compound and other strigolactone analogs, ultimately contributing to the development of novel strategies for crop improvement and therapeutic applications.

References

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